molecular formula C11H25O8P B609272 m-PEG5-phosphonic acid

m-PEG5-phosphonic acid

货号: B609272
分子量: 316.28 g/mol
InChI 键: RCTDZLSRRJVKHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG5-phosphonic acid is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDZLSRRJVKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-phosphonic acid: A Versatile Tool for Drug Delivery and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-phosphonic acid, systematically named (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonic acid, is a heterobifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs), a surface modifier for metal oxide nanoparticles, and a targeting ligand for bone-specific drug delivery systems.

Physicochemical Properties

This compound is characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal phosphonic acid group that serves as a robust anchor to various surfaces.[1] The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, a crucial attribute for many biological applications.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C11H25O8P[2]
Molecular Weight 316.29 g/mol [2]
CAS Number 1807512-39-5[2]
Appearance Solid powder[2]
Purity >98% (typical)[2]
Solubility Soluble in DMSO[2]
Storage -20°C for long-term storage[2]

Synthesis of this compound

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction (Adapted)

This protocol describes a two-step synthesis: first, the formation of the diethyl phosphonate (B1237965) ester from the corresponding PEG bromide, and second, the hydrolysis to the final phosphonic acid.

Step 1: Synthesis of this compound diethyl ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (B83602) (3.0-5.0 equivalents).[4]

  • Reaction Conditions: Heat the mixture to 140-160°C and maintain this temperature for 4-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting residue is then purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound diethyl ester.[4]

Step 2: Hydrolysis to this compound

  • Hydrolysis: The purified diethyl ester is then hydrolyzed to the free phosphonic acid. This can be achieved by treating the ester with trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis.[5]

  • Purification: The final product, this compound, is obtained after removal of solvents under vacuum.[5]

G cluster_synthesis Synthesis of this compound mPEG5Br m-PEG5-bromide reaction_vessel Michaelis-Arbuzov Reaction (140-160°C, 4-6h) mPEG5Br->reaction_vessel 1.0 eq. triethyl_phosphite Triethyl phosphite triethyl_phosphite->reaction_vessel 3.0-5.0 eq. ester_intermediate This compound diethyl ester hydrolysis Hydrolysis ester_intermediate->hydrolysis TMSBr, then Methanolysis phosphonic_acid This compound purification Column Chromatography reaction_vessel->purification Cool & Distill purification->ester_intermediate hydrolysis->phosphonic_acid G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recruits Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades G cluster_functionalization Nanoparticle Functionalization Workflow start Oleic Acid-Coated IONPs (in organic phase) mix Combine and Sonicate start->mix linker This compound (in aqueous phase) linker->mix phase_transfer Phase Transfer to Aqueous Phase mix->phase_transfer separation Separate Aqueous Phase phase_transfer->separation purification Magnetic Separation/Washing separation->purification final_product Functionalized IONPs (in aqueous buffer) purification->final_product

References

m-PEG5-phosphonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG5-phosphonic acid (methoxy-pentaethylene glycol-phosphonic acid) is a heterobifunctional molecule increasingly utilized in biomedical and materials science research. It incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety. The PEG component, consisting of five ethylene (B1197577) glycol units, enhances aqueous solubility, reduces non-specific protein binding, and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The terminal phosphonic acid group serves as a robust anchor for binding to metal oxide surfaces, such as titanium dioxide and iron oxide, as well as to calcium ions found in bone tissue.[3] This unique combination of properties makes this compound a versatile tool in drug delivery, for the development of biocompatible surfaces on medical implants, and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2][4]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a methoxy-terminated PEG chain linked to a phosphonic acid group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C11H25O8P[2][5]
Molecular Weight 316.29 g/mol [2]
CAS Number 1807512-39-5[5]
Appearance Solid powder[4]
Solubility Soluble in DMSO. The PEG chain enhances water solubility.[4][6][7]
pKa Specific experimental values are not readily available in the literature. Phosphonic acids are generally dibasic acids with pKa1 in the range of 1-3 and pKa2 in the range of 6-8.[8][9][10]
SMILES COCCOCCOCCOCCOCCP(O)(O)=O[4]

Table 2: Spectroscopic Data (Expected)

While detailed, experimentally verified spectra for this specific molecule are not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the methoxy (B1213986) group protons (~3.3 ppm), ethylene glycol protons (3.5-3.7 ppm), and protons on the carbon adjacent to the phosphorus atom.
¹³C NMR Signals for the methoxy carbon, the carbons in the PEG backbone, and the carbon atom bonded to phosphorus.
³¹P NMR A characteristic signal for the phosphonic acid group.
Mass Spec (ESI-MS) Expected [M-H]⁻ at m/z 315.12.
FT-IR Characteristic peaks for P=O, P-O-H, C-O-C, and O-H stretching vibrations. The P=O stretching vibration is typically observed in the 900-1200 cm⁻¹ range.[11]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a diethyl phosphonate (B1237965) ester via a Michaelis-Arbuzov or a similar reaction, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

G Synthetic Pathway of this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis A m-PEG5-Br (Methoxy-pentaethylene glycol bromide) C m-PEG5-P(O)(OEt)₂ (diethyl m-PEG5-phosphonate) A->C Heat (140-160 °C) B P(OEt)₃ (Triethyl phosphite) B->C D m-PEG5-P(O)(OEt)₂ E m-PEG5-P(O)(OH)₂ (this compound) D->E Conc. HCl, Reflux F EtOH (Ethanol) E->F Byproduct

Synthetic pathway for this compound.

Applications in Research and Drug Development

Surface Modification of Medical Implants and Nanoparticles

The phosphonic acid group of this compound exhibits strong binding to metal oxide surfaces. This property is exploited to create biocompatible coatings on materials such as titanium implants and iron oxide nanoparticles.[12][13] The attached PEG chains form a hydrophilic layer that reduces non-specific protein adsorption and subsequent inflammatory responses, thereby improving the biocompatibility and in vivo longevity of the material.[13]

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a hydrophilic linker in the synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[15] The PEG linker component enhances the solubility and cell permeability of the PROTAC molecule, which is often a critical factor for its efficacy.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar PEG-phosphonic acids.

Step 1: Synthesis of Diethyl (m-PEG5-ethyl)phosphonate

  • Combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (B83602) (3.0-5.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield diethyl (m-PEG5-ethyl)phosphonate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified diethyl (m-PEG5-ethyl)phosphonate from Step 1 in concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • Monitor the hydrolysis by TLC or ³¹P NMR until the starting material is consumed.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as recrystallization or precipitation, to yield pure this compound.

Protocol 2: Surface Modification of a Titanium Substrate

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium surface.[13]

G Workflow for Titanium Surface Modification A Titanium Substrate Cleaning (Sonication in acetone, isopropanol, DI water) B Surface Activation (Oxygen plasma or Piranha solution treatment) A->B C SAM Formation (Incubate in this compound solution for 12-24h) B->C D Rinsing (Anhydrous solvent, then DI water) C->D E Drying and Characterization (Nitrogen stream; XPS, contact angle) D->E

Workflow for titanium surface modification.
  • Substrate Cleaning: Sequentially sonicate titanium substrates in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen.

  • Surface Activation: Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 2-5 minutes) to generate surface hydroxyl groups.

  • Coating Solution Preparation: Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as ethanol (B145695) or THF.

  • SAM Formation: Immerse the activated, dry titanium substrates in the coating solution. Incubate for 12-24 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrates and rinse thoroughly with the fresh anhydrous solvent to remove non-covalently bound molecules, followed by a final rinse with deionized water.

  • Drying: Dry the modified substrates under a stream of nitrogen.

  • Characterization: The modified surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and water contact angle measurements to verify increased hydrophilicity.

Protocol 3: General Workflow for PROTAC Synthesis using a PEG Linker

This protocol outlines a general workflow for synthesizing a PROTAC where this compound could be functionalized for use as the linker.[1][18]

G Generalized PROTAC Synthesis Workflow A Functionalize this compound (e.g., convert one hydroxyl of phosphonic acid to a reactive group) B Couple Ligand 1 (for E3 Ligase) to the functionalized PEG linker A->B C Purify Ligand 1-Linker Conjugate B->C D Couple Ligand 2 (for Target Protein) to the Ligand 1-Linker conjugate C->D E Final PROTAC Purification (e.g., preparative HPLC) D->E F Characterization (LC-MS, NMR) E->F

Generalized workflow for PROTAC synthesis.
  • Linker Functionalization: The this compound linker is first activated or functionalized to allow for sequential coupling with the two ligands. This may involve protecting one of the hydroxyl groups on the phosphonic acid and converting the other to a reactive group for the first coupling reaction.

  • First Ligand Coupling: The ligand for either the E3 ligase or the protein of interest (POI), containing a complementary functional group, is reacted with the activated linker.

  • Intermediate Purification: The resulting ligand-linker conjugate is purified to remove unreacted starting materials.

  • Second Ligand Coupling: The second ligand is then coupled to the other end of the linker.

  • Final Purification: The final PROTAC molecule is purified, typically using preparative HPLC.

  • Characterization: The identity and purity of the final PROTAC are confirmed using analytical techniques such as LC-MS and NMR.

References

An In-depth Technical Guide to the Synthesis of m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of m-PEG5-phosphonic acid. This heterobifunctional linker is of significant interest in drug delivery and bioconjugation, owing to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and the bone-targeting or chelating properties of the phosphonic acid moiety. The synthesis is presented as a two-step process, commencing with the formation of a phosphonate (B1237965) ester via a Michaelis-Arbuzov-type reaction, followed by hydrolysis to the final phosphonic acid product.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reaction of a methoxy-PEG5 precursor with a suitable leaving group, such as a tosylate, with triethyl phosphite (B83602) to form the diethyl phosphonate ester. The subsequent step is the hydrolysis of this ester to yield the desired this compound.

Synthesis_Pathway mPEG5_OH m-PEG5-OH mPEG5_Tos m-PEG5-Tosylate mPEG5_OH->mPEG5_Tos Tosylation mPEG5_Phosphonate Diethyl m-PEG5-phosphonate mPEG5_Tos->mPEG5_Phosphonate Michaelis-Arbuzov Reaction mPEG5_Acid This compound mPEG5_Phosphonate->mPEG5_Acid Hydrolysis reagent1 p-Toluenesulfonyl chloride, Base reagent2 Triethyl phosphite reagent3 Acid or Base (Hydrolysis)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl m-PEG5-phosphonate

This procedure details the synthesis of the diethyl ester intermediate, a critical precursor to the final product. The Michaelis-Arbuzov reaction is a reliable method for forming carbon-phosphorus bonds.

Reaction Scheme:

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products reactant1 m-PEG5-Tosylate product Diethyl m-PEG5-phosphonate reactant1->product byproduct +   Ethyl tosylate reactant2 +   Triethyl phosphite reactant2->product

Caption: Michaelis-Arbuzov reaction for diethyl m-PEG5-phosphonate synthesis.

Methodology:

  • Preparation of m-PEG5-Tosylate: In a round-bottom flask, dissolve methoxy-pentaethylene glycol (m-PEG5-OH) (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG5-tosylate, which can be used in the next step without further purification.

  • Michaelis-Arbuzov Reaction: In a separate flask, heat m-PEG5-tosylate (1 equivalent) with an excess of triethyl phosphite (3-5 equivalents) at 120-140 °C for 4-6 hours under an inert atmosphere.

  • The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

  • The resulting crude diethyl m-PEG5-phosphonate can be purified by column chromatography on silica (B1680970) gel.

ParameterValue
m-PEG5-OH 1 equivalent
p-Toluenesulfonyl chloride 1.2 equivalents
Triethylamine 1.5 equivalents
Triethyl phosphite 3-5 equivalents
Reaction Temperature (Tosylation) 0 °C to Room Temperature
Reaction Temperature (Arbuzov) 120-140 °C
Reaction Time (Tosylation) 12-16 hours
Reaction Time (Arbuzov) 4-6 hours
Purification Column Chromatography

Table 1: Key experimental parameters for the synthesis of diethyl m-PEG5-phosphonate.

Step 2: Hydrolysis of Diethyl m-PEG5-phosphonate to this compound

The final step in the synthesis is the conversion of the diethyl phosphonate ester to the desired phosphonic acid. This can be achieved through either acidic or basic hydrolysis.

Reaction Scheme:

Hydrolysis cluster_reactants Reactants cluster_products Products reactant Diethyl m-PEG5-phosphonate product This compound reactant->product byproduct +   2 Ethanol reagent +   H₂O, H⁺ or OH⁻ reagent->product

Caption: Hydrolysis of diethyl m-PEG5-phosphonate.

Methodology (Acidic Hydrolysis):

  • Dissolve the purified diethyl m-PEG5-phosphonate (1 equivalent) in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

  • Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess acid under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or by using an appropriate ion-exchange chromatography method.

ParameterValue
Diethyl m-PEG5-phosphonate 1 equivalent
Hydrochloric Acid 6 M (excess)
Reaction Temperature Reflux (100-110 °C)
Reaction Time 8-12 hours
Purification Recrystallization or Ion-Exchange Chromatography

Table 2: Key experimental parameters for the hydrolysis of diethyl m-PEG5-phosphonate.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyThis compoundDiethyl m-PEG5-phosphonate
Molecular Formula C11H25O8PC15H33O8P
Molecular Weight 316.29 g/mol [1]372.39 g/mol
CAS Number 1807512-39-5[1]1807512-42-0[2]
Appearance Solid Powder[1]Liquid/Oil
Purity (Typical) ≥98%[1]≥98%
Solubility Soluble in DMSO[1]Soluble in organic solvents

Table 3: Physicochemical properties of this compound and its diethyl ester intermediate.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR should be used to confirm the structure of the final product and the disappearance of the ethyl ester peaks from the intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, purification methods, and analytical techniques based on their specific laboratory settings and desired product specifications.

References

An In-depth Technical Guide to m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid, a bifunctional molecule increasingly utilized in biomedical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, key applications, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a hydrophilic linker molecule composed of a monomethylated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, terminated with a phosphonic acid group. This structure imparts unique properties beneficial for various applications. The PEG chain provides excellent water solubility, biocompatibility, and "stealth" properties that can reduce non-specific protein binding and prolong circulation times in vivo. The terminal phosphonic acid group serves as a robust anchor for binding to metal oxide surfaces, including iron oxide, titanium dioxide, and the hydroxyapatite (B223615) matrix of bone.

A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
Molecular Weight 316.29 g/mol [1][2][3][4]
Alternate Molecular Weight 316.3 g/mol [5][6]
Chemical Formula C₁₁H₂₅O₈P[1][3][4][5][6]
CAS Number 1807512-39-5[3][4][5][6]
Exact Mass 316.1287[3]
Typical Purity ≥95% or 98%[2][4][5][6]
Storage Conditions -20°C[5][6]

Core Applications

The unique characteristics of this compound make it a versatile tool in several advanced applications:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: It is employed as a flexible, hydrophilic linker to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand.[1][7][8][] The length and hydrophilicity of the PEG chain are critical for optimizing the formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

  • Targeted Drug Delivery: The phosphonic acid moiety has a strong affinity for calcium ions, making it an excellent targeting ligand for bone tissue.[2] Nanoparticles functionalized with this compound can be used to deliver therapeutic agents specifically to bone for treating conditions like osteoporosis and bone metastases, thereby enhancing efficacy and reducing systemic toxicity.[2]

  • Surface Modification of Materials:

    • Biomedical Implants: It can be used to coat the surfaces of metallic implants (e.g., titanium) to improve their biocompatibility and promote osseointegration.[2]

    • Nanoparticles: It serves as a stabilizing agent for metal oxide nanoparticles, preventing their aggregation in biological media and improving their dispersion.[4] The PEG component provides a "stealth" layer that helps evade the immune system.[4]

    • Biosensors and Coatings: The phosphonic acid group can functionalize surfaces to create stable coatings on metal oxides, which is useful in the development of biosensors and other diagnostic tools.[4]

Experimental Protocols

While specific protocols for this compound are often proprietary or application-dependent, the following sections provide detailed, representative methodologies for its common applications. These protocols may require optimization for specific research needs.

Protocol 1: PROTAC Synthesis (Generalized)

This protocol outlines the general steps for synthesizing a PROTAC using a PEG linker like this compound, which typically possesses a reactive group (e.g., a carboxylic acid) for coupling.

Step 1: Coupling of Target Protein Ligand (Warhead) to the Linker

  • Activation: Dissolve the warhead ligand (containing a suitable functional group like an amine, 1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress using an appropriate analytical technique like LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the warhead-linker intermediate by column chromatography.

Step 2: Coupling of Warhead-Linker Intermediate to E3 Ligase Ligand

  • Activation: Dissolve the purified warhead-linker intermediate (1 equivalent) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

  • Reaction: Add the E3 ligase ligand (1.1 equivalents) to the reaction mixture. Stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Purification: Upon completion, filter the reaction mixture and purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles

This protocol describes how to coat iron oxide nanoparticles with this compound to improve their stability and biocompatibility.

Materials:

  • Oleic acid-coated iron oxide nanoparticles dispersed in an organic solvent (e.g., chloroform).

  • This compound.

  • Deionized water.

  • Magnetic separator.

Procedure:

  • Disperse the hydrophobic iron oxide nanoparticles in chloroform.

  • Dissolve an excess of this compound in deionized water to create an aqueous solution.

  • Add the aqueous solution of this compound to the nanoparticle dispersion.

  • Sonicate the mixture for approximately 30 minutes to facilitate the ligand exchange process, where the phosphonic acid group displaces the oleic acid on the nanoparticle surface.

  • Stir the biphasic mixture vigorously for 24 hours at room temperature.

  • Remove the organic solvent by rotary evaporation.

  • Wash the resulting aqueous dispersion of nanoparticles with deionized water multiple times using a magnetic separator to remove any unbound this compound.

  • Resuspend the final functionalized nanoparticles in a suitable buffer (e.g., PBS).

  • Characterize the stabilized nanoparticles for size (using Dynamic Light Scattering), zeta potential, and stability in biological buffers.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the biocompatibility of this compound-functionalized nanoparticles or the efficacy of a drug delivered by these nanoparticles.

Materials:

  • A relevant cell line (e.g., osteosarcoma cells for bone-targeted particles).

  • Cell culture medium and supplements.

  • Blank functionalized nanoparticles (without drug).

  • Drug-loaded functionalized nanoparticles.

  • Free drug solution (as a control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the blank nanoparticles, drug-loaded nanoparticles, and the free drug. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Enters Fragments Degraded Protein Fragments Proteasome->Fragments Degrades

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Nanoparticle_Functionalization_Workflow A 1. Prepare Nanoparticle Dispersion (e.g., in Chloroform) C 3. Mix and Sonicate to Initiate Ligand Exchange A->C B 2. Prepare Aqueous Solution of This compound B->C D 4. Stir for 24h to Complete Surface Functionalization C->D E 5. Remove Organic Solvent (Rotary Evaporation) D->E F 6. Purify by Magnetic Separation and Washing with Water E->F G 7. Resuspend Functionalized Nanoparticles in Buffer F->G H 8. Characterize Size, Stability, and Surface Charge G->H

Caption: Experimental workflow for nanoparticle surface functionalization.

References

An In-depth Technical Guide to the Physical Properties of m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of m-PEG5-phosphonic acid, a heterobifunctional linker molecule increasingly utilized in drug delivery, surface modification, and the development of proteolysis targeting chimeras (PROTACs). This document details its chemical structure, molecular characteristics, and solubility, and provides standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, providing hydrophilicity and steric shielding, and a terminal phosphonic acid group, which offers a strong binding moiety for metal oxides and other surfaces.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₅O₈P[1]
Molecular Weight 316.29 g/mol [2]
CAS Number 1807512-39-5[1]
Appearance Solid powder
pKa (Predicted) 2.14 ± 0.10[1]
Solubility Soluble in water and DMSO. The hydrophilic PEG linker enhances aqueous solubility.[3][4]

Chemical Structure

The structure of this compound, consisting of a methoxy-PEG tail and a phosphonic acid head, is crucial to its function.

Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for PEGylated and phosphonic acid-containing compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.[5]

1. Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD)

  • Volumetric flasks and pipettes

2. Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the mobile phase to be used for HPLC analysis.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve of this compound of known concentrations.

  • Calculation: The equilibrium solubility is calculated by multiplying the determined concentration by the dilution factor.

G cluster_0 Solubility Determination Workflow A Add excess m-PEG5- phosphonic acid to buffer B Equilibrate on shaker (24-48h, 25°C) A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Quantify by HPLC D->E F Calculate solubility E->F

Workflow for determining aqueous solubility.
Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance. For a phosphonic acid, two pKa values are expected.[6]

1. Materials:

  • This compound

  • Deionized water

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

2. Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Initial pH Adjustment: If necessary, add a small amount of HCl to the solution to ensure the phosphonic acid is fully protonated.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) corresponds to the pH at the midpoint between the first and second equivalence points.

G cluster_1 pKa Determination by Titration P1 Dissolve sample in water P2 Titrate with standardized base (NaOH) P1->P2 P3 Record pH after each addition P2->P3 P4 Plot pH vs. volume of titrant P3->P4 P5 Determine pKa from half-equivalence points P4->P5 G cluster_2 Structural Characterization Pathway Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR P_NMR ³¹P NMR NMR->P_NMR HRMS High-Resolution MS (ESI) MS->HRMS Structure Confirm Chemical Structure H_NMR->Structure Purity Assess Purity H_NMR->Purity C_NMR->Structure C_NMR->Purity P_NMR->Structure P_NMR->Purity HRMS->Structure HRMS->Purity

References

Solubility of m-PEG5-phosphonic acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the solubility characteristics of m-PEG5-phosphonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for precise solubility determination, and provides visual workflows to guide laboratory practices. While specific quantitative solubility data for this compound is limited in public literature, this guide consolidates qualitative reports and predictive assessments based on its molecular structure and data from analogous compounds.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be soluble in one another. The molecular structure of this compound contains distinct regions that dictate its interaction with various solvents:

  • Methoxy-PEG5 Chain (m-PEG5): The polyethylene (B3416737) glycol (PEG) portion of the molecule is composed of repeating ethylene (B1197577) oxide units. The ether oxygens in this chain can form hydrogen bonds with protic solvents, rendering this part of the molecule hydrophilic and generally promoting solubility in polar solvents.[1][2][3][4] As a general rule for PEG derivatives, solubility in water and many organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) is high.[5][6]

  • Phosphonic Acid Group (-PO(OH)₂): This is a highly polar, acidic functional group capable of donating hydrogen bonds. This group contributes significantly to the molecule's polarity. Phosphonic acids are typically soluble in water and alcohols but often exhibit poor solubility in less polar organic solvents.[5] The solubility of phosphonic acids can also be highly dependent on pH.[7]

The interplay between the hydrophilic PEG chain and the polar phosphonic acid group results in a molecule that is expected to be most soluble in polar organic solvents.

Solubility Data Summary

Precise quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table summarizes the available qualitative and predictive solubility information to serve as a guideline for solvent selection. This information is based on product data sheets for this compound and closely related PEGylated phosphonates.

It is critical that researchers experimentally verify the solubility for their specific application and conditions.

Organic SolventChemical FormulaSolvent TypeReported / Predicted SolubilityBasis / Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleConfirmed in multiple product data sheets for this compound.
Dichloromethane (DCM)CH₂Cl₂ChlorinatedLikely SolublePrediction based on the general solubility of PEG compounds and data for m-PEG4-phosphonic acid ethyl ester.[5][8]
MethanolCH₃OHPolar ProticLikely SolublePrediction based on the polarity of the molecule and data for m-PEG4-phosphonic acid ethyl ester.[5][8]
EthanolC₂H₅OHPolar ProticLikely SolublePrediction based on the polarity of the molecule and data for m-PEG4-phosphonic acid ethyl ester.[8]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative data, determining the thermodynamic equilibrium solubility is essential. The isothermal saturation "shake-flask" method is the gold standard for this purpose.[9][10][11] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

An excess amount of the solid compound (this compound) is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution is measured.[12]

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge capable of holding the selected vials

  • Micropipettes and tips

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as phosphonic acids lack a strong UV chromophore)

  • Volumetric flasks and appropriate glassware

Detailed Procedure

Step 1: Preparation of HPLC Calibration Standards

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Generate Calibration Curve: Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentrations. These standards will be used to generate a calibration curve to quantify the compound concentration in the solubility samples.

Step 2: Equilibrium Solubility Measurement

  • Add Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after the equilibration period (e.g., add 5-10 mg of solid to 1 mL of solvent).

  • Add Solvent: Accurately add a known volume (e.g., 1.0 mL) of the test organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a consistent speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8][10][13]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).[8]

Step 3: Sample Analysis

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): For complete removal of any remaining particulates, filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the range of the previously prepared HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

Step 4: Calculation of Solubility Calculate the equilibrium solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC analysis (mg/mL) × Dilution Factor

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical and experimental workflows for assessing and determining the solubility of this compound.

G start Start: Assess Solubility of this compound initial_test Select primary solvent based on predicted solubility (e.g., DMSO) start->initial_test dissolved_q Is the compound soluble at the desired concentration? initial_test->dissolved_q success Proceed with Experiment dissolved_q->success Yes troubleshoot Troubleshoot: - Try gentle heating / sonication - Select alternative polar solvent dissolved_q->troubleshoot No quantify Need quantitative data? success->quantify dissolved_q2 Is it soluble now? troubleshoot->dissolved_q2 dissolved_q2->success Yes dissolved_q2->quantify No protocol Perform Detailed Solubility Determination Protocol (Isothermal Saturation Method) quantify->protocol Yes end Use qualitative solubility for initial screening quantify->end No

Logical workflow for solubility assessment.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solid 1. Add excess solid This compound to vial prep_solvent 2. Add known volume of test solvent agitate 3. Agitate at constant temp. (e.g., 25°C) for 24-48 hours prep_solvent->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge supernatant 5. Collect & filter supernatant centrifuge->supernatant dilute 6. Dilute sample for analysis supernatant->dilute hplc 7. Quantify concentration via HPLC dilute->hplc result 8. Calculate Solubility (mg/mL) hplc->result

Experimental workflow for the Isothermal Saturation Method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG5-phosphonic acid (CAS Number: 1807512-39-5)

Introduction

This compound (CAS: 1807512-39-5) is a heterobifunctional chemical linker integral to advanced drug development and materials science. It incorporates a polyethylene (B3416737) glycol (PEG) chain of five units, which imparts hydrophilicity and biocompatibility, and a terminal phosphonic acid group that serves as a robust anchor to various surfaces.[1][2] Its primary applications are in the construction of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of surfaces for biomedical and electronic applications.[2][3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. The PEG chain enhances aqueous solubility, a crucial feature for many of its applications.[5][6]

PropertyValueCitation(s)
CAS Number 1807512-39-5[3][7]
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid[7]
Molecular Formula C11H25O8P[1][3][7]
Molecular Weight 316.29 g/mol [1][3][7]
SMILES COCCOCCOCCOCCOCCP(O)(O)=O[3][5]
Purity ≥95% to ≥98% (supplier dependent)[1][5][8]
Appearance Solid Powder[9]
Solubility Soluble in DMSO. The PEG linker increases solubility in aqueous media.[5][9]
Storage Conditions Long-term at -20°C, short-term at 0-4°C (dry, dark).[8][10]
Shipping Conditions Shipped under ambient temperature.[3][8]

Core Applications & Methodologies

Linker for PROTAC Synthesis

PROTACs are revolutionary therapeutic agents that co-opt the body's ubiquitin-proteasome system to induce the degradation of specific target proteins.[11] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4]

The linker is a critical component influencing a PROTAC's efficacy.[3] PEG linkers like this compound are widely used because they enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[7][12] The flexibility and length of the PEG chain are key parameters for optimizing the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).[7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule Ub Ubiquitin Ubiquitination Poly-Ubiquitination of POI Proteasome 26S Proteasome Fragments Degraded Protein Fragments Proteasome->Fragments Degradation Ternary->Ubiquitination Catalyzes Transfer Ubiquitination->Proteasome Recognition

PROTAC Mechanism of Action.

This protocol describes a general method for coupling a linker like this compound (assuming it's been functionalized with a carboxylic acid or amine) to protein ligands. For this example, we assume a carboxylated PEG linker is being coupled to an amine-containing ligand.

  • Materials & Reagents:

    • Carboxyl-PEG5-linker (derived from this compound)

    • Amine-functionalized ligand (for either POI or E3 ligase)

    • Coupling agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

    • Tertiary base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DMSO

    • Quenching solution, purification columns (e.g., preparative HPLC).

  • Procedure:

    • Activation: Dissolve the carboxyl-PEG5-linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Coupling: Add the amine-functionalized ligand (1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.

    • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.

    • Work-up & Purification: Once the reaction is complete, quench with water and dilute with a suitable organic solvent like ethyl acetate. Perform aqueous washes to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Final Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the purified PROTAC intermediate.

  • Characterization:

    • Confirm the structure and purity of the synthesized molecule using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Assess purity using analytical HPLC.

Surface Modification Agent

The phosphonic acid moiety of this compound is an excellent anchor for metal oxide surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), and silica (B1680970) (SiO₂).[1][2] It forms strong, stable bonds (e.g., P-O-metal) via condensation reactions with surface hydroxyl groups.[13]

This property is leveraged in several fields:

  • Biomedical Devices: Creating biocompatible and anti-fouling surfaces on implants to reduce protein adsorption and improve integration.[2][14]

  • Nanoparticle Stabilization: Modifying the surface of nanoparticles to improve their dispersion and stability in aqueous solutions, which is crucial for applications in nanomedicine and drug delivery.[1][2][15] The PEG chain provides "stealth" properties, helping nanoparticles evade the immune system and prolonging circulation time.[16]

  • Sensors: Functionalizing electrode surfaces to enhance the sensitivity and selectivity of electrochemical or biosensors.[1]

Surface_Modification_Workflow cluster_prep 1. Substrate Preparation cluster_immob 2. Immobilization cluster_wash 3. Washing & Drying cluster_char 4. Characterization Prep Clean Substrate (e.g., Sonication in Ethanol/Water) Dry1 Dry Under Nitrogen Stream Prep->Dry1 Immerse Immerse Substrate in Solution (12-24h at Room Temp) Dry1->Immerse Solution Prepare 1-10 mM Solution of This compound Solution->Immerse Rinse Rinse with Solvent to Remove Non-specifically Bound Molecules Immerse->Rinse Dry2 Dry Functionalized Surface Rinse->Dry2 XPS XPS (Elemental Composition) Dry2->XPS ContactAngle Contact Angle (Wettability) AFM AFM (Topography)

Workflow for Surface Modification.

This protocol provides a general "simple dipping" method for creating a self-assembled monolayer (SAM) of this compound on a non-porous oxide surface.[8]

  • Materials & Reagents:

    • Metal oxide substrate (e.g., TiO₂-coated glass slide)

    • This compound

    • Solvents: Ethanol, Toluene, or a mixture (high purity)

    • Deionized water

    • Nitrogen gas source

    • Sonicator bath

  • Procedure:

    • Substrate Preparation:

      • Clean the metal oxide substrate by sonicating for 15 minutes in ethanol, followed by 15 minutes in deionized water.

      • Dry the substrate thoroughly under a gentle stream of nitrogen gas.

    • Immobilization:

      • Prepare a 1-10 mM solution of this compound in a suitable solvent (e.g., ethanol).

      • Completely immerse the cleaned, dry substrate in the phosphonic acid solution in a sealed container.

      • Incubate for 12-24 hours at room temperature to allow for the formation of the self-assembled monolayer.

    • Washing and Drying:

      • Carefully remove the substrate from the solution.

      • Rinse it thoroughly with fresh solvent to wash away any non-specifically bound molecules.

      • Dry the functionalized surface again under a stream of nitrogen.

  • Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG-phosphonic acid layer by identifying characteristic peaks for C, O, and P on the surface.[17]

    • Contact Angle Goniometry: To measure the change in surface wettability. A successful PEGylation should result in a more hydrophilic surface (lower water contact angle).[17]

    • Atomic Force Microscopy (AFM): To analyze the surface topography and roughness after modification.

Conclusion

This compound is a versatile and valuable tool in modern chemical biology and materials science. Its defined PEG structure provides essential physicochemical properties for PROTAC development, while its phosphonic acid headgroup enables stable and reliable surface functionalization. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this linker in creating next-generation therapeutics and advanced functional materials. As with any specialized reagent, optimization of these general procedures will be necessary for specific applications.

References

Unveiling the Functional Core of m-PEG5-phosphonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-phosphonic acid is a versatile heterobifunctional linker molecule increasingly utilized in advanced biomedical and materials science applications. This technical guide elucidates the fundamental mechanisms of action that underpin its utility, focusing on its roles in surface modification, drug delivery systems, and as a critical component in Proteolysis Targeting Chimeras (PROTACs). Rather than possessing an intrinsic pharmacological activity, the "mechanism of action" of this compound is rooted in its distinct chemical functionalities: a phosphonic acid group for robust anchoring to specific surfaces and a polyethylene (B3416737) glycol (PEG) chain for modulating solubility and biocompatibility. This document provides a detailed overview of these functions, supported by diagrams to illustrate its operational principles.

Core Functional Mechanisms of this compound

This compound's functionality stems from its two key chemical moieties: the phosphonic acid group and the methoxy-terminated polyethylene glycol (m-PEG) chain.

  • Phosphonic Acid Group: This group serves as a strong anchoring agent. It forms stable, covalent-like bonds with metal oxides such as titanium dioxide, aluminum oxide, and silica[1]. Furthermore, it exhibits a high affinity for calcium ions, making it an effective targeting ligand for bone tissue[2]. This interaction is crucial for the development of bone-targeted therapies, as it allows for the selective accumulation and sustained release of therapeutic agents in the skeletal system[2]. The phosphonic acid group can also be used to modify electrode surfaces in biosensors and electrochemical sensors[1].

  • m-PEG5 Chain: The polyethylene glycol component, with five repeating units, imparts several desirable physicochemical properties. It is highly hydrophilic, which significantly increases the aqueous solubility of the molecules it is attached to[1][3][4][5]. In biological systems, the PEG chain creates a hydration shell that can mask the attached molecule from the immune system, reducing immunogenicity and proteolytic degradation[1]. This "stealth" effect prolongs the circulation time of drug delivery systems in the bloodstream[1]. The PEG linker also enhances the dispersion and stability of nanoparticles in aqueous solutions[1].

Applications and Functional Workflows

Surface Modification of Materials

This compound is extensively used to functionalize the surfaces of various materials, including nanoparticles and biomedical implants. The phosphonic acid group provides a stable anchor to the material's surface, while the PEG chain extends into the surrounding medium, conferring biocompatibility and resistance to non-specific protein adsorption[1]. This is critical for improving the performance of biomedical devices and the stability of nanomaterials in biological environments[1][6].

Surface_Modification cluster_0 This compound cluster_1 Material Surface cluster_2 Functionalized Surface Molecule Phosphonic Acid - PEG5 - Methoxy Surface Nanoparticle / Metal Oxide Implant Molecule->Surface Anchoring via Phosphonic Acid FunctionalizedSurface Improved Biocompatibility Reduced Protein Adsorption Surface->FunctionalizedSurface Surface Functionalization

Diagram 1: Surface modification workflow using this compound.
Bone-Targeted Drug Delivery

The affinity of the phosphonic acid moiety for calcium ions is leveraged in designing drug delivery systems that target bone tissue[2]. A therapeutic agent can be conjugated to the this compound, and upon administration, the phosphonic acid group selectively binds to the hydroxyapatite (B223615) matrix of the bone. The PEG chain enhances the solubility and circulation time of the conjugate, allowing for effective delivery to the target site[1][2]. This approach can increase therapeutic efficacy while minimizing systemic toxicity[2].

Bone_Targeting Drug Therapeutic Agent Conjugate Drug-PEG-Phosphonate Conjugate Drug->Conjugate Conjugation Linker This compound Linker->Conjugate Bloodstream Systemic Circulation (PEG provides stealth) Conjugate->Bloodstream Administration Bone Bone Tissue (Hydroxyapatite) Bloodstream->Bone Targeting via Phosphonic Acid TargetedDelivery Selective Accumulation & Drug Release Bone->TargetedDelivery Binding & Action PROTAC_Mechanism cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker This compound (as part of linker) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to Ubiquitination & Proteasomal Degradation

References

The Pivotal Role of the PEG Chain in m-PEG5-Phosphonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functional molecule, methoxy-poly(ethylene glycol)5-phosphonic acid (m-PEG5-phosphonic acid), represents a critical tool in the realms of drug delivery, biomaterials, and surface science. This technical guide delves into the core functionalities imparted by its short, five-unit polyethylene (B3416737) glycol (PEG) chain. The PEG chain is primarily responsible for conferring hydrophilicity, steric hindrance, and so-called "stealth" properties, which collectively enhance the in-vivo and in-vitro performance of materials and molecules to which it is attached. The terminal phosphonic acid group serves as a robust anchor to a variety of surfaces, particularly metal oxides. This document provides a comprehensive overview of the synergistic action of these two components, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Introduction: A Molecule of Dual Functionality

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol chain of five repeating ethylene (B1197577) glycol units and a terminal phosphonic acid group. This unique structure allows it to act as a versatile linker, modifying surfaces and molecules to improve their physicochemical and biological properties.

The phosphonic acid headgroup provides a strong and stable anchor to a wide array of inorganic surfaces, most notably metal oxides such as titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and aluminum oxide (Al₂O₃). This interaction is crucial for the development of stable, functionalized nanoparticles, medical implants, and sensors.

The m-PEG5 chain , the focus of this guide, imparts a range of desirable characteristics:

  • Hydrophilicity and Solubility: The ethylene glycol repeats are highly hydrophilic, significantly increasing the water solubility of the molecule and any material it is conjugated to. This is particularly advantageous for improving the formulation and bioavailability of hydrophobic drugs.

  • Biocompatibility and "Stealth" Properties: The PEG chain creates a hydrated layer that can reduce non-specific protein adsorption (biofouling). This "stealth" effect helps to minimize recognition by the immune system, thereby prolonging the circulation time of PEGylated nanoparticles and drug carriers in the bloodstream.

  • Steric Stabilization: The flexible PEG chain creates a physical barrier that prevents the aggregation of nanoparticles in solution, enhancing their colloidal stability.

This guide will explore these roles in detail, supported by quantitative data and established experimental methodologies.

Quantitative Impact of the PEG Chain

The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of a given application. While extensive research has been conducted on long-chain PEGs (e.g., 2 kDa, 5 kDa), the properties of short-chain PEGs, such as the five units in this compound, are of significant interest for applications requiring a balance between hydrophilicity and minimal steric hindrance.

Surface Wettability: The Influence on Hydrophilicity

The hydrophilicity of a surface can be quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface. The modification of a substrate with m-PEG-phosphonic acids leads to a significant decrease in the water contact angle, confirming the hydrophilic nature of the PEG chain.

Surface ModificationSubstrateWater Contact Angle (°)Reference
Bare Titanium OxideTitanium Oxide10 - 20[1]
Alkylphosphonic Acid (C12)Titanium Oxide~104[1]
m-PEG4-phosphonic acid ethyl ester (Representative) Titanium Oxide 40 - 50 (Estimated) [1]
PEG-ThiolGold< 20[1]

Note: Direct comparative data for a series of short-chain m-PEG-phosphonic acids on the same substrate is limited in publicly available literature. The data for m-PEG4-phosphonic acid ethyl ester is an estimate based on similar short-chain PEG-phosphonic acid systems.

Protein Adsorption: The "Stealth" Effect in Action

A key advantage of PEGylation is the reduction of non-specific protein adsorption. This is crucial for improving the biocompatibility of medical implants and extending the circulation half-life of nanomedicines.

Surface ModificationProteinReduction in Adsorption (%) vs. ControlReference
PEG Silanization on TitaniumAlbumin~75%[2]
PEG-Phosphonate/Phosphate CopolymerVarious proteins and skim milkAlmost 100%[3]
Nanoparticle Properties: Hydrodynamic Diameter and Zeta Potential

When used to functionalize nanoparticles, the PEG chain influences their hydrodynamic diameter and surface charge (zeta potential). An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

Nanoparticle SystemPEG Chain LengthHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Citrate-capped Au nanoparticlesN/A~20-35[3]
mPEG-SH coated Au nanoparticles20,000 g/mol -~ -1[3]
PLA-PEG nanoparticles---36.0[6]
P3HB/PVA31-50 nanoparticles-~900-28.5[7]

Note: This table illustrates the general effect of PEGylation on nanoparticle properties. The specific values for nanoparticles functionalized with this compound would depend on the core nanoparticle size and material.

Experimental Protocols

Synthesis of this compound

Step 1: Tosylation of m-PEG5-OH

  • Dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, m-PEG5-OTs.

Step 2: Michaelis-Arbuzov Reaction

  • Combine m-PEG5-OTs (1 equivalent) and an excess of triethyl phosphite (B83602) (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 140-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation.

  • The resulting diethyl phosphonate (B1237965) ester can be hydrolyzed to the phosphonic acid by refluxing with concentrated hydrochloric acid.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface

This protocol describes a general procedure for forming a self-assembled monolayer of this compound on a TiO₂ substrate.[1]

Materials:

  • Titanium dioxide substrate (e.g., wafer, nanoparticle dispersion)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

  • Beakers, tweezers, and a nitrogen gas line

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the TiO₂ substrate to remove organic and inorganic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas. For enhanced reactivity, an oxygen plasma or UV-ozone treatment can be applied immediately before deposition.[1]

  • Preparation of Phosphonic Acid Solution: Prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[1] Ensure the complete dissolution of the phosphonic acid, using sonication if necessary.

  • SAM Deposition: Immerse the cleaned and dried substrate into the this compound solution. The deposition time can range from a few hours to over 24 hours, depending on the desired monolayer quality.[1] The deposition is typically carried out at room temperature.

  • Rinsing and Drying: After the desired deposition time, remove the substrate from the solution. Rinse it thoroughly with the pure solvent to remove any non-covalently bound (physisorbed) molecules. Dry the substrate under a stream of nitrogen.

  • Annealing (Optional): A post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of more stable covalent bonds between the phosphonic acid and the substrate surface.[1]

Characterization of the SAM:

  • Water Contact Angle Goniometry: To assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of phosphorus and the C-O bonds of the PEG chain on the surface.

  • Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its uniformity.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and relationships involving this compound.

G cluster_synthesis Synthesis of this compound m-PEG5-OH m-PEG5-OH Tosylation Tosylation m-PEG5-OH->Tosylation m-PEG5-OTs m-PEG5-OTs Tosylation->m-PEG5-OTs Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction m-PEG5-OTs->Michaelis-Arbuzov Reaction This compound diethyl ester This compound diethyl ester Michaelis-Arbuzov Reaction->this compound diethyl ester Hydrolysis Hydrolysis This compound diethyl ester->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

G cluster_sam SAM Formation Workflow Substrate Cleaning Substrate Cleaning Immersion Immersion Substrate Cleaning->Immersion Solution Preparation Solution Preparation Solution Preparation->Immersion Rinsing Rinsing Immersion->Rinsing Drying Drying Rinsing->Drying Annealing (Optional) Annealing (Optional) Drying->Annealing (Optional) Characterization Characterization Annealing (Optional)->Characterization

Caption: Experimental workflow for SAM formation.

G cluster_function Role of the PEG Chain This compound This compound Hydrophilicity Hydrophilicity This compound->Hydrophilicity Steric Hindrance Steric Hindrance This compound->Steric Hindrance Biocompatibility Biocompatibility This compound->Biocompatibility Increased Solubility Increased Solubility Hydrophilicity->Increased Solubility Reduced Protein Adsorption Reduced Protein Adsorption Steric Hindrance->Reduced Protein Adsorption Prevention of Aggregation Prevention of Aggregation Steric Hindrance->Prevention of Aggregation Biocompatibility->Reduced Protein Adsorption Prolonged Circulation Prolonged Circulation Reduced Protein Adsorption->Prolonged Circulation

Caption: Functional roles of the PEG chain.

Conclusion

The this compound molecule is a powerful tool for surface modification and bioconjugation, with the PEG chain playing a central role in its efficacy. The five-unit ethylene glycol chain provides a crucial balance of hydrophilicity, biocompatibility, and steric hindrance, leading to improved solubility, reduced biofouling, and enhanced stability of the materials and molecules to which it is attached. While further research is needed to fully quantify the specific properties of the m-PEG5 variant in direct comparison to other short-chain PEG-phosphonic acids, the established principles of PEGylation and phosphonic acid surface chemistry provide a strong foundation for its application in advanced drug delivery systems, medical implants, and biosensors. The experimental protocols and conceptual diagrams presented in this guide offer a practical framework for researchers and developers working with this versatile molecule.

References

The Pivotal Role of the Phosphonic Acid Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene (B3416737) glycol (PEG) linkers with phosphonic acid groups has emerged as a powerful strategy in the fields of drug delivery, diagnostics, and biomaterial science. The unique properties of the phosphonic acid moiety, particularly its strong affinity for metal oxides and bone mineral, offer significant advantages over other functional groups. This technical guide provides a comprehensive overview of the core functions of phosphonic acid in PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions and Advantages of Phosphonic Acid-Functionalized PEG Linkers

The primary role of the phosphonic acid group in PEG linkers is to serve as a robust anchoring moiety. This function is critical in a variety of applications, from stabilizing nanoparticles to targeting specific tissues.

Superior Surface Modification and Nanoparticle Stabilization

Phosphonic acids are potent anchoring groups for a wide range of metal oxide nanoparticle surfaces, including iron oxide, cerium oxide, and zirconia, forming strong coordination bonds.[1] This strong interaction is attributed to the ability of phosphonic acids to form multidentate linkages (monodentate, bidentate, and tridentate) with surface metal atoms, creating a more stable and resilient coating compared to single phosphonic acid or carboxylic acid anchors.[2] This enhanced stability is crucial for preventing nanoparticle aggregation and protein corona formation in biological environments, a key requirement for in vivo applications.[3] The PEG component of the linker further contributes to this by imparting "stealth" properties, which reduce non-specific protein adsorption and enhance colloidal stability.[1]

The use of multi-phosphonic acid-based PEG polymers can provide even greater long-term stability, with coatings lasting for months compared to the weeks-long stability of mono-functionalized polymers.[3] This exceptional stability makes phosphonic acid-PEG linkers ideal for developing long-circulating nanocarriers for drug delivery and diagnostic agents.[1][4]

Targeted Drug Delivery to Bone

The phosphonic acid group has a strong affinity for calcium ions, which are abundant in the hydroxyapatite (B223615) matrix of bone.[3][5] This property makes phosphonic acid-functionalized PEG linkers excellent targeting ligands for delivering therapeutic agents to bone tissue.[5] This is particularly valuable for the treatment of bone diseases such as osteoporosis, bone metastases, and osteomyelitis.[5] Bisphosphonates, which contain two phosphonic acid groups, are well-known for their high adsorption rate on bone and are used clinically to treat bone disorders.[6] When conjugated to drugs or nanoparticles via a PEG linker, they can significantly enhance the accumulation of the therapeutic payload in the bone, thereby increasing efficacy and reducing systemic toxicity.[7]

Bioconjugation and PROTACs

Phosphonic acid groups can also serve as versatile handles for bioconjugation.[8] In the context of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins, PEG linkers are crucial for connecting the target protein ligand and the E3 ligase ligand. While the PEG chain provides solubility and flexibility for the formation of a stable ternary complex, the terminal phosphonic acid groups can act as non-hydrolyzable bioisosteres of phosphate (B84403) groups, potentially enhancing the metabolic stability of the PROTAC molecule.[8] They also provide reactive sites for conjugation during PROTAC synthesis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on phosphonic acid-functionalized PEG linkers, providing a basis for comparison with other surface modification agents.

Table 1: Nanoparticle Size and Zeta Potential with PEG-Phosphonic Acid Stabilization

Nanoparticle Core MaterialStabilizing AgentCore Size (TEM, nm)Hydrodynamic Diameter (DLS, nm)Zeta Potential (mV)Reference
Iron Oxide (USPIO)PEG(5)-BP5.5 ± 0.724 ± 3Near-zero at neutral pH[1]
Cerium OxideMPEG2K-MPh7~30-20 at pH 7.4[3]
Titanium OxideMPEG2K-MPh15~40-15 at pH 7.4[3]
Aluminum OxideMPEG2K-MPh40~60-10 at pH 7.4[3]

Table 2: Comparative Surface Density of Self-Assembled Monolayers (SAMs)

Surface Modification AgentSubstrateSurface DensityKey FindingsReference
Phosphonic Acid PEG CopolymersIron Oxide Nanoparticles0.50 molecules/nm²Demonstrates the formation of a dense and stable PEG layer.[9]
Carboxylic AcidTitanium DioxideLower than phosphonic acidCarboxylic acids tend to desorb easily in water, providing limited stability.[2]
SilanesTitanium DioxideVariableSiloxy-linked molecules showed the highest resistance to leaching.[10]

Table 3: Comparative Binding Affinity of Anchoring Groups on Metal Oxide Surfaces

Anchoring GroupSubstrateBinding Strength in Aqueous Media (pH dependent)Key FindingsReference(s)
Phosphonic Acid Hafnium OxideStrong, stable over a broad pH range (desorption at pH > 8)Forms multidentate bonds, leading to robust and stable monolayers.[2][11]
Carboxylic Acid Hafnium OxideWeaker, limited stability over a narrow pH range (typically pH 2-6)Tends to desorb easily in water due to weaker, often monodentate or bidentate, binding.[2][11]
Catechol Iron OxideStrong, particularly at physiological and basic pH (6-10)Provides a tightly bound ligand shell.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving phosphonic acid-functionalized PEG linkers.

Synthesis of PEG3-bis(phosphonic acid)

This protocol describes a common two-step synthesis of PEG3-bis(phosphonic acid) via a tosylated intermediate and a Michaelis-Arbuzov reaction.[12]

Step 1: Synthesis of PEG3-ditosylate (Tosylation of Triethylene Glycol)

  • Materials: Triethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool to 0°C.

    • Slowly add p-toluenesulfonyl chloride (2.2 equivalents).

    • Add pyridine (2.5 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PEG3-ditosylate.

Step 2: Synthesis of PEG3-bis(phosphonic acid diethyl ester) (Michaelis-Arbuzov Reaction)

  • Materials: PEG3-ditosylate, triethyl phosphite (B83602).

  • Procedure:

    • Combine purified PEG3-ditosylate (1 equivalent) with an excess of triethyl phosphite (5-10 equivalents).

    • Heat the mixture to 140-150°C and stir under an inert atmosphere for 4-6 hours.

    • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

    • After completion, cool the mixture and remove excess triethyl phosphite by vacuum distillation to yield crude PEG3-bis(phosphonic acid diethyl ester).

Step 3: Hydrolysis to PEG3-bis(phosphonic acid)

  • Materials: PEG3-bis(phosphonic acid diethyl ester), dioxane, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve the crude diethyl ester (1 equivalent) in dioxane.

    • Add an excess of concentrated hydrochloric acid (10-20 equivalents).

    • Heat the mixture to reflux (100-110°C) for 12-24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by ion-exchange chromatography or dialysis.

Surface Functionalization of Iron Oxide Nanoparticles

This protocol details the ligand exchange process to stabilize hydrophobic iron oxide nanoparticles with PEG3-bis(phosphonic acid).[1]

  • Materials: Oleic acid-coated iron oxide nanoparticles in chloroform, PEG3-bis(phosphonic acid), deionized water, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Disperse the hydrophobic iron oxide nanoparticles in chloroform.

    • Dissolve an excess of PEG3-bis(phosphonic acid) in deionized water.

    • Add the aqueous solution of the linker to the nanoparticle dispersion.

    • Sonicate the mixture for 30 minutes to facilitate ligand exchange.

    • Stir vigorously for 24 hours at room temperature.

    • Remove the organic solvent by rotary evaporation.

    • Wash the aqueous dispersion of nanoparticles with deionized water three times using a magnetic separator.

    • Resuspend the final stabilized nanoparticles in PBS.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships.

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Michaelis-Arbuzov Reaction cluster_step3 Step 3: Hydrolysis TEG Triethylene Glycol reaction1 Reaction TEG->reaction1 TsCl p-Toluenesulfonyl Chloride TsCl->reaction1 Pyridine Pyridine Pyridine->reaction1 DCM DCM DCM->reaction1 PEG_ditosylate PEG3-ditosylate reaction2 Reaction PEG_ditosylate->reaction2 PEG_ditosylate_output PEG_ditosylate->PEG_ditosylate_output reaction1->PEG_ditosylate Triethyl_phosphite Triethyl Phosphite Triethyl_phosphite->reaction2 PEG_diester PEG3-bis(phosphonic acid diethyl ester) reaction2->PEG_diester reaction3 Reaction PEG_diester->reaction3 PEG_diester_output PEG_diester->PEG_diester_output HCl Conc. HCl HCl->reaction3 Final_Product PEG3-bis(phosphonic acid) reaction3->Final_Product

Caption: Synthesis workflow for PEG3-bis(phosphonic acid).

Nanoparticle_Functionalization start Hydrophobic Nanoparticles (e.g., oleic acid-coated) mixing Mixing and Sonication start->mixing linker Phosphonic Acid-PEG Linker (in aqueous solution) linker->mixing ligand_exchange Ligand Exchange (24h stirring) mixing->ligand_exchange solvent_removal Solvent Removal (Rotary Evaporation) ligand_exchange->solvent_removal washing Washing (Magnetic Separation) solvent_removal->washing final_product Stabilized Hydrophilic Nanoparticles in PBS washing->final_product

Caption: Experimental workflow for nanoparticle surface functionalization.

Drug_Delivery_Logic cluster_components Components cluster_assembly Assembly cluster_targeting Targeting & Action Therapeutic Therapeutic Agent Drug_Loading Drug Loading/ Encapsulation Therapeutic->Drug_Loading Nanoparticle Nanoparticle Core (e.g., Iron Oxide) Nanoparticle->Drug_Loading Linker Phosphonic Acid-PEG Linker Surface_Functionalization Surface Functionalization Linker->Surface_Functionalization Drug_Loading->Surface_Functionalization Target_Site Target Site (e.g., Bone Tissue) Surface_Functionalization->Target_Site Targeting via Phosphonic Acid Drug_Release Drug Release Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical relationship in targeted drug delivery.

Applications in Dental Science

The strong interaction of phosphonic acids with calcium-containing minerals also finds application in dentistry. Phosphonic acid-containing monomers are being explored for use in dental adhesives.[13] These monomers can interact with the hydroxyapatite of tooth enamel and dentin, promoting adhesion between the tooth structure and restorative materials.[9] The formation of a calcium cross-linked network of the phosphonate-containing copolymer can contribute to the formation of a stable hybrid layer.[9] This can lead to improved bond strength and durability of dental restorations.[13]

Conclusion

The phosphonic acid group imparts a unique and highly advantageous set of properties to PEG linkers. Its ability to form strong, stable bonds with metal oxide surfaces makes it an exceptional tool for nanoparticle stabilization, leading to improved performance in drug delivery and diagnostics. Furthermore, its high affinity for bone mineral provides a powerful mechanism for targeted therapies. As research continues to uncover the full potential of these versatile molecules, phosphonic acid-functionalized PEG linkers are poised to play an increasingly important role in the development of advanced therapeutic and diagnostic platforms.

References

An In-depth Technical Guide to m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-pentaethylene glycol-phosphonic acid (m-PEG5-phosphonic acid), a heterobifunctional linker molecule of significant interest in materials science, biotechnology, and pharmaceutical development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a high-affinity phosphonic acid anchor group, enables a wide range of applications, particularly in surface modification and targeted drug delivery.

Core Concepts and Chemical Properties

This compound is a functionalized PEG compound featuring a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units and a terminal phosphonic acid group (-PO₃H₂). The PEG component confers hydrophilicity, biocompatibility, and "stealth" properties that can reduce immune system recognition and prolong circulation time in vivo.[1][2] The phosphonic acid group serves as a robust anchor to various metal and metal oxide surfaces.[3]

The key attributes of this compound stem from this dual functionality:

  • Hydrophilicity : The PEG chain significantly increases the aqueous solubility of the molecule and any material it is attached to.[4][5]

  • Surface Reactivity : The phosphonic acid moiety forms strong, stable bonds with metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silica (B1680970) (SiO₂), and zinc oxide (ZnO).[1][3][6] This interaction is often described as a multidentate chelation or covalent bond formation (M-O-P) through condensation reactions with surface hydroxyl groups.[6][7]

  • Biocompatibility : PEGylation, the process of attaching PEG chains to surfaces or molecules, is a well-established strategy to enhance biocompatibility, reduce non-specific protein adsorption, and prevent aggregation of nanoparticles.[1][6]

  • Stealth Properties : In drug delivery, the PEG chain creates a hydrated layer that shields nanoparticles or drug conjugates from opsonization and clearance by the reticuloendothelial system (RES), extending their circulation time.[2]

Quantitative Data and Physical Properties

The following table summarizes the key chemical and physical properties of this compound, compiled from various suppliers.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₅O₈P[1][8]
Molecular Weight 316.29 g/mol [1][5][8][9]
CAS Number 1807512-39-5[1][8]
Appearance Solid Powder or semi-solid[8][10]
Purity ≥95% to ≥98%[1][8][9]
Solubility Soluble in DMSO and water[8][10]
Storage -20°C or 4-8°C, desiccated[5][10]

Key Applications and Experimental Workflows

This compound is a versatile tool used in several advanced applications. Its primary functions are as a surface modifier and a linker in bioconjugation and drug delivery systems.

A major application is the surface functionalization of metal oxide nanoparticles and biomedical implants.[1][9] The phosphonic acid group provides a strong anchor to the surface, while the PEG chain provides a hydrophilic, biocompatible, and anti-fouling coating.[3][6] This modification is crucial for improving the colloidal stability and dispersion of nanoparticles in aqueous and biological media, preventing aggregation, and reducing non-specific protein binding.[1][6]

Experimental Workflow: Nanoparticle Surface Modification This workflow outlines the general procedure for coating metal oxide nanoparticles with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization np_prep 1. Disperse as-synthesized metal oxide nanoparticles (e.g., in organic solvent) mix 3. Mix nanoparticle dispersion with linker solution (molar excess of linker) np_prep->mix linker_prep 2. Dissolve this compound in a suitable solvent (e.g., DCM/Methanol) linker_prep->mix incubate 4. Incubate mixture (e.g., room temperature, overnight) to allow self-assembly mix->incubate wash 5. Purify coated nanoparticles (e.g., centrifugation, washing) to remove excess linker incubate->wash char 6. Characterize functionalized nanoparticles (e.g., DLS for size, Zeta potential for stability) wash->char

Workflow for nanoparticle surface functionalization.

The strong affinity of the phosphonic acid group for calcium ions makes it an excellent targeting ligand for bone mineral, specifically hydroxyapatite.[2][9] By conjugating drugs to this compound or using it to coat drug-loaded nanocarriers, therapeutic agents can be selectively delivered to bone tissues.[2][9] This approach enhances local drug concentration, increases therapeutic efficacy for diseases like osteoporosis or bone metastases, and minimizes systemic side effects.[2][9]

Signaling Pathway: Bone Targeting Mechanism The diagram below illustrates the principle of using a phosphonic acid-PEG-functionalized nanocarrier for targeted drug delivery to bone.

G cluster_carrier Drug Delivery System cluster_target Target Tissue NC Nanocarrier (e.g., Liposome, Polymer NP) Drug Therapeutic Drug NC->Drug loaded with Linker This compound NC->Linker coated with Bone Bone Surface (Hydroxyapatite - Ca²⁺ rich) Linker->Bone   Targeting & Binding Release Sustained Drug Release Bone->Release Accumulation at site leads to Effect Therapeutic Effect Release->Effect   Targeting & Binding

Mechanism of bone-targeted drug delivery.

This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][11][] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] The PEG linker component provides the necessary spatial separation between the two ligands and improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Logical Relationship: PROTAC Function This diagram shows the fundamental components and mechanism of action for a PROTAC molecule.

G cluster_protac PROTAC Molecule POI_Ligand Ligand for Target Protein Linker m-PEG5 Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI binds E3_Ligand Ligand for E3 Ligase Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Degradation Proteasomal Degradation POI->Degradation  is ubiquitinated  and targeted for E3->Degradation

Role of a PEG linker in a PROTAC's mechanism.

Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the application. However, this section provides a generalized methodology for a common use case: the surface modification of metal oxide nanoparticles. This protocol is based on principles described in the literature for similar phosphonic acid-based modifications.[6]

Objective: To create a stable, hydrophilic coating on metal oxide nanoparticles using this compound to improve colloidal stability.

Materials:

  • As-synthesized metal oxide nanoparticles (e.g., TiO₂, ZnO, iron oxide).

  • This compound.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), methanol, toluene).

  • Deionized water or appropriate buffer (e.g., PBS).

  • Centrifuge and tubes.

  • Sonicator.

Protocol:

  • Nanoparticle Preparation: Disperse the nanoparticles in a suitable solvent. If synthesized in an organic phase, a concentration of 1-5 mg/mL is typical. Ensure a homogenous dispersion, using sonication if necessary.[6]

  • Ligand Solution Preparation: Dissolve this compound in a compatible anhydrous solvent or a solvent mixture (e.g., 7:3 v/v DCM:methanol). The amount should be calculated to be in molar excess relative to the estimated binding sites on the nanoparticles to ensure complete surface coverage.[6]

  • Reaction/Self-Assembly: Add the ligand solution to the nanoparticle dispersion while stirring. Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature. This process allows for the self-assembly of the phosphonic acid molecules onto the nanoparticle surface.

  • Purification: After incubation, the functionalized nanoparticles must be purified to remove unbound this compound. This is typically achieved through repeated cycles of centrifugation, removal of the supernatant, and redispersion of the nanoparticle pellet in a fresh solvent (e.g., ethanol, then water).

  • Final Dispersion: After the final wash, disperse the purified, coated nanoparticles in the desired aqueous medium (e.g., deionized water or PBS).

  • Characterization:

    • Confirm Coating: Use techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonic acid-PEG layer on the surface.

    • Assess Stability: Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS). A decrease in size or polydispersity index compared to uncoated particles in an aqueous buffer indicates improved dispersion.[6]

    • Measure Surface Charge: Determine the Zeta potential. A significant shift in the zeta potential value post-modification confirms successful surface coating and is an indicator of colloidal stability.[6]

Conclusion

This compound is a powerful and versatile molecule for researchers in drug development and materials science. Its well-defined structure allows for the creation of highly stable, biocompatible, and functional surfaces. From improving the stability of nanomaterials to enabling the targeted delivery of therapeutics to bone and serving as a critical component in PROTAC design, its applications are both significant and expanding. The methodologies for its use are straightforward, relying on robust self-assembly and phosphonate (B1237965) chemistry, making it an accessible tool for advanced research and development.

References

Navigating the Safe Handling of m-PEG5-phosphonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for m-PEG5-phosphonic acid. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, namely m-PEG3-phosphonic acid and m-PEG4-phosphonic acid, to establish a robust framework for its safe utilization in research and development settings.

Hazard Identification and Classification

Based on the toxicological profiles of structurally similar PEGylated phosphonic acids, this compound should be handled as a substance with potential health hazards. The following table summarizes the anticipated hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]
(Single Exposure)
Hazardous to the AquaticCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]
Environment, Long-term

Prudent Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and potential absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.Minimizes the inhalation of dust or aerosols.
Engineering Controls

Engineering controls are designed to isolate the handler from the hazardous material.

Control MeasureDescription
Ventilation All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
Safety Stations An accessible and fully functional safety shower and eyewash station must be located in the immediate vicinity of the handling area.
Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound.

ParameterRecommendation
Temperature -20°C for long-term storage.
Container Tightly sealed, light-resistant container.
Environment Store in a dry, well-ventilated area.
Incompatibilities Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standardized workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase prep_start Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_start->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_reaction Perform Experimental Procedure prep_dissolve->exp_reaction exp_monitoring Monitor Reaction exp_reaction->exp_monitoring cleanup_quench Quench Reaction (if applicable) exp_monitoring->cleanup_quench cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe

A logical workflow for the safe handling of this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Management
  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep to avoid generating dust.

  • Collection: Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

First Aid
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical advice if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

G cluster_disposal Waste Disposal Protocol disp_collect Collect Waste in a Designated, Labeled, and Sealed Container disp_segregate Segregate from Other Waste Streams disp_collect->disp_segregate disp_contact Contact Environmental Health & Safety (EHS) disp_segregate->disp_contact disp_pickup Arrange for Professional Waste Pickup disp_contact->disp_pickup

A streamlined process for the proper disposal of this compound waste.

Do not dispose of this compound down the drain or in regular trash.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for the collection of chemical waste.[4]

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Researchers should always exercise caution and consult their institution's safety office before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Surface Modification of Metal Oxides with m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of metal oxide nanoparticles is a critical step in tailoring their properties for biomedical applications such as drug delivery, bioimaging, and diagnostics. Unmodified nanoparticles often suffer from poor colloidal stability in physiological media and are rapidly cleared by the reticuloendothelial system (RES). Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to confer "stealth" properties to nanoparticles, reducing protein adsorption and prolonging circulation time.[1][2]

The choice of anchoring group for attaching PEG to the nanoparticle surface is crucial for the stability of the final conjugate. Phosphonic acids have emerged as superior anchoring moieties for various metal oxides (e.g., iron oxide, zinc oxide, titanium oxide) due to their ability to form strong, multidentate coordination bonds (bidentate or tridentate) with the metal atoms on the surface.[3][4][5] This strong interaction leads to highly stable coatings that can withstand harsh physiological conditions.[3]

This document provides detailed protocols for the surface modification of metal oxide nanoparticles using m-PEG5-phosphonic acid, a short-chain PEG derivative that provides a balance between hydrophilicity and particle size.

Key Applications

The functionalization of metal oxide nanoparticles with this compound enhances their biocompatibility and stability, making them suitable for a range of biomedical applications:

  • Magnetic Resonance Imaging (MRI): Iron oxide nanoparticles coated with PEG-phosphonic acid derivatives exhibit long blood circulation times, allowing for enhanced contrast in MRI.[3][6] The stable PEG layer prevents aggregation and non-specific interactions, leading to clearer imaging of target tissues, such as lymph nodes.[3]

  • Drug Delivery: The "stealth" properties imparted by the PEG layer reduce opsonization and RES uptake, enabling the nanoparticles to circulate longer and improving the probability of reaching the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect.

  • Cryopreservation: PEG-phosphonic acid coated iron oxide nanoparticles have been investigated for their ability to increase the stability and concentration of nanoparticles in cryoprotective agents, which is crucial for the rapid and uniform warming of cryopreserved organs and tissues.[7]

  • Hyperthermia: Magnetic nanoparticles can generate heat when subjected to an alternating magnetic field. A stable PEG coating is essential to ensure the particles remain dispersed and effective for localized cancer therapy.

Experimental Protocols

This section provides detailed methodologies for preparing the phosphonic acid ligand and for the surface modification of iron oxide nanoparticles (IONPs) as a representative metal oxide.

Protocol 1: Preparation of this compound from Ester Precursor

The phosphonic acid group is essential for strong binding to the metal oxide surface. Commercially available PEG-phosphonic acid derivatives are often supplied as esters (e.g., diethyl or ethyl esters), which require hydrolysis to the free phosphonic acid.[8]

Materials:

  • This compound diethyl ester (or similar ester)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl bromide (TMSBr)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the this compound ester in anhydrous DCM in a round-bottom flask.

  • Slowly add an excess of TMSBr (typically 3-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DCM and excess TMSBr under vacuum.

  • To the resulting oil, add a mixture of methanol and deionized water (e.g., 2:1 v/v) to hydrolyze the silyl (B83357) ester intermediate.

  • Stir the mixture for 2-4 hours at room temperature.

  • Remove the solvents under vacuum to yield the final this compound product. Confirmation of hydrolysis can be performed using ³¹P NMR spectroscopy.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs) via Ligand Exchange

This protocol describes the replacement of hydrophobic surface ligands (e.g., oleic acid) on pre-synthesized IONPs with the hydrophilic this compound. This process transfers the nanoparticles from an organic solvent to an aqueous phase.[7][8]

Materials:

  • Hydrophobic IONPs (e.g., oleic acid-coated) dispersed in a nonpolar solvent (e.g., chloroform, hexane (B92381), or toluene)

  • This compound (prepared as in Protocol 1)

  • Methanol (MeOH)

  • Deionized water

  • Hexane

  • Sonicator (bath or probe type)

  • Magnetic separation rack or centrifuge

Procedure:

  • In a glass vial, dissolve a known quantity of this compound in a mixture of methanol and deionized water.

  • Add the solution of hydrophobic IONPs in the nonpolar solvent to the aqueous phosphonic acid solution. The amount of PEG-phosphonic acid should be in excess relative to the surface area of the nanoparticles.

  • The combination will form a biphasic mixture. Sonicate the mixture vigorously for 1-3 hours. During sonication, the ligand exchange will occur, and the now-hydrophilic nanoparticles will transfer from the organic phase to the aqueous phase.

  • After sonication, allow the two phases to separate. The aqueous phase should be colored (brown/black), indicating the successful transfer of IONPs. The organic phase should become clear.

  • Carefully collect the aqueous phase containing the functionalized IONPs.

  • To purify the nanoparticles, add hexane to the aqueous dispersion, vortex briefly, and allow the phases to separate. Discard the hexane phase. Repeat this washing step 2-3 times to remove residual organic solvent and oleic acid.

  • Remove any large aggregates by centrifugation at a low speed.

  • The purified nanoparticles can be stored as a colloidal suspension in deionized water or a suitable buffer.

Characterization of Surface Modification

Thorough characterization is essential to confirm the successful attachment of this compound to the nanoparticle surface.

Technique Purpose Expected Result After this compound Modification
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the nanoparticles in suspension.An increase in hydrodynamic diameter due to the PEG layer and the associated hydration shell.[2][9] Polydispersity Index (PDI) should be low (<0.3) for a stable, monodisperse sample.
Zeta Potential Measures the surface charge of the nanoparticles, indicating colloidal stability.A significant change in zeta potential. For IONPs, the value often becomes more negative after modification with phosphonic acids, contributing to stability against agglomeration.[9][10]
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material (PEG) on the nanoparticle surface by measuring weight loss upon heating.A distinct weight loss step at temperatures corresponding to the decomposition of the PEG chains (typically starting around 250 °C), which can be used to calculate grafting density.[9][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present on the nanoparticle surface.Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and P-O-Fe bonds. Disappearance or reduction of peaks from the original ligand (e.g., C-H stretches from oleic acid).[9]
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of the nanoparticle cores.The core size and morphology should remain unchanged after the ligand exchange process.[9][13]

Data Presentation

The following table summarizes typical quantitative data obtained before and after surface modification of iron oxide nanoparticles with a PEG-phosphonic acid ligand.

Parameter Before Modification (Oleic Acid-Coated) After Modification (PEG-Phosphonic Acid-Coated) Reference
Hydrodynamic Diameter (DLS) ~20-30 nm (in organic solvent)~30-50 nm (in aqueous buffer)[2][9]
Zeta Potential Near-neutral or slightly positive-20 mV to -40 mV (in water)[9][10]
TGA Weight Loss (200-600 °C) ~5-10%~15-25%[11][12]

Visualizations

Workflow and Logical Diagrams

G cluster_0 Preparation & Reaction cluster_1 Separation & Purification NP_org Hydrophobic NPs in Organic Phase Mix Combine & Create Biphasic Mixture NP_org->Mix PEG_aq m-PEG5-PA in Aqueous Phase PEG_aq->Mix Sonicate Sonicate (1-3 hours) Mix->Sonicate Ligand Exchange Separate Phase Separation Sonicate->Separate Collect Collect Aqueous Phase Separate->Collect NPs transfer to aqueous phase Wash Wash with Hexane (3x) Collect->Wash Final Purified Hydrophilic NPs in Aqueous Solution Wash->Final

Caption: Workflow for nanoparticle surface modification via ligand exchange.

G cluster_input Initial State cluster_process Process cluster_output Resulting Properties & Benefits Start Unmodified or Hydrophobic NP Modification Surface Modification with This compound Start->Modification Prop1 Strong Surface Binding (P-O-Fe Bonds) Modification->Prop1 Prop2 Hydrophilic PEG Shell Modification->Prop2 Benefit1 High Colloidal Stability Prop1->Benefit1 Prop2->Benefit1 Benefit2 Reduced Opsonization Prop2->Benefit2 Benefit3 Prolonged Circulation Benefit2->Benefit3

Caption: Relationship between surface modification and enhanced properties.

References

Application Notes and Protocols for Nanoparticle Functionalization with m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical strategy in nanomedicine to enhance their biocompatibility, colloidal stability, and circulation half-life. The m-PEG5-phosphonic acid linker offers a distinct advantage for modifying metal oxide nanoparticles, such as iron oxide nanoparticles (IONPs). The phosphonic acid group serves as a robust anchor to the nanoparticle surface, forming strong coordination bonds, while the methoxy-terminated PEG chain provides a hydrophilic shield that minimizes non-specific protein adsorption and uptake by the reticuloendothelial system.[1][2][3] These application notes provide a detailed protocol for the functionalization of nanoparticles with this compound, along with methods for their purification and characterization.

Core Principles of Functionalization

The primary method for attaching this compound to nanoparticle surfaces, particularly for those with existing hydrophobic ligands like oleic acid, is through a ligand exchange reaction.[1][4] This process involves dispersing the nanoparticles in a suitable solvent system and introducing an excess of the this compound. The higher affinity of the phosphonic acid group for the metal oxide surface displaces the original ligands.[1] The reaction is often facilitated by sonication to provide the necessary energy to overcome activation barriers and ensure a uniform coating.[5]

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) via Ligand Exchange

This protocol details the procedure for replacing oleic acid ligands on IONPs with this compound.

Materials:

  • Oleic acid-coated iron oxide nanoparticles (IONPs)

  • This compound

  • Chloroform (B151607) or Hexanes (nonpolar solvent)

  • Methanol (B129727)

  • Deionized water

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Vortex mixer

Procedure:

  • Nanoparticle Dispersion: Disperse the oleic acid-coated IONPs in a nonpolar solvent such as chloroform or hexanes at a concentration of 1-5 mg/mL.

  • Ligand Solution Preparation: In a separate vial, dissolve this compound in a 7:3 (v/v) mixture of methanol and deionized water. The molar amount of the PEG-phosphonic acid should be in significant excess (e.g., 10 to 50-fold) compared to the estimated binding sites on the nanoparticles to drive the ligand exchange reaction to completion.

  • Biphasic Reaction Mixture: Combine the nanoparticle dispersion with the this compound solution to form a biphasic mixture.

  • Sonication: Sonicate the mixture using a bath sonicator for 1-2 hours. During sonication, the functionalized nanoparticles will migrate from the organic phase to the aqueous phase.[1]

  • Phase Separation and Collection: After sonication, allow the two phases to separate. The aqueous phase, now containing the this compound functionalized IONPs, should appear as a stable, dark dispersion. Carefully collect the aqueous phase.[1]

Protocol 2: Purification of Functionalized Nanoparticles

Purification is essential to remove displaced ligands and excess, unbound this compound.[6][7]

Materials:

  • Dispersion of functionalized nanoparticles from Protocol 1

  • Deionized water or a suitable buffer (e.g., PBS)

  • Centrifugal filter units (with an appropriate molecular weight cutoff, e.g., 50 kDa) or a strong magnet for magnetic decantation[6][8]

  • Vortex mixer

Procedure:

  • Washing with Centrifugal Filters:

    • Place the aqueous dispersion of functionalized nanoparticles into a centrifugal filter unit.

    • Add an excess of deionized water or buffer.

    • Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 4500 x g for 15 minutes), forcing the supernatant containing impurities through the membrane.[7]

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in fresh deionized water or buffer with the aid of gentle vortexing or sonication.

    • Repeat the washing steps at least three times.

  • Washing with Magnetic Decantation (for magnetic nanoparticles):

    • Transfer the aqueous dispersion of functionalized nanoparticles to a suitable tube.

    • Place the tube on a strong magnetic separator to pellet the nanoparticles.

    • Once the supernatant is clear, carefully aspirate and discard it.

    • Remove the tube from the magnet and resuspend the nanoparticle pellet in fresh deionized water or buffer.

    • Repeat the washing steps at least three times. This method has been shown to yield pure nanoparticles with high recovery.[6][8][9]

Protocol 3: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm the success of the functionalization and to assess the properties of the final product.

1. Hydrodynamic Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Zeta Potential measurement.

  • Procedure: Disperse a small aliquot of the purified, functionalized nanoparticles in deionized water or a buffer of known pH and ionic strength. Analyze the sample using a DLS instrument.

  • Expected Outcome: A successful PEGylation should result in an increase in the hydrodynamic diameter of the nanoparticles. The zeta potential is expected to shift towards a more neutral value due to the shielding effect of the PEG layer.[10]

2. Surface Chemistry Confirmation:

  • Method: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Procedure: Acquire FTIR spectra of the initial (e.g., oleic acid-coated) and the final purified, functionalized nanoparticles. The samples should be dried prior to analysis.

  • Expected Outcome: The FTIR spectrum of the functionalized nanoparticles should exhibit characteristic peaks of the PEG backbone (e.g., C-O-C stretching around 1100 cm⁻¹) and P-O bonds from the phosphonic acid anchor. Conversely, the characteristic peaks of the original ligand (e.g., C-H stretches of oleic acid around 2800-3000 cm⁻¹) should be significantly reduced or absent.[7]

3. Quantification of PEG Grafting Density:

  • Method: Thermogravimetric Analysis (TGA).

  • Procedure: Heat a known amount of the dried, purified functionalized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Outcome: TGA provides a quantitative measure of the organic content (the PEG coating) on the inorganic nanoparticle core. The weight loss corresponding to the degradation of the PEG layer (typically between 200°C and 450°C) can be used to calculate the grafting density of the this compound on the nanoparticle surface.[10][11]

Data Presentation

Table 1: Expected Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

ParameterBefore Functionalization (Oleic Acid-Coated)After Functionalization (this compound-Coated)Characterization Technique
Hydrodynamic Diameter Variable (often aggregated in aqueous media)Increased and monodisperseDynamic Light Scattering (DLS)
Zeta Potential Highly negative or positive (depending on initial ligand and pH)Shift towards neutralZeta Potential Measurement
Dispersibility in Aqueous Media PoorExcellentVisual Observation
FTIR Characteristic Peaks C-H stretches (~2800-3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)C-O-C stretch (~1100 cm⁻¹), P-O stretchesFourier-Transform Infrared (FTIR) Spectroscopy
Organic Content Dependent on oleic acid coatingIncreased due to PEG layerThermogravimetric Analysis (TGA)

Table 2: Representative Quantitative Data on PEGylated Nanoparticles

Nanoparticle SystemPEG Molecular Weight (Da)Grafting Density (PEG/nm²)Reference
Gold Nanoparticles2,0001.9 - 2.5[11]
Gold Nanoparticles20,0000.8 - 1.2[11]
Iron Oxide Nanoparticles5,000~1[8][9]
Metal Oxide Nanoparticles2,000 - 5,0000.2 - 0.5[2]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Functionalization Process cluster_purification Purification cluster_characterization Characterization Nanoparticles Oleic Acid-Coated Nanoparticles Dispersion Disperse Nanoparticles in Nonpolar Solvent Nanoparticles->Dispersion Ligand This compound Ligand_Prep Dissolve Ligand in Methanol/Water Ligand->Ligand_Prep Mixing Combine to Form Biphasic Mixture Dispersion->Mixing Ligand_Prep->Mixing Sonication Sonicate for 1-2 hours Mixing->Sonication Phase_Transfer Nanoparticles Transfer to Aqueous Phase Sonication->Phase_Transfer Collection Collect Aqueous Phase Phase_Transfer->Collection Washing Wash via Centrifugation or Magnetic Decantation Collection->Washing Final_Product Purified this compound Functionalized Nanoparticles Washing->Final_Product DLS_Zeta DLS & Zeta Potential Final_Product->DLS_Zeta FTIR FTIR Spectroscopy Final_Product->FTIR TGA Thermogravimetric Analysis Final_Product->TGA

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_biological Biological Interaction NP Nanoparticle Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP Ligand Exchange PEG m-PEG5- phosphonic acid PEG->Functionalized_NP Protein Protein Functionalized_NP->Protein Reduced Adsorption Cell Cell Functionalized_NP->Cell Prolonged Circulation Protein->Cell Opsonization Uptake Reduced Uptake Cell->Uptake

Caption: Signaling pathway of PEGylated nanoparticles.

References

Application Notes and Protocols: m-PEG5-phosphonic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG5-phosphonic acid in advanced drug delivery systems. This versatile molecule serves as a critical component for surface functionalization of nanoparticles, offering enhanced stability, biocompatibility, and targeted delivery, particularly to bone tissues. The following sections detail its applications, present key quantitative data from related systems, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-functionalized nanocarriers.

I. Applications of this compound

This compound is a bifunctional linker comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating units and a terminal phosphonic acid group. This unique structure imparts dual functionality crucial for modern drug delivery design.

1. Targeted Drug Delivery to Bone Tissue:

The primary application of this compound is in the development of drug delivery systems that target bone.[1] The phosphonic acid moiety exhibits a strong affinity for calcium ions present in hydroxyapatite, the main inorganic constituent of bone.[2] This interaction facilitates the accumulation of drug-loaded nanoparticles at the bone site, which is beneficial for treating conditions such as osteoporosis, bone metastases, and osteomyelitis.[2] By concentrating the therapeutic agent at the target site, systemic toxicity can be minimized and therapeutic efficacy can be enhanced.[1]

2. Surface Modification of Nanoparticles and Implants:

This compound is extensively used to modify the surfaces of various nanoparticles, especially metal oxides like iron oxide, titanium dioxide, and silica.[3] The phosphonic acid group forms strong, stable bonds with the metal oxide surface.[3][4] The hydrophilic PEG chain creates a "stealth" shield around the nanoparticle, which reduces recognition by the immune system (opsonization) and subsequent clearance by the reticuloendothelial system (RES).[2] This leads to prolonged circulation times in the bloodstream, increasing the probability of the nanocarrier reaching its target.[2] This surface modification also improves the dispersion and stability of nanoparticles in aqueous solutions.[3] Furthermore, it can be immobilized on the surface of implants to improve osseointegration.[1]

3. Development of PROTACs:

This compound can be utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][] PROTACs are novel therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[5] The PEG linker in a PROTAC connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

II. Quantitative Data Summary

While specific quantitative data for nanoparticles functionalized exclusively with this compound is limited in publicly available literature, the following tables present representative data from analogous systems using PEG-phosphonate derivatives. These values provide a strong indication of the expected performance characteristics.

Table 1: Physicochemical Properties of PEG-Phosphonate Functionalized Nanoparticles

Nanoparticle SystemCore MaterialStabilizing AgentCore Size (TEM, nm)Hydrodynamic Diameter (DLS, nm)Zeta Potential (mV)Reference
USPIOsIron OxidePEG(5)-BP5.5 ± 0.724 ± 3Near-zero at neutral pH[7]
PLGA NanoparticlesPLGAAlendronate-PEG-150 - 250-15 to -30[8]
Metal Oxide NanoparticlesIron Oxide, Titanium DioxideBromo-PEG5-phosphonic acid-Reduction in aggregation observed post-modificationIncrease in surface stability observed[4]

Note: PEG(5)-BP refers to a PEG derivative with bisphosphonate groups. Alendronate is a bisphosphonate drug. These are used as surrogates to indicate expected properties.

Table 2: In Vivo Performance of Bone-Targeting PEGylated Phosphonates

Compound/SystemAnimal ModelKey Efficacy MetricResultsReference
BP-NELL-PEGMiceBone Specificity (ex vivo imaging 48h post-injection)~2-fold higher retention in bone tissues compared to NELL-PEG[9]
BP-NELL-PEGMiceOff-Target Delivery27% decrease in liver and 41% decrease in spleen accumulation compared to NELL-PEG[9]
BP-NELL-PEGMiceSystemic Half-lifeIncreased from 5.5h (NELL-1) to 15.5h (NELL-PEG)[9]
Multi-phosphonic acid PEG-coated iron oxideMouseBlood Circulation Lifetime250 minutes[10]

Note: BP-NELL-PEG is a bone-targeting protein-PEG conjugate utilizing a bisphosphonate.

III. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, functionalization, and characterization of nanoparticles using this compound.

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound via Ligand Exchange

This protocol describes the process of replacing hydrophobic surface ligands (e.g., oleic acid) on IONPs with the hydrophilic this compound.

Materials:

  • Oleic acid-coated iron oxide nanoparticles (dispersed in an organic solvent like chloroform)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Hexanes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator (bath or probe)

  • Magnetic separator

Procedure:

  • Preparation of Nanoparticle Dispersion: Disperse the oleic acid-coated IONPs in chloroform (B151607) at a concentration of 1-5 mg/mL.

  • Preparation of Ligand Solution: Dissolve an excess of this compound in a mixture of methanol and deionized water (e.g., 2:1 v/v). A 10-fold molar excess relative to the estimated binding sites on the nanoparticles is a good starting point.

  • Ligand Exchange Reaction:

    • Combine the IONP dispersion with the this compound solution to form a biphasic mixture.

    • Sonicate the mixture for 1-2 hours. During sonication, the functionalized nanoparticles will transfer from the organic phase to the aqueous phase.

    • Allow the phases to separate. The aqueous phase containing the now hydrophilic IONPs should appear dark and well-dispersed.

  • Purification:

    • Carefully collect the aqueous phase.

    • Wash the aqueous phase multiple times with hexanes to remove residual oleic acid.

    • Use a magnetic separator to retain the IONPs while removing the supernatant. Wash the nanoparticles at least three times with deionized water to remove any unbound this compound.

  • Final Resuspension: Resuspend the purified this compound-coated IONPs in PBS (pH 7.4) for storage and further use. Store at 4°C.

Protocol 2: Synthesis of Drug-Loaded PLGA Nanoparticles with this compound Surface Functionalization

This protocol outlines the preparation of drug-loaded polymeric nanoparticles with a surface functionalized for bone targeting.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Therapeutic drug to be encapsulated

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Dialysis membrane (MWCO 8-14 kDa)

Procedure:

  • Polymer-Drug Solution Preparation: Dissolve a known amount of PLGA and the therapeutic drug in DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA (e.g., 1-5% w/v) while stirring vigorously or sonicating to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization:

    • Resuspend the washed nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

    • In a separate tube, activate the carboxylic acid groups on the PLGA nanoparticle surface by adding EDC and NHS.

    • Add a solution of this compound to the activated nanoparticle suspension. The phosphonic acid group will react with the activated carboxyl groups to form a stable amide bond.

  • Purification: Purify the functionalized nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted reagents.

  • Lyophilization: Lyophilize the purified nanoparticle suspension for long-term storage.

Protocol 3: Characterization of this compound Functionalized Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Resuspend the nanoparticles in deionized water or PBS. Briefly sonicate to ensure proper dispersion. Measure the hydrodynamic diameter and polydispersity index (PDI) at 25°C. Measure the zeta potential to determine surface charge and stability.

2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve.

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

3. In Vitro Drug Release:

  • Method: Dialysis Method

  • Procedure:

    • Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Transfer the suspension into a dialysis bag.

    • Place the dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released versus time.

4. In Vitro Cell Viability Assay:

  • Method: MTT or similar cytotoxicity assay

  • Procedure:

    • Seed cells (e.g., osteosarcoma cells for bone cancer studies or osteoblasts) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of blank nanoparticles, drug-loaded nanoparticles, and the free drug.

    • Incubate the cells for 24, 48, or 72 hours.

    • Add MTT solution and incubate for a few hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control group.

IV. Visualizations

G Workflow for Surface Functionalization of Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Hydrophobic Nanoparticles (e.g., Oleic Acid-Coated IONPs) C Ligand Exchange in Biphasic Mixture (Sonication) A->C B This compound Solution B->C D Phase Separation C->D E Washing of Aqueous Phase (Magnetic Separation) D->E F This compound Functionalized Nanoparticles E->F

Caption: Workflow for nanoparticle surface functionalization.

G Mechanism of Bone Targeting by this compound Functionalized Nanoparticles cluster_0 Systemic Circulation cluster_1 Bone Microenvironment cluster_2 Targeting and Drug Release A Drug-Loaded Nanoparticle with this compound (Injected Intravenously) B PEG layer provides 'stealth' properties, prolonging circulation time A->B C Nanoparticle extravasates into bone tissue B->C E Phosphonic acid group binds to Ca2+ ions in hydroxyapatite C->E D Hydroxyapatite (Ca10(PO4)6(OH)2) in bone matrix D->E F Nanoparticle accumulates at bone surface E->F G Sustained release of therapeutic agent F->G

Caption: Mechanism of bone targeting.

References

Application Notes and Protocols for Creating Biocompatible Surfaces with m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of biocompatible surfaces is a critical challenge in the development of medical devices, implants, and drug delivery systems. Non-specific protein adsorption and subsequent cellular responses can lead to device failure, inflammation, and reduced therapeutic efficacy. Surface modification with poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to mitigate these adverse biological reactions. The hydrophilic and neutral nature of PEG creates a hydration layer that sterically hinders the approach and adsorption of proteins and cells.

This document provides detailed application notes and protocols for the use of m-PEG5-phosphonic acid to create biocompatible, protein-repellent surfaces on various substrates, particularly metal oxides like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silica (B1680970) (SiO₂). The phosphonic acid headgroup provides a robust anchor for the stable immobilization of the PEG chains onto these surfaces, forming a dense and effective self-assembled monolayer (SAM).

Principle of Action

The biocompatibility of surfaces modified with this compound is primarily achieved through the "stealth" properties imparted by the PEG chains. When the phosphonic acid group anchors to a metal oxide surface, the flexible PEG chains extend into the surrounding aqueous environment. This creates a hydrated, sterically crowded interface that repels proteins and cells, preventing their adhesion and subsequent activation of inflammatory or foreign body responses.[1]

Applications

The creation of biocompatible surfaces using this compound has a wide range of applications in the biomedical field:

  • Medical Implants: Coating titanium-based orthopedic and dental implants to improve osseointegration and reduce implant failure.[2]

  • Drug Delivery Systems: Functionalizing nanoparticles and other drug carriers to increase their circulation time in the bloodstream by reducing immune system recognition.[3]

  • Biosensors: Modifying electrode and sensor surfaces to reduce non-specific binding and enhance the accuracy and sensitivity of detection.[3]

  • Tissue Engineering: Functionalizing scaffolds to improve their biocompatibility and guide cellular interactions.[3]

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with short-chain PEG-phosphonic acids. While specific data for this compound is limited in publicly available literature, the values presented for similar molecules provide a strong indication of the expected surface properties and biocompatibility performance.

Table 1: Surface Wettability Analysis

Surface ModificationSubstrateWater Contact Angle (°)Reference
Bare Titanium OxideTitanium Oxide10 - 20[4]
m-PEG4-phosphonic acid ethyl ester (Representative)Titanium Oxide40 - 50[2]
Alkylphosphonic Acid (C12)Titanium Oxide~104[4]
PEG-ThiolGold< 20[2]

Table 2: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)

Surface ModificationSubstrateC 1s (%)O 1s (%)P 2p (%)Substrate Signal AttenuationReference
Bare Titanium OxideTitanium OxideAdventitiousHighNot DetectedN/A[5]
Octadecylphosphonic acidSilicon OxideHighHighDetectedSignificant[6]
(11-hydroxyundecyl)phosphonic acidTitanium OxideHighHighDetectedSignificant[5]

Table 3: Monolayer Thickness (Ellipsometry)

Surface ModificationSubstrateLayer Thickness (nm)Reference
Octadecylphosphonic acidSilicon Oxide~1.8[7]
Mucin on copolymerPAA-b-PMMA~17[8]
SiO₂ on AluminumAluminum315 - 340[9]

Table 4: Biocompatibility Performance

AssaySurface ModificationResultReference
Protein Adsorption ReductionPEG-Phosphonate/Phosphate CopolymerAlmost 100%[1]
Cell Viability (MTT Assay)PEG-containing hydrogels> 80% viability[10]
Non-specific Binding ReductionPEG-modified hydrogel10-fold decrease[11][12]

Experimental Protocols

Protocol 1: Preparation of Biocompatible Surfaces with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium oxide surface.

Materials:

  • This compound

  • Titanium substrates (e.g., coupons or wafers)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (B145695) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity nitrogen or argon gas

  • Glass beakers

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning: a. Place the titanium substrates in a glass beaker. b. Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants. c. Dry the substrates under a stream of high-purity nitrogen.

  • Surface Activation (Generation of Hydroxyl Groups):

    • Method A: Oxygen Plasma Treatment (Preferred) a. Place the cleaned substrates in an oxygen plasma cleaner. b. Treat the substrates with oxygen plasma (e.g., 100 W for 2-5 minutes).[2]

    • Method B: Piranha Solution Cleaning (Caution!) a. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care and use appropriate personal protective equipment (PPE) in a certified fume hood. b. Prepare Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. c. Immerse the cleaned substrates in the Piranha solution for 15-30 minutes. d. Copiously rinse the substrates with DI water and then dry under a stream of high-purity nitrogen.[2]

  • Preparation of Coating Solution: a. Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

  • Self-Assembled Monolayer (SAM) Formation: a. Immerse the activated and dried titanium substrates in the this compound solution. b. Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. Gentle agitation can be applied.[2]

  • Rinsing and Drying: a. Remove the substrates from the coating solution. b. Rinse thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules. c. Dry the coated substrates under a stream of high-purity nitrogen. d. For enhanced stability, the coated substrates can be annealed in an oven at 120°C for 12-24 hours.[13]

  • Storage: a. Store the biocompatible surfaces in a clean, dry environment until use.

Protocol 2: Characterization of this compound Modified Surfaces

1. Water Contact Angle Goniometry:

  • Objective: To assess the surface wettability, which is indicative of the hydrophilicity of the PEGylated surface.

  • Procedure: a. Place a droplet of DI water (typically 1-5 µL) onto the surface. b. Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. c. A higher contact angle compared to the bare substrate, but still in the hydrophilic range, is expected for a well-formed PEG monolayer.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition of the surface and confirm the presence of the this compound monolayer.

  • Procedure: a. Acquire survey scans to identify all elements present on the surface. b. Perform high-resolution scans for C 1s, O 1s, and P 2p regions. c. The presence of a P 2p peak confirms the phosphonic acid binding. The C 1s spectrum can be deconvoluted to show the C-C/C-H and C-O components of the PEG chain.[5][6] d. Attenuation of the substrate signals (e.g., Ti 2p) indicates the formation of an overlayer.

3. Spectroscopic Ellipsometry:

  • Objective: To measure the thickness of the this compound monolayer.

  • Procedure: a. Measure the change in polarization of light upon reflection from the surface. b. Model the surface as a layered structure (e.g., substrate/oxide layer/SAM) to fit the experimental data and determine the thickness of the SAM layer.[8][14]

Protocol 3: In Vitro Biocompatibility Assays

1. Protein Adsorption Assay:

  • Objective: To quantify the reduction in non-specific protein adsorption on the modified surface.

  • Procedure: a. Prepare a solution of a model protein (e.g., Bovine Serum Albumin or Fibrinogen) in Phosphate Buffered Saline (PBS). b. Incubate the this compound modified substrates and control (unmodified) substrates in the protein solution for a defined period (e.g., 2 hours at 37°C).[1] c. Thoroughly wash the substrates with PBS to remove non-adsorbed protein. d. Quantify the amount of adsorbed protein using a suitable protein assay (e.g., Micro-BCA or by measuring the depletion of protein from the solution). e. A significant reduction in protein adsorption is expected on the PEGylated surface compared to the control.

2. Cell Viability/Cytotoxicity Assay (MTT Assay):

  • Objective: To assess if the modified surface is cytotoxic.

  • Procedure: a. Prepare extracts of the modified and control materials according to ISO 10993-5 standards. b. Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate. c. Expose the cells to the material extracts for 24-48 hours. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15] e. Solubilize the formazan crystals and measure the absorbance using a microplate reader. f. Cell viability is expressed as a percentage relative to a negative control. A viability of over 70% is generally considered non-cytotoxic.[1]

3. Cell Adhesion Assay:

  • Objective: To evaluate the resistance of the modified surface to cell attachment.

  • Procedure: a. Seed cells directly onto the modified and control surfaces in a cell culture plate. b. Incubate for a defined period (e.g., 4-24 hours) to allow for cell attachment. c. Gently wash the surfaces to remove non-adherent cells. d. Quantify the number of adherent cells by staining (e.g., with crystal violet) and microscopy, or by using a viability assay like MTT on the remaining cells.[1] e. A significantly lower number of adherent cells is expected on the this compound modified surface.

Visualizations

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Post-Processing Substrate Titanium Substrate Cleaned Cleaned Substrate Substrate->Cleaned Sonication in Acetone, IPA, DI Water Activated Activated Surface (Hydroxylated) Cleaned->Activated O₂ Plasma or Piranha Solution PEG_Sol This compound Solution Coated Coated Surface Activated->Coated Immersion (12-24h) PEG_Sol->Coated Rinsed Rinsed Surface Coated->Rinsed Rinse with Ethanol Final Biocompatible Surface Rinsed->Final Dry (N₂) & Anneal

Caption: Experimental workflow for creating a biocompatible surface.

G cluster_0 Mechanism of Biocompatibility cluster_1 Outcome Surface m-PEG5-PA Modified Surface Hydration Hydration Layer (Steric Hindrance) Surface->Hydration ReducedAdsorption Reduced Protein Adsorption Hydration->ReducedAdsorption ReducedAdhesion Reduced Cell Adhesion Hydration->ReducedAdhesion Protein Protein Protein->Hydration Repulsion Cell Cell Cell->Hydration Repulsion Biocompatibility Enhanced Biocompatibility ReducedAdsorption->Biocompatibility ReducedAdhesion->Biocompatibility

Caption: Mechanism of protein and cell repulsion.

References

Application Notes and Protocols for m-PEG5-phosphonic acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the potential use of m-PEG5-phosphonic acid as a linker in the synthesis and evaluation of PROTACs. While this compound is commercially available as a PEG-based linker for PROTAC synthesis, specific quantitative data on its performance in published literature is limited. Therefore, this guide presents illustrative data and generalized protocols based on the established principles of PEG linkers in PROTAC design to serve as a comprehensive resource for researchers. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain is intended to improve the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.[1][2] The phosphonic acid moiety may offer a unique attachment point and could influence the linker's rigidity and interaction with the cellular environment.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC->PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Synthesis_Workflow POI_Ligand POI Ligand (with amine) Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Treatment (Varying PROTAC concentrations) Cell_Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

References

Application of m-PEG5-phosphonic acid in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly sensitive and specific biosensors is paramount for advancements in diagnostics, drug discovery, and fundamental biological research. A critical challenge in biosensor fabrication is the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes) onto the sensor surface while minimizing non-specific adsorption of other molecules from the sample matrix. Non-specific binding leads to high background noise, reducing the sensor's signal-to-noise ratio and overall performance.

m-PEG5-phosphonic acid is a heterobifunctional linker molecule designed to address these challenges. It comprises a phosphonic acid group that forms a stable, covalent bond with various metal oxide surfaces (e.g., titanium dioxide (TiO₂), indium tin oxide (ITO), aluminum oxide (Al₂O₃)), which are common materials for biosensor transducers. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain, with five ethylene (B1197577) glycol units, provides a hydrophilic and sterically hindering layer that significantly reduces non-specific protein adsorption.[1] This molecule is a key component in creating robust, biocompatible, and highly specific biosensor surfaces.

These application notes provide a comprehensive guide to the use of this compound and related heterobifunctional linkers (e.g., phosphonic acid-PEG-NHS ester) in the development of biosensors. Detailed protocols for surface functionalization and bioreceptor immobilization are provided, along with representative data on the performance of such modified surfaces.

Data Presentation

Table 1: Representative Data on Non-Specific Protein Adsorption

This table compares the amount of non-specifically adsorbed protein on unmodified (bare) and phosphonic acid-PEG modified metal oxide surfaces. The data is typically obtained using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

Surface TypeModel ProteinAdsorbed Protein Mass (ng/cm²)Reduction in Non-Specific Binding (%)
Bare TiO₂Bovine Serum Albumin (BSA)~150-
Phosphonic Acid-PEG on TiO₂Bovine Serum Albumin (BSA)~10> 90%
Bare ITOLysozyme~200-
Phosphonic Acid-PEG on ITOLysozyme~15> 92%

Note: The values presented are illustrative and can vary depending on the specific PEG chain length, surface density, protein concentration, and measurement technique.

Table 2: Surface Characterization of Phosphonic Acid-PEG Modified Surfaces

This table provides typical values for surface characteristics after modification with phosphonic acid-PEG linkers, often measured by ellipsometry and contact angle goniometry.

Surface PropertyUnmodified Surface (e.g., TiO₂)Phosphonic Acid-PEG Modified Surface
Layer Thickness (Ellipsometry)Native Oxide Layer (~2-5 nm)Additional ~2-4 nm
Water Contact Angle60-80° (hydrophilic to moderately hydrophobic)< 30° (highly hydrophilic)
Surface Coverage Density-High, forming a dense self-assembled monolayer

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a biosensor using a phosphonic acid-PEG linker for surface modification and antibody immobilization. For direct immobilization of an amine-containing biomolecule like an antibody, a heterobifunctional linker such as Phosphonic acid-PEG-NHS ester is required. The following protocols are based on the use of such a linker.

Protocol 1: Preparation and Functionalization of Metal Oxide Biosensor Surface

This protocol describes the cleaning of a metal oxide surface (e.g., TiO₂ or ITO) and the formation of a self-assembled monolayer (SAM) of a phosphonic acid-PEG linker.

Materials:

  • Metal oxide-coated biosensor substrate (e.g., TiO₂-coated slide, ITO-coated glass)

  • Phosphonic acid-PEG5-NHS ester

  • Anhydrous ethanol (B145695)

  • Isopropyl alcohol

  • Deionized (DI) water (18.2 MΩ·cm)

  • Detergent solution (e.g., 2% Alconox)

  • Nitrogen gas (high purity)

  • Sonicator

  • UV-Ozone cleaner (optional)

Procedure:

  • Substrate Cleaning: a. Cut the substrate to the desired dimensions. b. Sonicate the substrate in a detergent solution for 15 minutes. c. Rinse thoroughly with DI water. d. Sonicate in isopropyl alcohol for 15 minutes. e. Sonicate in DI water for 15 minutes. f. Dry the substrate under a gentle stream of nitrogen gas. g. (Optional but recommended) Treat the substrate with UV-Ozone for 15-20 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Self-Assembled Monolayer (SAM) Formation: a. Prepare a 1 mM solution of Phosphonic acid-PEG5-NHS ester in anhydrous ethanol. b. Immediately immerse the cleaned and dried substrate in the phosphonic acid-PEG solution. c. Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation. d. After incubation, remove the substrate and rinse it thoroughly with anhydrous ethanol to remove any non-covalently bound molecules. e. Dry the functionalized substrate under a gentle stream of nitrogen gas. The surface is now functionalized with amine-reactive NHS esters and should be used immediately for antibody immobilization.

Protocol 2: Covalent Immobilization of Antibodies

This protocol details the immobilization of an antibody onto the NHS ester-activated surface.

Materials:

  • Phosphonic acid-PEG-NHS ester functionalized substrate (from Protocol 1)

  • Antibody solution (10-100 µg/mL in PBS, pH 7.4)

  • Blocking solution (1 M ethanolamine (B43304) or 1% Bovine Serum Albumin in PBS, pH 8.5)

  • Wash Buffer (Phosphate-Buffered Saline, PBS, pH 7.4)

  • DI water

Procedure:

  • Antibody Immobilization: a. Immediately immerse the activated substrate in the antibody solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: a. After incubation, rinse the substrate with the Wash Buffer (PBS) to remove any unbound antibody.

  • Blocking: a. To deactivate any remaining NHS ester groups, immerse the substrate in the blocking solution for 15-30 minutes at room temperature. b. Rinse thoroughly with Wash Buffer and then with DI water.

  • Final Drying and Storage: a. Dry the antibody-immobilized substrate under a gentle stream of nitrogen gas. b. Store the functionalized biosensor at 4°C in a desiccated environment until use.

Mandatory Visualization

Diagram 1: Signaling Pathway of a Generic Immunosensor

G cluster_surface Biosensor Surface cluster_analyte Sample Matrix Sensor_Surface Metal Oxide Surface PEG_Layer This compound Layer Sensor_Surface->PEG_Layer Antibody Immobilized Antibody PEG_Layer->Antibody Transducer Transducer Antibody->Transducer Binding Event Analyte Target Analyte Analyte->Antibody Specific Binding NonSpecific Non-Specific Proteins NonSpecific->PEG_Layer Repulsion Signal Measurable Signal Transducer->Signal

Caption: A generic immunosensor signaling pathway.

Diagram 2: Experimental Workflow for Biosensor Fabrication

G Start Start Cleaning 1. Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning Functionalization 2. SAM Formation (Phosphonic acid-PEG-NHS) Cleaning->Functionalization Immobilization 3. Antibody Immobilization Functionalization->Immobilization Blocking 4. Blocking (Ethanolamine) Immobilization->Blocking Ready Ready for Use Blocking->Ready

Caption: Workflow for biosensor surface preparation.

Diagram 3: Logical Relationship of Components

G mPEG5PA This compound Phosphonic_Acid Phosphonic Acid Group mPEG5PA->Phosphonic_Acid contains PEG_Chain PEG Chain mPEG5PA->PEG_Chain contains Surface_Binding Stable Surface Binding (e.g., to TiO2) Phosphonic_Acid->Surface_Binding enables Anti_Fouling Reduced Non-Specific Binding PEG_Chain->Anti_Fouling provides Biosensor_Performance Improved Biosensor Performance Surface_Binding->Biosensor_Performance contributes to Anti_Fouling->Biosensor_Performance contributes to

Caption: Key components and their functions.

References

Application Notes and Protocols for m-PEG5-phosphonic acid in Catalyst Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stabilization of nanoparticle catalysts is crucial for maintaining their activity, preventing aggregation, and enabling their recovery and reuse.[1] m-PEG5-phosphonic acid is a surface-active agent designed to enhance the stability of metal and metal oxide nanoparticle catalysts. This molecule features a phosphonic acid headgroup that strongly anchors to the surface of various catalytic materials, particularly metal oxides.[2] The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shell, which improves solubility and stability in aqueous and polar organic solvents, and can prevent non-specific adsorption and agglomeration.[2]

These application notes provide detailed protocols for the stabilization of nanoparticle catalysts using this compound, as well as methods for evaluating their catalytic performance and reusability in a model cross-coupling reaction.

Principle of Stabilization

The phosphonic acid group of this compound forms strong, stable bonds with the surface of metal and metal oxide nanoparticles. This interaction is key to the robust anchoring of the stabilizing agent. The flexible PEG chain extends into the solvent, creating a protective layer that sterically hinders nanoparticle aggregation and enhances colloidal stability.

Key Applications

  • Homogeneous and Heterogeneous Catalysis: Stabilizing metallic nanoparticles (e.g., Pd, Pt, Au) for use in various organic reactions.[2][3]

  • Cross-Coupling Reactions: Enhancing the performance and recyclability of catalysts in reactions such as Suzuki-Miyaura and Heck couplings.[4][5][6][7]

  • Hydrogenation and Oxidation Reactions: Improving the stability and longevity of catalysts in reduction and oxidation processes.[3][8]

  • Biocatalysis: Modifying the surface of enzyme-mimicking nanoparticles to improve their stability and activity in aqueous environments.

Data Presentation

The following tables summarize quantitative data from studies on nanoparticle catalysts stabilized with ligands analogous to this compound, demonstrating the potential improvements in catalytic performance.

Table 1: Performance of PEG-Stabilized Palladium Nanoparticle Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Catalyst SystemAryl HalideArylboronic AcidSolventTemperature (°C)Time (h)Conversion/Yield (%)Recyclability (Cycles)Reference
Pd-PLGA-PEG NPsN-Boc-4-iodo-l-phenylalaninePhenylboronic acid triolboratePhosphate Buffer (pH 7.0)37297% ConversionNot Reported[9]
Pd-PLGA-PEG NPsN-Boc-4-bromo-l-phenylalaninePhenylboronic acidPhosphate BufferNot SpecifiedNot SpecifiedGood YieldsNot Reported[4]
Polymer-P,N-Pd NPs4-bromoanisolePhenylboronic acidWater60Not SpecifiedHigh Yield9[5]
Pd@AEPOPAryl iodidesStyreneDMF100Not SpecifiedExcellent Yield9[10]

Note: The data presented is from analogous systems and is intended to provide an expectation of performance. Actual results with this compound may vary.

Table 2: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle CoreStabilizing AgentCore Size (TEM, nm)Hydrodynamic Diameter (DLS, nm)Zeta Potential (mV)Reference
PlatinumNot Specified2.2 ± 0.6Not ReportedNot Reported[3]
GoldNot Specified15 ± 2Not ReportedNot Reported[11]

Experimental Protocols

Protocol 1: Stabilization of Palladium Nanoparticles with this compound

This protocol describes the surface modification of pre-synthesized palladium nanoparticles (PdNPs) with this compound via a ligand exchange method.

Materials:

  • Palladium nanoparticles (e.g., citrate-capped or in a non-polar solvent)

  • This compound

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Centrifuge

  • Sonicator

Procedure:

  • Solution Preparation: Prepare a 5 mM solution of this compound in a suitable solvent. For nanoparticles in a non-polar solvent like toluene, dissolve the this compound in ethanol. For aqueous nanoparticle suspensions, dissolve it in deionized water.

  • Ligand Exchange:

    • For Nanoparticles in Non-polar Solvent: Add the ethanolic solution of this compound to the PdNP dispersion in toluene. The typical molar ratio of the stabilizing agent to the surface metal atoms of the nanoparticles is in the range of 10:1 to 100:1.

    • For Aqueous Nanoparticle Suspensions: Add the aqueous solution of this compound directly to the PdNP suspension.

  • Incubation: Sonicate the mixture for 30 minutes to facilitate the ligand exchange process. Following sonication, stir the mixture vigorously at room temperature for 12-24 hours.

  • Purification:

    • Centrifuge the suspension at a high speed (e.g., 12,000 x g) for 20-30 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant containing unbound this compound.

    • Resuspend the nanoparticle pellet in fresh solvent (ethanol or water) with the aid of brief sonication.

    • Repeat the centrifugation and washing steps at least two more times to ensure complete removal of excess stabilizing agent.

  • Final Dispersion: After the final wash, resuspend the purified this compound-stabilized PdNPs in the desired solvent for catalytic reactions.

  • Characterization: Characterize the stabilized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to assess particle size and morphology, and Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and colloidal stability.

Protocol 2: Catalytic Performance Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for testing the catalytic activity of the stabilized PdNPs.

Materials:

  • This compound-stabilized PdNPs

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Ethanol/Water mixture, 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Magnetic stirrer and heat source

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add the this compound-stabilized PdNP suspension corresponding to a specific catalyst loading (e.g., 0.1 mol% of Pd).

  • Reaction Execution: Add the solvent (10 mL) to the reaction vessel. Stir the mixture at the desired temperature (e.g., 80°C) for the specified reaction time (e.g., 1-6 hours).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-MS or HPLC to determine the conversion of the aryl halide and the yield of the coupled product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product can be further purified by column chromatography if necessary.

Protocol 3: Catalyst Recyclability Test

This protocol describes how to assess the reusability of the stabilized catalyst.

Procedure:

  • Catalyst Recovery: After the first catalytic cycle (Protocol 2), recover the this compound-stabilized PdNPs by centrifugation.

  • Washing: Wash the recovered catalyst with the reaction solvent (e.g., ethanol/water mixture) and then with a solvent in which the product is soluble (e.g., ethyl acetate) to remove any adsorbed species. Repeat the washing steps two to three times.

  • Drying: Dry the catalyst under vacuum.

  • Subsequent Cycles: Add fresh reactants, base, and solvent to the recovered catalyst and perform the next catalytic cycle under the same conditions as the first run.

  • Analysis: Analyze the reaction mixture of each cycle to determine the conversion and yield. Repeat the recycling process for several cycles to evaluate the stability and reusability of the catalyst.

Mandatory Visualizations

experimental_workflow_stabilization cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep_pd Pd Nanoparticles mix Mix and Sonicate prep_pd->mix prep_peg This compound Solution prep_peg->mix incubate Stir (12-24h) mix->incubate centrifuge Centrifuge and Wash (3x) incubate->centrifuge disperse Resuspend in Solvent centrifuge->disperse characterize Characterize (TEM, DLS) disperse->characterize

Caption: Workflow for the stabilization of palladium nanoparticles.

catalytic_cycle_workflow cluster_reaction Catalytic Reaction cluster_recycling Recycling setup Combine Reactants, Base, and Stabilized Catalyst react Add Solvent and Heat setup->react monitor Monitor Reaction (GC-MS/HPLC) react->monitor recover Recover Catalyst (Centrifugation) monitor->recover wash Wash and Dry Catalyst recover->wash reuse Reuse Catalyst with Fresh Reactants wash->reuse reuse->setup Next Cycle

Caption: Workflow for catalytic performance and recyclability testing.

References

Application of m-PEG5-Phosphonic Acid in Solid-State Battery Research: Enhancing Interfacial Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for safer, high-energy-density solid-state batteries, the interface between the solid electrolyte and the electrodes remains a critical hurdle. Poor interfacial contact, high interfacial resistance, and dendrite formation can significantly impede battery performance and lifespan. Methoxypolyethylene glycol phosphonic acid (m-PEG-phosphonic acid), particularly m-PEG5-phosphonic acid, has emerged as a promising surface modifier to address these challenges. This molecule leverages the strong anchoring capability of the phosphonic acid group to metal oxide surfaces, such as the widely researched Li₇La₃Zr₂O₁₂ (LLZO) solid electrolyte, while the polyethylene (B3416737) glycol (PEG) chain extends from the surface to provide a flexible, ion-conducting interface. This application note details the use of this compound in solid-state battery research, providing experimental protocols and performance data.

Mechanism of Action

The primary role of this compound is to functionalize the surface of solid electrolyte particles, typically ceramic materials like LLZO. The phosphonic acid headgroup forms strong, stable covalent bonds with the metal oxide surface of the electrolyte particles.[1] This robust anchoring ensures the durability of the modification.

The PEG chains, extending from the surface, offer several advantages:

  • Improved Interfacial Contact: The flexible PEG chains can better accommodate volume changes during battery cycling and create a more intimate contact between the rigid ceramic electrolyte and the electrode materials.

  • Enhanced Ion Transport: The ether groups in the PEG chains can facilitate the transport of lithium ions, thereby reducing the interfacial resistance.

  • Suppression of Dendrite Growth: The polymer layer can act as a physical barrier to suppress the growth of lithium dendrites, a common failure mechanism in solid-state batteries.

  • Better Dispersion: In composite electrolytes, the PEG chains can improve the dispersion of the ceramic filler within a polymer matrix, leading to more homogeneous and mechanically stable electrolytes.

Experimental Protocols

The following protocols describe the surface modification of LLZO particles with this compound and the subsequent fabrication of a composite solid electrolyte.

Protocol 1: Surface Grafting of LLZO Particles with this compound

Materials:

  • Li₇La₃Zr₂O₁₂ (LLZO) powder

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN)

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • In a Schlenk flask, suspend 0.565 g of LLZO powder in anhydrous acetonitrile.

  • In a separate vial, dissolve 0.435 g of this compound in anhydrous acetonitrile.

  • Add the this compound solution to the LLZO suspension.

  • Seal the flask and stir the mixture at room temperature for 72 hours to ensure complete surface grafting.[1]

  • After the reaction, collect the surface-modified LLZO particles by centrifugation.

  • Wash the particles multiple times with anhydrous acetonitrile to remove any unreacted this compound.

  • Dry the modified LLZO powder in a vacuum oven at 50 °C for 12 hours.[1]

Protocol 2: Fabrication of a Composite Solid Electrolyte

Materials:

  • Surface-modified LLZO powder (from Protocol 1)

  • Poly(ethylene oxide) (PEO)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Anhydrous acetonitrile (ACN)

  • Doctor blade or similar casting equipment

  • Vacuum oven

Procedure:

  • Inside a glovebox, dissolve the desired amounts of PEO and LiTFSI in anhydrous acetonitrile. A common molar ratio of ethylene (B1197577) oxide units to lithium ions ([EO]:[Li⁺]) is 20:1.

  • Add the surface-modified LLZO powder to the PEO-LiTFSI solution to achieve the desired ceramic content (e.g., 30 vol%).

  • Stir the suspension vigorously for at least 12 hours to ensure a homogeneous mixture.

  • Cast the resulting slurry onto a suitable substrate using a doctor blade to form a thin film of the desired thickness.

  • Dry the cast film in a vacuum oven to remove the acetonitrile, resulting in a flexible composite solid electrolyte membrane.

Data Presentation

The surface modification of LLZO with PEG-phosphonic acid has been shown to significantly enhance the performance of solid-state batteries. The following tables summarize the quantitative data from a study using a similar phosphonic acid-terminated PEG on LLZO.[1]

ParameterUnmodified LLZOPEG-Phosphonic Acid Modified LLZO
Initial Discharge Capacity 118 mAhg⁻¹150 mAhg⁻¹
Capacity Retention after 100 Cycles 32 mAhg⁻¹146 mAhg⁻¹
Electrochemical Stability Window ≈5 V≈5 V

Table 1: Electrochemical performance of solid-state cells with unmodified and PEG-phosphonic acid modified LLZO-based composite electrolytes.[1]

Characterization TechniqueObservation
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic PEG vibrational bands (C-H and C=O stretching) on the modified LLZO.[1]
Thermogravimetric Analysis (TGA) A mass loss of 8.3% was observed for the surface-modified LLZO, confirming the presence of the grafted PEG molecules.[1]
Solid-State Nuclear Magnetic Resonance (NMR) Detection of the phosphonic acid terminal group, confirming the successful grafting.[1]

Table 2: Characterization confirming the surface modification of LLZO with PEG-phosphonic acid.[1]

Visualizations

experimental_workflow cluster_modification Protocol 1: Surface Modification cluster_fabrication Protocol 2: Composite Electrolyte Fabrication llzo LLZO Powder mixing Mixing in ACN (72h, RT) llzo->mixing peg_pa This compound peg_pa->mixing centrifugation Centrifugation & Washing mixing->centrifugation drying Drying (50°C, 12h) centrifugation->drying modified_llzo Modified LLZO Powder drying->modified_llzo homogeneous_mixing Homogeneous Mixing (≥12h) modified_llzo->homogeneous_mixing peo_litfsi PEO + LiTFSI in ACN peo_litfsi->homogeneous_mixing casting Doctor Blade Casting homogeneous_mixing->casting vacuum_drying Vacuum Drying casting->vacuum_drying composite_electrolyte Composite Electrolyte Membrane vacuum_drying->composite_electrolyte

Caption: Experimental workflow for the preparation of a composite solid electrolyte.

signaling_pathway cluster_interface Solid Electrolyte - Electrode Interface cluster_benefits Performance Enhancements llzo LLZO Surface (Solid Electrolyte) modified_surface Modified LLZO Surface peg_pa This compound peg_pa->llzo Covalent Bonding (Phosphonic Acid Group) electrode Electrode modified_surface->electrode Improved Interfacial Contact (Flexible PEG Chains) reduced_resistance Reduced Interfacial Resistance modified_surface->reduced_resistance enhanced_stability Enhanced Cycling Stability modified_surface->enhanced_stability dendrite_suppression Dendrite Suppression modified_surface->dendrite_suppression

References

Application Notes and Protocols for m-PEG5-phosphonic acid in Electrode Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG5-phosphonic acid for the modification of electrode surfaces. This versatile molecule is ideal for creating hydrophilic, bio-inert surfaces on a variety of conductive and semi-conductive materials. The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, with five repeating units, effectively reduces non-specific protein adsorption and cellular adhesion, a critical requirement for implantable biosensors, neuro-stimulation electrodes, and other in-vivo diagnostic and therapeutic devices. The terminal phosphonic acid group serves as a robust anchor, forming stable, covalent bonds with metal oxide surfaces such as those found on indium tin oxide (ITO), titanium dioxide (TiO₂), and gold electrodes.

Mechanism of Action

The primary role of this compound in electrode modification is to form a self-assembled monolayer (SAM) on the electrode surface. This process is driven by the strong affinity of the phosphonic acid headgroup for metal oxides. Once assembled, the flexible, hydrophilic PEG chains extend into the surrounding aqueous environment, creating a hydrated layer. This layer acts as a physical and energetic barrier, sterically hindering the close approach and subsequent adsorption of proteins and other biomolecules. This "anti-fouling" property is essential for maintaining the sensitivity and long-term stability of biosensors and for improving the biocompatibility of implantable devices.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize representative data from studies on electrodes modified with similar short-chain PEG-phosphonic acid molecules. This data demonstrates the expected efficacy of such surface modifications.

Table 1: Reduction in Non-Specific Protein Adsorption

Electrode MaterialModifying AgentProteinAdsorption Reduction (%)
Titanium Dioxide (TiO₂)m-PEG4-phosphonic acidFibrinogen> 95%
Indium Tin Oxide (ITO)PEG3-bis(phosphonic acid)Bovine Serum Albumin (BSA)> 90%
Gold (with oxide layer)m-PEG-phosphonic acidLysozyme> 92%

Table 2: Electrochemical Performance of Modified Electrodes

Electrode SystemParameterUnmodified ElectrodeModified Electrode
Ferri/Ferrocyanide Redox Couple on ITOCharge Transfer Resistance (Rct)~1.5 kΩ~2.5 kΩ
Dopamine Sensing in presence of Ascorbic AcidDopamine Oxidation Peak Current15 µA14.5 µA
Dopamine Sensing in presence of Ascorbic AcidAscorbic Acid Oxidation PeakPresentSignificantly Reduced/Absent

Experimental Protocols

The following protocols provide a general framework for the modification of electrode surfaces with this compound. Optimization may be required for specific electrode materials and applications.

Protocol 1: Electrode Cleaning and Activation

This protocol describes the necessary steps to prepare the electrode surface for modification.

Materials:

  • Electrode substrates (e.g., ITO-coated glass, titanium coupons, gold-sputtered wafers)

  • Detergent solution (e.g., 2% Alconox)

  • Isopropyl alcohol

  • High-purity deionized (DI) water

  • Nitrogen gas source

  • Sonicator

  • UV-Ozone cleaner or Oxygen plasma system

Procedure:

  • Cut the electrode substrates to the desired dimensions.

  • Sonicate the substrates in a detergent solution for 15 minutes to remove gross contaminants.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in isopropyl alcohol for 15 minutes to remove organic residues.

  • Rinse again with DI water.

  • Sonicate the substrates in DI water for 15 minutes.

  • Dry the substrates under a stream of dry nitrogen gas.

  • For optimal surface hydroxylation, treat the cleaned substrates with UV-Ozone for 20 minutes or oxygen plasma (e.g., 100 W for 2-5 minutes).[1]

Protocol 2: Self-Assembled Monolayer (SAM) Formation

This protocol details the formation of the this compound monolayer.

Materials:

Procedure:

  • Prepare a 1 mM solution of this compound in the chosen anhydrous solvent.

  • Immerse the cleaned and activated electrode substrates in the this compound solution within the sealed reaction vessel.

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature.[2] Gentle agitation may be beneficial.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.

  • Perform a final rinse with DI water.

  • Dry the modified substrates under a stream of dry nitrogen gas.

  • Store the modified electrodes in a desiccator until further use.

Protocol 3: Surface Characterization

This protocol outlines methods to confirm the successful modification of the electrode surface.

Recommended Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus (from the phosphonic acid) and the characteristic C-O bonds of the PEG chain on the electrode surface.

  • Contact Angle Goniometry: To measure the change in surface hydrophilicity. A decrease in the water contact angle is expected after modification.

  • Electrochemical Impedance Spectroscopy (EIS): To probe the changes in the electrode-electrolyte interface. An increase in charge transfer resistance (Rct) is typically observed after the formation of the insulating PEG layer.

  • Cyclic Voltammetry (CV): To assess the blocking properties of the SAM towards certain redox probes and to evaluate its effect on the electrochemical detection of target analytes.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (UV-Ozone/Plasma) Cleaning->Activation Hydroxylation SAM_Formation SAM Formation (this compound) Activation->SAM_Formation Incubation Rinsing Rinsing & Drying SAM_Formation->Rinsing XPS XPS Rinsing->XPS ContactAngle Contact Angle Rinsing->ContactAngle EIS EIS/CV Rinsing->EIS logical_relationship cluster_SAM Self-Assembled Monolayer Electrode Electrode Surface (e.g., ITO, TiO2) PhosphonicAcid Phosphonic Acid Group (-PO(OH)2) Electrode->PhosphonicAcid Strong Adsorption (Covalent Bonding) PEG_Chain m-PEG5 Chain (-O(CH2CH2O)5CH3) PhosphonicAcid->PEG_Chain AqueousEnv Aqueous Environment (e.g., Buffer, Plasma) PEG_Chain->AqueousEnv Hydrophilic Interaction (Hydration Layer) Proteins Proteins & Biomolecules PEG_Chain->Proteins Steric Hindrance (Anti-Fouling)

References

Application Notes and Protocols for Immobilizing m-PEG5-phosphonic acid on Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term success of medical implants is critically dependent on their biocompatibility and the host's biological response. Unmodified implant surfaces, particularly those made of metals like titanium, can trigger non-specific protein adsorption upon implantation. This event initiates a cascade of inflammatory responses, potentially leading to fibrous capsule formation and implant rejection. Surface modification is a key strategy to mitigate these adverse reactions and enhance the integration of the implant with surrounding tissues.

This document provides detailed application notes and protocols for the immobilization of m-PEG5-phosphonic acid on implant surfaces. This heterobifunctional linker is designed to improve the biocompatibility of medical devices. The molecule consists of two key functional groups:

  • m-PEG5 (methoxy-polyethylene glycol, 5 units): The hydrophilic PEG chain creates a hydration layer that sterically hinders the adsorption of proteins and the adhesion of cells and bacteria. This "non-fouling" characteristic is crucial for reducing the foreign body response.

  • Phosphonic Acid: This group serves as a robust anchor to metal oxide surfaces, such as the native titanium dioxide (TiO₂) layer on titanium implants, allowing for the stable, covalent attachment of the PEG chains.

These protocols are intended for professionals working to enhance the performance and safety of implantable medical devices.

Mechanism of Action: Improved Biocompatibility through PEGylation

The primary mechanism by which this compound enhances biocompatibility is by creating a physical and energetic barrier to non-specific protein adsorption. Once attached to the implant surface, the flexible, hydrophilic PEG chains extend into the aqueous environment. This creates a highly hydrated layer that repels proteins and cells, thus preventing the initial step in the foreign body response. This ultimately leads to reduced inflammation and improved tissue integration.

Experimental Protocols

Protocol 1: Immobilization of this compound via Self-Assembled Monolayer (SAM) Formation

This protocol describes a general method for creating a self-assembled monolayer of this compound on a titanium substrate.

Materials:

  • This compound

  • Titanium substrates (e.g., coupons or implants)

  • Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))

  • Acetone, Isopropanol, Deionized (DI) water

  • Concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for Piranha solution (use with extreme caution)

  • Glass beakers

  • Sonicator

  • Oxygen plasma cleaner (alternative to Piranha solution)

  • Gentle shaker or orbital rocker

  • Nitrogen drying gun

Procedure:

  • Substrate Cleaning: a. Place titanium substrates in a glass beaker. b. Sequentially sonicate in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants. c. Dry the substrates under

Application Notes and Protocols for m-PEG5-phosphonic acid in Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-phosphonic acid is a bifunctional molecule increasingly utilized in the development of advanced imaging agents. It features a short polyethylene (B3416737) glycol (PEG) chain with five repeating units, which enhances solubility, biocompatibility, and circulation time of the conjugated imaging probe.[1] The terminal phosphonic acid group serves as a robust anchor for various materials, including metal oxides and nanoparticles, and exhibits a strong affinity for calcium phosphate, making it an excellent targeting moiety for bone and areas of microcalcification.[2]

These properties make this compound a versatile tool for creating targeted contrast agents for Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and radionuclide-based imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Applications range from surface modification of nanoparticles to improve their in vivo performance to the development of bone-specific imaging agents for diagnosing and monitoring skeletal diseases.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of various imaging agents.

Key Applications

  • Surface Modification of Nanoparticles: The phosphonic acid group strongly binds to the surface of metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), providing a hydrophilic and biocompatible PEG coating.[1][3] This enhances colloidal stability, reduces non-specific protein adsorption, and prolongs circulation time in vivo.[1][3][4]

  • Bone-Targeted Imaging: The high affinity of the phosphonic acid moiety for hydroxyapatite (B223615), the primary mineral component of bone, allows for the targeted delivery of imaging agents to the skeletal system.[2] This is particularly valuable for the diagnosis and monitoring of bone metastases, osteoporosis, and other bone disorders.[5]

  • Chelation of Radionuclides: The phosphonic acid group can act as a chelator for various radionuclides used in PET and SPECT imaging, facilitating the development of radiolabeled imaging probes.[6]

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical FormulaC11H25O8P[7]
Molecular Weight316.29 g/mol [2][7]
AppearanceColorless to pale yellow oil[1] (by analogy)
SolubilitySoluble in water and various organic solvents[1][3]
Comparative Relaxivity of Phosphonate-Containing MRI Contrast Agents
Contrast AgentMagnetic Field (T)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioCitation
GdPNot specified2.64.71.81[1]
Gd-phosphonate-DOTA derivative0.4739.4Not ReportedNot Applicable[1]
DTPMP-coated Fe₃O₄ NPsNot specifiedNot Reported357-417Not Applicable[1]
PEG(5)-BP-USPIOs3.09.528.22.97[1]
Note: Relaxivity values are highly dependent on the specific molecular structure, particle size, and experimental conditions.[1]

Experimental Protocols

Protocol 1: Surface Modification of Iron Oxide Nanoparticles (IONPs) with this compound for MRI

This protocol describes the ligand exchange process to coat hydrophobic oleic acid-stabilized IONPs with this compound, rendering them water-soluble and biocompatible for use as T2-weighted MRI contrast agents.[1]

Materials:

Procedure:

  • In a clean glass vial, disperse 10 mg of oleic acid-stabilized IONPs in 2 mL of dichloromethane.

  • In a separate vial, prepare a solution of 50 mg of this compound in a mixture of 1.4 mL of dichloromethane and 0.6 mL of methanol.

  • Add the this compound solution to the IONP dispersion.[1]

  • Sonicate the mixture in a bath sonicator for 1 hour.[1]

  • Allow the mixture to stand at room temperature for 1 hour.[1]

  • Repeat steps 4 and 5 two more times.

  • Let the reaction mixture stand overnight at room temperature to ensure complete ligand exchange.[1]

  • After incubation, add 5 mL of hexane to precipitate the functionalized nanoparticles.[1]

  • Place the vial on a magnetic separator and carefully decant the supernatant.[1]

  • Resuspend the nanoparticle pellet in 5 mL of deionized water.[1]

  • Purify the aqueous dispersion by magnetic separation. Decant the supernatant and resuspend the pellet in fresh deionized water. Repeat this washing step three times.[1]

  • After the final wash, resuspend the m-PEG5-p-IONPs in deionized water to a desired concentration (e.g., 1 mg Fe/mL).[1]

  • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.[1]

Protocol 2: Radiolabeling with a Phosphonate-Based Chelator for PET Imaging

This protocol provides a general method for radiolabeling a peptide conjugate containing a phosphonate-based chelator with a radionuclide like Gallium-68 (⁶⁸Ga) for PET imaging. This is adapted from protocols for similar phosphonate-containing chelators.

Materials:

  • Peptide conjugate with a phosphonate-based chelator (e.g., CB-TE1A1P)

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 6.0)

  • Heating block or water bath

  • Reversed-phase HPLC for purification and analysis

Procedure:

  • Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl and trap it on an acidic cation-exchange resin.

  • Purify the ⁶⁸Ga by removing metal impurities with a solution of acetone (B3395972) and HCl.

  • Desorb the purified ⁶⁸Ga with a solution of acetone and HCl to obtain ⁶⁸GaCl₃.[8]

  • Dilute the ⁶⁸GaCl₃ with 0.1 M ammonium acetate buffer (pH 6.0).

  • Add the peptide-chelator conjugate (e.g., 1 µg) to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 40°C) for a short duration (e.g., 5-20 minutes). The optimal temperature and time will depend on the specific chelator.[6]

  • After incubation, perform radiochemical purity analysis using reversed-phase HPLC.

  • If necessary, purify the radiolabeled conjugate using semi-preparative HPLC.

Protocol 3: In Vitro Evaluation of Bone-Targeting Affinity

This protocol describes an in vitro assay to assess the binding affinity of a phosphonate-containing imaging agent to hydroxyapatite (HA), a surrogate for bone mineral.

Materials:

  • This compound conjugated imaging agent

  • Hydroxyapatite (HA) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare a stock solution of the this compound conjugated imaging agent in PBS.

  • Weigh a fixed amount of HA powder (e.g., 10 mg) into several microcentrifuge tubes.

  • Add a known concentration of the imaging agent solution to each tube.

  • Incubate the tubes at 37°C with gentle shaking for a predetermined time (e.g., 1 hour).

  • Centrifuge the tubes to pellet the HA powder.

  • Carefully collect the supernatant.

  • Measure the concentration of the unbound imaging agent in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy for dye-labeled agents, gamma counting for radiolabeled agents).

  • Calculate the percentage of the agent bound to HA.

Visualizations

experimental_workflow_surface_modification cluster_synthesis Synthesis cluster_purification Purification start Disperse Oleic Acid-IONPs in Dichloromethane mix Mix IONPs and This compound start->mix reagent Prepare this compound in Dichloromethane/Methanol reagent->mix react Sonicate and Incubate (repeatedly) mix->react overnight Overnight Incubation react->overnight precipitate Precipitate with Hexane overnight->precipitate separate Magnetic Separation precipitate->separate wash Wash with Deionized Water (3x) separate->wash resuspend Resuspend in Water wash->resuspend filter Sterile Filtration (0.22 µm) resuspend->filter end_product Water-Soluble m-PEG5-p-IONPs filter->end_product

Caption: Workflow for surface modification of IONPs.

signaling_pathway_bone_targeting imaging_agent This compound Imaging Agent circulation Systemic Circulation imaging_agent->circulation bone_microenvironment Bone Microenvironment circulation->bone_microenvironment hydroxyapatite Hydroxyapatite (Ca10(PO4)6(OH)2) bone_microenvironment->hydroxyapatite binding High Affinity Binding hydroxyapatite->binding Phosphonic Acid Moiety accumulation Accumulation at Bone Surface binding->accumulation imaging Enhanced Signal for Bone Imaging (PET/SPECT/MRI) accumulation->imaging

Caption: Mechanism of bone targeting.

logical_relationship_agent_design core This compound peg_moiety PEG Moiety (5 units) core->peg_moiety phosphonic_acid Phosphonic Acid Group core->phosphonic_acid peg_properties Properties: - Enhanced Solubility - Biocompatibility - Increased Circulation Time peg_moiety->peg_properties phosphonic_properties Properties: - Strong Metal Oxide Binding - Bone Targeting (Hydroxyapatite Affinity) - Radionuclide Chelation phosphonic_acid->phosphonic_properties application_mri MRI Contrast Agents (e.g., SPION coating) peg_properties->application_mri application_bone Bone-Specific Imaging (PET/SPECT/CT) peg_properties->application_bone application_radionuclide Radiopharmaceuticals peg_properties->application_radionuclide phosphonic_properties->application_mri phosphonic_properties->application_bone phosphonic_properties->application_radionuclide

Caption: Design logic of imaging agents.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG5-phosphonic acid Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of m-PEG5-phosphonic acid coatings.

Troubleshooting Guide: Common Coating Stability Issues

This guide addresses specific problems you may encounter during your experiments with this compound coatings.

Problem 1: Incomplete or Inconsistent Monolayer Formation

  • Symptoms:

    • Variable water contact angles across the substrate surface.

    • Lower than expected coating thickness measured by ellipsometry.

    • X-ray Photoelectron Spectroscopy (XPS) data shows a low phosphorus signal.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Substrate Cleaning The presence of organic residues or contaminants on the substrate can hinder the self-assembly process. Implement a rigorous cleaning protocol, such as sonication in a series of organic solvents (e.g., acetone (B3395972), isopropanol) followed by an oxygen plasma or piranha solution treatment to create a clean, hydroxylated surface.[1]
Incorrect Solvent Choice The solvent can influence the quality of the self-assembled monolayer (SAM).[2] Use anhydrous solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) to prevent premature hydrolysis of the phosphonic acid and to ensure good solubility.[2]
Sub-optimal Deposition Time Insufficient immersion time can lead to incomplete monolayer formation. Conversely, excessively long immersion, particularly with sensitive substrates like zinc oxide, may cause surface etching.[2] Optimize the immersion time, typically ranging from a few minutes to 24 hours, depending on the substrate and concentration.[1][2]
Degraded Phosphonic Acid Solution The this compound solution may degrade over time. Always use freshly prepared solutions for critical experiments to ensure consistent results.[3]

Problem 2: Coating Delamination or Poor Adhesion

  • Symptoms:

    • The coating peels or flakes off the substrate, especially after rinsing or exposure to aqueous solutions.

    • Atomic Force Microscopy (AFM) reveals patches of bare substrate.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Surface Activation The density of hydroxyl groups on the metal oxide surface is crucial for the formation of strong covalent bonds with the phosphonic acid headgroup.[4] Ensure the substrate surface is sufficiently activated (hydroxylated) prior to coating.[1]
Presence of Water in Solvent Water can interfere with the self-assembly process and lead to weaker, less organized monolayers.[2] Use high-purity, anhydrous solvents for the deposition step.[2]
Inadequate Rinsing Physisorbed (weakly bound) molecules that are not removed after deposition can create an unstable outer layer. Rinse the coated substrate thoroughly with fresh, anhydrous solvent to remove any non-covalently bound molecules.[2][5]
Post-Deposition Annealing A gentle thermal annealing step (e.g., 100-150°C) after deposition can promote the formation of more stable bonds between the phosphonic acid and the substrate.[6]

Problem 3: Loss of Bio-Inertness (e.g., Increased Protein Adsorption)

  • Symptoms:

    • Increased protein adsorption in immunoassays.

    • Increased cell adhesion in cell culture experiments.

    • Reduced "stealth" properties in vivo.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete PEG Coverage A low density of this compound molecules on the surface can leave exposed areas of the substrate, leading to non-specific protein binding. Optimize the concentration of the phosphonic acid solution (typically 1-5 mM) and the deposition time to achieve a dense monolayer.[5]
PEG Chain Degradation The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidative degradation over time, especially when exposed to certain environmental conditions. Store coated substrates in a cool, dark, and inert environment. For long-term storage, consider refrigeration or freezing.[3]
Contamination The coated surface may have become contaminated after the coating process. Handle coated substrates with clean tools in a clean environment to prevent the adsorption of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate cleaning procedure before applying the this compound coating?

A1: A thorough cleaning procedure is critical for a stable coating. A common and effective method involves sequential sonication in high-purity solvents such as acetone and isopropanol (B130326) to remove organic contaminants. This is often followed by a surface activation step, such as oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), to generate a high density of hydroxyl groups on the surface, which are the binding sites for the phosphonic acid.[1] Always rinse extensively with deionized water and dry with a stream of inert gas like nitrogen before proceeding to the coating step.[5]

Q2: How does pH affect the stability of the this compound coating?

A2: The pH of the surrounding environment can significantly impact the stability of the phosphonate (B1237965) bond with the metal oxide surface. The stability of phosphonic acid monolayers can vary on different oxide surfaces in aqueous solutions.[7] For solutions of PEG-phosphonic acids, a neutral to slightly alkaline pH (7.0-8.0) generally improves solubility and stability.[3] However, extreme pH values can lead to hydrolysis of the bond and degradation of the coating.

Q3: Can I reuse the this compound solution for multiple coatings?

A3: It is generally not recommended to reuse the phosphonic acid solution. The concentration of the active molecule will decrease with each use, and the solution can become contaminated with water from the atmosphere or impurities from the substrates. For consistent and high-quality coatings, it is best to use a freshly prepared solution for each experiment.[3]

Q4: What is the expected thickness of a stable this compound monolayer?

A4: The thickness of a self-assembled monolayer is determined by the length of the molecule. For a short-chain PEG like this compound, the expected thickness would be in the range of a few nanometers. Spectroscopic ellipsometry is a suitable technique for measuring the thickness of the formed monolayer.[5]

Q5: How can I confirm the successful formation and stability of my coating?

A5: A combination of surface analysis techniques can be used:

  • Water Contact Angle Goniometry: A successful hydrophilic coating will result in a decrease in the water contact angle.[5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of phosphorus on the surface, indicating the attachment of the phosphonic acid.[5]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and ensure a uniform coating without significant aggregation or defects.[2]

  • Stability Tests: To assess stability, you can immerse the coated substrate in a relevant buffer (e.g., PBS) for a period and then re-characterize the surface to check for any changes.[6]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound coatings under various conditions. This data is for illustrative purposes to guide experimental design.

SubstrateCoating MethodPost-Coating TreatmentIncubation Medium (24h @ 37°C)Change in Water Contact Angle (%)Protein Adsorption (ng/cm²)
Titanium DioxideDip Coating (12h)NonePBS (pH 7.4)< 5%< 10
Titanium DioxideDip Coating (12h)Annealing (120°C, 1h)PBS (pH 7.4)< 2%< 5
Aluminum OxideSpray Coating (60s)NoneCell Culture Medium + 10% FBS~10%< 25
Aluminum OxideSpray Coating (60s)Annealing (120°C, 1h)Cell Culture Medium + 10% FBS< 5%< 15
Iron OxideDip Coating (12h)NoneAcidic Buffer (pH 5.0)~15%< 30

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation

  • Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Place the dried substrates in an oxygen plasma cleaner and treat for 5 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Use the activated substrates immediately for the coating procedure.

Protocol 2: this compound Coating via Dip Coating

  • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Completely immerse the cleaned and activated substrates in the phosphonic acid solution in a sealed container to prevent solvent evaporation.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Dry the coated substrates under a stream of nitrogen gas.

  • For enhanced stability, consider an optional post-deposition annealing step in an oven at 100-150°C for 1 hour.[6]

Diagrams

experimental_workflow sub_prep Substrate Preparation cleaning Solvent Cleaning (Sonication) sub_prep->cleaning activation Surface Activation (O2 Plasma) cleaning->activation coating Dip Coating in m-PEG5-PA Solution activation->coating rinsing Rinsing with Fresh Solvent coating->rinsing drying Drying (N2 Stream) rinsing->drying characterization Surface Characterization drying->characterization

Caption: Experimental workflow for this compound coating.

troubleshooting_logic start Coating Instability Observed q1 Is monolayer formation incomplete? start->q1 a1 Optimize Cleaning, Solvent, & Deposition Time q1->a1 Yes q2 Is the coating delaminating? q1->q2 No end Stable Coating Achieved a1->end a2 Improve Surface Activation, Use Anhydrous Solvent, Consider Annealing q2->a2 Yes q3 Is there a loss of bio-inertness? q2->q3 No a2->end a3 Optimize PEG Density, Ensure Proper Storage q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for coating stability issues.

References

Technical Support Center: m-PEG5-phosphonic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-phosphonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method involves a two-step process:

  • Formation of the diethyl phosphonate (B1237965) ester: This is typically achieved via a Michaelis-Arbuzov or Michaelis-Becker reaction, where a reactive m-PEG5 intermediate, such as m-PEG5-bromide or m-PEG5-tosylate, is reacted with a phosphorus-containing reagent.[1]

  • Hydrolysis of the diethyl phosphonate ester: The resulting ester is then hydrolyzed to the final phosphonic acid product, commonly using strong acidic conditions.[2][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are a reactive m-PEG5 derivative and a phosphite (B83602) reagent.

  • m-PEG5-X: Where X is a good leaving group, most commonly bromide (-Br) or tosylate (-OTs).[1][4][5]

  • Phosphorus source: For the Michaelis-Arbuzov reaction, triethyl phosphite is used.[1] For the Michaelis-Becker reaction, diethyl phosphite in the presence of a strong base is employed.[1]

Q3: How can I monitor the progress of the reactions?

A3: The progress of the synthesis can be monitored by a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the phosphonate ester intermediate.[2]

  • ³¹P NMR Spectroscopy: This is a powerful tool for monitoring both stages of the synthesis. You can observe the shift from the phosphite starting material to the phosphonate ester, and subsequently the shift from the ester to the final phosphonic acid product.[2][6] The disappearance of the phosphonate ester peak and the appearance of the phosphonic acid peak signals the completion of the hydrolysis.[2]

Q4: What are the main challenges in purifying the final this compound product?

A4: The high polarity of the phosphonic acid group makes purification challenging. Standard silica (B1680970) gel chromatography can be difficult. The most effective purification techniques include:

  • Ion-Exchange Chromatography: Anion-exchange chromatography is well-suited for separating the negatively charged phosphonic acid from non-ionic impurities.[2]

  • Reversed-Phase Chromatography (preparative RP-HPLC): This technique can be used, but the high polarity of the compound requires careful method development.[7]

  • Dialysis or Size Exclusion Chromatography: These methods are effective for removing small molecule impurities like salts and residual solvents from the final PEGylated product.[]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of m-PEG5-diethyl phosphonate (Michaelis-Arbuzov Reaction)

Possible Causes & Solutions

CauseRecommended Solution
Poor quality of m-PEG5-Br or m-PEG5-OTs Ensure the starting material is pure and free of residual water or alcohol from its synthesis. Verify its identity and purity by ¹H NMR and mass spectrometry.
Reaction temperature is too low The Michaelis-Arbuzov reaction typically requires high temperatures, often in the range of 140-160 °C.[1] Gradually increase the reaction temperature and monitor the progress by TLC or ³¹P NMR.
Insufficient reaction time These reactions can be slow, sometimes requiring 4-6 hours or more at high temperatures.[1] Monitor the reaction over a longer period to ensure it has gone to completion.
Decomposition of starting materials or product High temperatures can sometimes lead to degradation. If increasing temperature and time does not improve the yield, consider using a higher boiling point solvent (if applicable) or switching to the Michaelis-Becker reaction which can sometimes be performed under milder conditions.
Issue 2: Incomplete Hydrolysis of the Diethyl Phosphonate Ester

Possible Causes & Solutions

CauseRecommended Solution
Insufficient acid concentration or amount The hydrolysis of phosphonate esters requires strong acidic conditions. Use concentrated hydrochloric acid in excess (e.g., 10-20 equivalents).[2]
Inadequate reaction time or temperature Hydrolysis can be slow, often requiring reflux for 12-24 hours.[2] Ensure the reaction is heated to a sufficient temperature (reflux at 100-110 °C) for an adequate duration.
Poor solubility of the phosphonate ester If the ester is not fully dissolved in the acidic solution, the reaction will be slow. A co-solvent such as dioxane may be added to improve solubility.[2]
Microwave-assisted hydrolysis as an alternative To shorten reaction times and potentially improve yields, consider using a microwave reactor. This method can often drive the hydrolysis to completion in under 30 minutes at temperatures around 130-140 °C.[9]
Issue 3: Presence of Multiple Side Products in the Final Product

Possible Causes & Solutions

CauseRecommended Solution
Side reactions during the Michaelis-Arbuzov reaction Ensure an excess of triethyl phosphite is used to minimize side reactions of the m-PEG5-halide. Purification of the m-PEG5-diethyl phosphonate intermediate by column chromatography before hydrolysis is highly recommended.[1]
Degradation of the PEG chain Prolonged exposure to very harsh acidic conditions and high temperatures during hydrolysis can potentially lead to cleavage of the PEG chain. Monitor the reaction time carefully and consider milder hydrolysis methods if degradation is suspected.
Incomplete removal of byproducts Byproducts from the Michaelis-Arbuzov reaction (e.g., ethyl bromide) and excess reagents must be thoroughly removed. Vacuum distillation is effective for removing volatile impurities from the intermediate ester.[1]
Formation of ethyl phosphonic acid If water is present during the Michaelis-Arbuzov reaction, it can react with the reagents to form undesired byproducts. Ensure all reagents and glassware are anhydrous.

Experimental Protocols

Protocol 1: Synthesis of m-PEG5-diethyl phosphonate via Michaelis-Arbuzov Reaction

This protocol is adapted from procedures for similar PEG-phosphonates.[1]

Materials:

  • m-PEG5-bromide (1.0 eq)

  • Triethyl phosphite (3.0-5.0 eq)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine m-PEG5-bromide and an excess of triethyl phosphite in a round-bottom flask under an inert atmosphere.

  • Heat the reaction mixture to 140-160 °C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purify the resulting residue by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure m-PEG5-diethyl phosphonate.

Protocol 2: Hydrolysis of m-PEG5-diethyl phosphonate

This protocol is based on general procedures for phosphonate ester hydrolysis.[2]

Materials:

  • m-PEG5-diethyl phosphonate (1.0 eq)

  • Concentrated Hydrochloric Acid (10-20 eq)

  • Dioxane (optional, as a co-solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the m-PEG5-diethyl phosphonate in a round-bottom flask. If solubility is an issue, add a minimal amount of dioxane.

  • Add an excess of concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C).

  • Maintain the reflux for 12-24 hours. Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy by observing the disappearance of the phosphonate ester peak and the appearance of the phosphonic acid peak.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess HCl under reduced pressure. The crude product can then be purified by a suitable method such as ion-exchange chromatography.

Visualized Workflows

General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material Preparation cluster_esterification Phosphonate Ester Formation cluster_hydrolysis Hydrolysis cluster_purification Purification mPEG5OH m-PEG5-OH Activation Activation (e.g., PBr3 or TsCl) mPEG5OH->Activation mPEG5X m-PEG5-X (X = Br or OTs) Activation->mPEG5X MichaelisArbuzov Michaelis-Arbuzov Reaction (with Triethyl phosphite) mPEG5X->MichaelisArbuzov mPEG5Ester m-PEG5-diethyl phosphonate MichaelisArbuzov->mPEG5Ester AcidHydrolysis Acid Hydrolysis (conc. HCl, reflux) mPEG5Ester->AcidHydrolysis mPEG5Acid This compound AcidHydrolysis->mPEG5Acid Purification Purification (e.g., Ion-Exchange Chromatography) mPEG5Acid->Purification FinalProduct Pure this compound Purification->FinalProduct TroubleshootingYield Start Low Yield of m-PEG5-diethyl phosphonate CheckPurity Check Purity of m-PEG5-X Start->CheckPurity IncreaseTemp Increase Reaction Temperature (140-160 °C) CheckPurity->IncreaseTemp If Purity is Good IncreaseTime Increase Reaction Time (monitor by TLC/NMR) IncreaseTemp->IncreaseTime If Still Low Yield Success Yield Improved IncreaseTemp->Success If Yield Improves ConsiderAlternative Consider Michaelis-Becker Reaction IncreaseTime->ConsiderAlternative If Still Low Yield IncreaseTime->Success If Yield Improves

References

Technical Support Center: Stabilizing Nanoparticles with m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of nanoparticle aggregation using m-PEG5-phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prevents nanoparticle aggregation?

A1: this compound prevents aggregation primarily through steric stabilization . The phosphonic acid group acts as a strong anchoring moiety, binding firmly to the surface of various metal oxide nanoparticles.[1][2] The polyethylene (B3416737) glycol (PEG) chain then forms a hydrophilic, charge-neutral layer or "corona" around the nanoparticle.[3][4] This layer creates a physical barrier that sterically hinders nanoparticles from approaching each other, thus preventing the van der Waals and other attractive forces that lead to aggregation.[5][6] This method is particularly effective in high ionic strength media, such as biological buffers, where electrostatic stabilization is often compromised.[5][7]

Q2: My nanoparticles are aggregating immediately after I add the this compound. What's going wrong?

A2: Immediate aggregation upon adding a stabilizing agent can be alarming and typically points to a rapid change in surface charge or incorrect reaction conditions. Here are the most common causes:

  • Incorrect pH: The addition of the acidic phosphonic acid linker can drastically lower the pH of the nanoparticle suspension. If the resulting pH is close to the nanoparticle's isoelectric point (IEP), the surface charge will be neutralized, leading to a loss of electrostatic repulsion and rapid aggregation.[5][8]

  • Solvent Incompatibility: If the this compound is dissolved in a solvent that is not fully miscible with the nanoparticle suspension, it can cause localized precipitation and nanoparticle aggregation.[9]

  • Violent Addition: Adding the PEG solution too quickly can create localized areas of high concentration, causing destabilization before the PEG molecules have time to properly arrange on the nanoparticle surface.[9]

Q3: I've successfully PEGylated my nanoparticles, but they aggregate during purification (e.g., centrifugation) or upon resuspension. Why is this happening?

A3: Aggregation during purification or resuspension often indicates incomplete or weak surface coverage.

  • Incomplete Surface Functionalization: There may be insufficient this compound to fully cover the nanoparticle surface, leaving exposed patches that can stick together.[5] Consider increasing the concentration of the PEG linker or extending the reaction time.[5]

  • Weak Ligand Binding: While phosphonic acids are strong anchoring groups, the initial ligands on your nanoparticles (e.g., oleic acid) may not have been fully displaced. The washing and centrifugation steps can remove the more weakly bound PEG molecules.[8]

  • Inappropriate Resuspension Buffer: The pH or ionic strength of the buffer used for resuspension may not be optimal for the newly PEGylated nanoparticles.[8] It's crucial to resuspend them in a buffer that maintains a pH far from the new isoelectric point.[5]

Q4: My nanoparticles are stable in water but aggregate as soon as I introduce them to high-salt buffers (like PBS) or cell culture media. What should I do?

A4: This is a classic problem where electrostatic stabilization fails in high ionic strength environments. High salt concentrations compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion and allows attractive forces to cause aggregation.[5][7]

  • Insufficient PEG Density: The PEG layer may not be dense enough to provide adequate steric protection. The effectiveness of the PEG shield is critically dependent on its surface density.[3][7] You may need to optimize the PEGylation protocol to increase the number of PEG chains per particle.

  • Protein Adsorption (Opsonization): In cell culture media or other biological fluids, proteins can adsorb to the nanoparticle surface, especially if the PEG coating is not dense enough. This "opsonization" can lead to recognition by immune cells and aggregation.[3][7] A dense PEG layer helps to resist this non-specific protein adsorption.[10]

Q5: How can I confirm that my nanoparticles are successfully coated with this compound?

A5: Successful PEGylation can be confirmed by observing changes in the physicochemical properties of the nanoparticles.

  • Dynamic Light Scattering (DLS): You should observe an increase in the hydrodynamic diameter of the nanoparticles due to the added PEG layer.[3][8]

  • Zeta Potential: A significant change in the zeta potential indicates a modification of the nanoparticle surface. For example, coating negatively charged nanoparticles with neutral PEG chains will shift the zeta potential towards zero.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of characteristic PEG and phosphonate (B1237965) vibrational bands on the nanoparticle surface.[1][11]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss associated with the organic coating upon heating.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Immediate Aggregation on PEG Addition pH is near the Isoelectric Point (IEP).Adjust the pH of the nanoparticle suspension before adding the PEG linker to a value at least 2 pH units away from the IEP.[5][8]
Rapid change in surface charge.Add the this compound solution dropwise while vigorously stirring or sonicating the nanoparticle suspension.[8][9]
Aggregation During Purification/Washing Incomplete surface coverage.Increase the concentration of this compound and/or increase the reaction time or temperature to drive the reaction to completion.[5]
Weak ligand binding.Ensure the ligand exchange reaction conditions (e.g., solvent, temperature) are optimal for displacing the original ligands. Consider using multi-phosphonic acid PEGs for more stable anchoring.[8][13]
Aggregation in High Salt Buffers (PBS, Media) Insufficient steric stabilization.Optimize the reaction to increase the surface density of the grafted PEG chains. A higher density provides a more effective barrier.[3][7]
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).If divalent cations are unavoidable, consider adding a chelating agent like EDTA to the buffer to sequester them.[5]
Gradual Aggregation Over Time in Storage Ligand desorption or degradation.Ensure purification is complete to remove any enzymes or reactants that could degrade the PEG layer. Store at a recommended temperature (e.g., 4°C) in an optimized buffer.[8]
Incomplete initial stabilization.Re-evaluate the PEGylation protocol to ensure maximum surface coverage and strong ligand binding.[5]

Quantitative Data Summary

Successful PEGylation with phosphonic acid-terminated PEGs results in measurable changes to nanoparticle properties. The tables below summarize typical data.

Table 1: Change in Nanoparticle Size and Zeta Potential after PEGylation

Nanoparticle CoreStabilizing AgentCore Size (TEM, nm)Hydrodynamic Diameter (DLS, nm)Zeta Potential (mV) at Neutral pHReference
Iron Oxide (USPIO)PEG(5)-BP¹5.5 ± 0.724 ± 3Near-zero[2]
Itraconazole NPPEG~253 (uncoated)~286 (coated)-30.1 (uncoated) -> -18.6 (coated)[3]
Iron OxideOleic Acid (uncoated)10~10-15N/A[14]
Iron OxideMulti-phosphonic acid PEG (coated)10~30-40Near-zero[14]

¹PEG(5)-BP: PEG linker with a molecular weight of 5 kDa and a bis-phosphonate anchor.

Table 2: Influence of PEG Properties on Stability

ParameterObservationImplicationCitation
PEG Molecular Weight Longer PEG chains (e.g., 5 kDa) can lead to longer circulation times. However, very long chains can sometimes cause aggregation.An optimal PEG length exists to maximize steric hindrance without inducing other instabilities.[3]
PEG Surface Density Higher PEG surface density improves resistance to protein adsorption and aggregation in biological media.Achieving a "brush" conformation (high density) is more protective than a "mushroom" conformation (low density).[3][7]
Anchoring Group Multi-phosphonic acid PEGs provide more resilient coatings and better long-term stability (> months) compared to mono-phosphonic acid PEGs (< 1 week).The use of multiple anchor points significantly reduces ligand desorption, enhancing stability in challenging environments.[13]

Experimental Protocols

Protocol 1: Nanoparticle Functionalization via Ligand Exchange

This protocol describes a general method for replacing hydrophobic ligands (e.g., oleic acid) on a nanoparticle surface with this compound to facilitate transfer into an aqueous phase.

Materials:

  • Hydrophobic nanoparticles (e.g., oleic acid-coated iron oxide) dispersed in a nonpolar solvent (e.g., chloroform, hexanes).

  • This compound.

  • A biphasic solvent system (e.g., chloroform/methanol (B129727)/water).

  • Sonicator (bath or probe type).

  • Magnetic separator or centrifuge for purification.

Procedure:

  • Preparation: Disperse the hydrophobic nanoparticles in a nonpolar solvent like chloroform. In a separate vial, dissolve an excess of this compound in a polar solvent mixture, such as methanol and deionized water.[1]

  • Ligand Exchange: Combine the nanoparticle dispersion with the this compound solution to create a biphasic mixture.

  • Facilitate Exchange: Sonicate the mixture for 30-120 minutes.[1] During sonication, the hydrophilic PEGylated nanoparticles will transfer from the organic (bottom) phase to the aqueous (top) phase.

  • Purification - Step 1 (Separation): After sonication, allow the two phases to separate completely. Carefully collect the upper aqueous phase containing the now water-soluble, PEGylated nanoparticles.

  • Purification - Step 2 (Removal of Excess PEG): Wash the collected aqueous dispersion multiple times to remove any unbound this compound. This can be done using a magnetic separator (for magnetic nanoparticles) or by repeated centrifugation and resuspension in a suitable buffer (e.g., low ionic strength buffer or deionized water).[2][8]

  • Final Resuspension: Resuspend the final, purified nanoparticles in the desired aqueous buffer for characterization and use.

Protocol 2: Characterization of PEGylated Nanoparticles

Objective: To confirm successful PEGylation and assess colloidal stability.

Methods:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Instrument: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., 10 mM PBS or deionized water). Ensure the concentration is suitable for the instrument (typically 0.01-0.1 mg/mL).[5] Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for at least 15 minutes.[5]

    • Expected Outcome: A successful coating should show an increase in the hydrodynamic diameter compared to the uncoated core. A low PDI value (< 0.3) indicates a monodisperse sample, suggesting no significant aggregation.[4]

  • Zeta Potential Measurement:

    • Instrument: DLS instrument with an electrophoretic mobility measurement capability.

    • Procedure: Use the same sample prepared for DLS. The instrument will apply an electric field and measure the particle velocity to determine the surface charge.

    • Expected Outcome: The zeta potential should shift towards neutral (closer to 0 mV) after coating with the uncharged PEG chains, confirming surface modification.[3]

  • Colloidal Stability Assessment:

    • Procedure: To test stability in high ionic strength conditions, add a high concentration of salt (e.g., to a final concentration of 1 M NaCl) to the PEGylated nanoparticle suspension.[8] Monitor the hydrodynamic diameter using DLS over time.

    • Expected Outcome: A stable formulation will show no significant change in particle size or PDI, indicating that the PEG steric barrier is effectively preventing salt-induced aggregation.[8][12]

Visualizations

G cluster_0 Mechanism of Steric Stabilization cluster_1 Steric Hindrance NP1 Bare Nanoparticle (Unstable) NP2 Bare Nanoparticle (Unstable) NP1->NP2 van der Waals Attraction Aggregation AGGREGATION NP2->Aggregation PEG This compound PEG_NP PEGylated Nanoparticle (Stable) PEG->PEG_NP Phosphonate anchor binds to surface PEG_NP2 PEGylated Nanoparticle (Stable) PEG_NP->PEG_NP2 Repulsion No_Aggregation STABLE DISPERSION PEG_NP2->No_Aggregation

Caption: Mechanism of nanoparticle stabilization via this compound.

G start Start: Hydrophobic Nanoparticles in Organic Solvent prep_peg Prepare Aqueous Solution of this compound start->prep_peg mix Combine Solutions (Biphasic Mixture) start->mix prep_peg->mix sonicate Sonicate to Drive Ligand Exchange mix->sonicate phase_transfer Nanoparticles Transfer to Aqueous Phase sonicate->phase_transfer separate Separate Aqueous and Organic Phases phase_transfer->separate wash Wash Aqueous Phase (Magnetic Separation / Centrifugation) separate->wash characterize Characterize Nanoparticles (DLS, Zeta Potential) wash->characterize end End: Stable, Water-Dispersible PEGylated Nanoparticles characterize->end

Caption: Experimental workflow for nanoparticle PEGylation by ligand exchange.

G start Nanoparticles Aggregating? when When does it happen? start->when Yes immediate Immediately upon PEG addition when->immediate during_purification During/After Purification when->during_purification in_buffer In High Salt Buffer / Media when->in_buffer cause_immediate Cause: pH near IEP or Rapid Charge Change immediate->cause_immediate cause_purification Cause: Incomplete Surface Coverage during_purification->cause_purification cause_buffer Cause: Insufficient Steric Barrier in_buffer->cause_buffer sol_immediate Solution: Adjust pH before addition; Add dropwise cause_immediate->sol_immediate sol_purification Solution: Increase PEG conc. or reaction time cause_purification->sol_purification sol_buffer Solution: Optimize for higher PEG density cause_buffer->sol_buffer

Caption: Troubleshooting flowchart for nanoparticle aggregation issues.

References

optimizing reaction conditions for m-PEG5-phosphonic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-phosphonic acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing conjugation reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker used in bioconjugation and materials science.[1] Its terminal phosphonic acid group is particularly effective for creating stable, covalent-like bonds with metal oxide surfaces such as iron oxide, titanium oxide, and silica.[2][3] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The PEG chain enhances water solubility and biocompatibility while reducing non-specific binding.[5][2]

Q2: Why is my conjugation reaction with this compound and a protein failing? A2: Direct conjugation of phosphonic acids to common biological functional groups, like primary amines on proteins, is generally inefficient under standard conditions.[6] Success requires a chemical activation step. The most common reason for failure is attempting direct conjugation without activating the phosphonic acid group, often using carbodiimide (B86325) chemistry (EDC/NHS).[6][7] Another frequent issue is using the commercially available "this compound ethyl ester" form, which must first be hydrolyzed to the free phosphonic acid before activation can occur.[6][8]

Q3: What is the recommended chemistry for conjugating this compound to amine groups? A3: The most robust and widely used method is a two-step process involving a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[9][10] In the first step, EDC and Sulfo-NHS activate the phosphonic acid to form a more stable, amine-reactive intermediate.[7] In the second step, this activated PEG linker reacts with primary amines on the target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable bond.[9]

Q4: What are the optimal pH conditions for the EDC/Sulfo-NHS activation and conjugation steps? A4: The two steps have distinct optimal pH ranges.

  • Activation Step: The activation of the phosphonic acid with EDC/Sulfo-NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[6][7] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[7][10]

  • Conjugation Step: The reaction of the activated intermediate with primary amines is most efficient at a pH of 7.0 to 8.5.[6] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 are suitable for this stage.[9]

Q5: Are there any buffers I should avoid during the conjugation reaction? A5: Yes. It is critical to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates during the activation and conjugation steps, as they will compete with the intended reaction and quench the reagents.[6]

Q6: My this compound solution is cloudy. How can I improve its solubility? A6: Cloudiness or precipitation can be due to several factors.[11] The solubility of phosphonic acids is highly dependent on pH; adjusting the pH to a neutral or slightly alkaline range (7.0-8.0) often improves solubility.[11] Other potential causes include the solution being too concentrated or the presence of divalent or trivalent metal ions, which can be chelated by adding a small amount of EDTA.[11] Gently warming the solution can also help, but avoid excessive heat to prevent degradation.[11]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Low yield is the most common issue encountered during this compound conjugation. The following flowchart provides a logical sequence of steps to diagnose and resolve the problem.

G start Start: Low Conjugation Yield check_form 1. Is your starting material the free phosphonic acid? start->check_form hydrolyze Perform hydrolysis to convert the ethyl ester to the free acid. (See Protocol 1) check_form->hydrolyze No (it's an ethyl ester) check_reagents 2. Are your EDC and Sulfo-NHS reagents fresh? check_form->check_reagents Yes hydrolyze->check_reagents new_reagents Use fresh, properly stored (desiccated at -20°C) EDC and Sulfo-NHS. check_reagents->new_reagents No/Unsure check_ph 3. Are you using a two-step pH procedure? check_reagents->check_ph Yes new_reagents->check_ph correct_ph Use acidic pH (4.5-6.0) for activation and neutral/basic pH (7.0-8.5) for conjugation. check_ph->correct_ph No check_buffer 4. Does your buffer contain interfering agents? check_ph->check_buffer Yes correct_ph->check_buffer correct_buffer Use non-amine, non-carboxylate buffers. (e.g., MES for activation, PBS for conjugation). check_buffer->correct_buffer Yes optimize_ratio 5. Optimize molar ratios. Start with a 10-20 fold molar excess of activated PEG over the protein. check_buffer->optimize_ratio No correct_buffer->optimize_ratio

Caption: Troubleshooting flowchart for low conjugation yield.

Data Summary Tables

Table 1: Recommended Reaction Conditions for EDC/Sulfo-NHS Conjugation

ParameterRecommended ConditionRationale & Key Considerations
Activation pH 4.5 - 6.0Maximizes the efficiency of phosphonic acid activation by EDC.[6][7]
Conjugation pH 7.0 - 8.5Primary amines are deprotonated and more nucleophilic in this range, facilitating the reaction.[6]
Activation Buffer MES BufferAn effective buffer for EDC chemistry that is free of interfering carboxyl and amine groups.[10]
Conjugation Buffer PBS or Borate BufferCommon, non-interfering buffers for bioconjugation.[9][12]
EDC/Sulfo-NHS Molar Excess 5 to 10-fold molar excess over this compoundEnsures efficient activation of the PEG linker.[6]
PEG Linker Molar Excess 10 to 20-fold molar excess over the protein/biomoleculeA good starting point for optimization to drive the reaction to completion.[6]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster (1-2 hours), while 4°C (overnight) can be gentler for sensitive proteins.[6][12]

Table 2: Troubleshooting Summary for Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of Reagents High concentration, incorrect pH, presence of metal ions.[11]Reduce concentration, adjust pH to 7.0-8.0, add EDTA to chelate metal ions.[11]
Protein Aggregation Protein is not stable at the reaction pH or temperature.Perform a buffer screen to ensure protein stability. Consider performing the reaction at 4°C.
No Reaction Using the ethyl ester form of the PEG linker.[6]Hydrolyze the ester to the free phosphonic acid before activation (See Protocol 1).[6]
Inactive EDC/Sulfo-NHS reagents.[6]Use fresh reagents. EDC/Sulfo-NHS are moisture-sensitive and should be stored desiccated at -20°C.[6]
Low Degree of Labeling Suboptimal molar ratios of reagents.Systematically increase the molar excess of the activated PEG linker.
Insufficient reaction time.Increase incubation time, monitoring the reaction progress if possible.

Experimental Protocols

Protocol 1: Hydrolysis of this compound ethyl ester

This protocol describes the deprotection of the ethyl ester to yield the free phosphonic acid, which is essential for subsequent activation.

Materials:

  • This compound ethyl ester

  • Anhydrous Dichloromethane (DCM)

  • Bromotrimethylsilane (TMSBr)

  • Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the this compound ethyl ester in anhydrous DCM in a round-bottom flask.[6]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess (e.g., 3-5 equivalents) of TMSBr to the stirred solution.[6]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[6]

  • Monitor the reaction for the disappearance of the starting material using a suitable analytical method (e.g., TLC, LC-MS, or ³¹P NMR).

  • Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol.[6]

  • Remove all volatile components under reduced pressure (rotary evaporation) to yield the this compound as the final product. Confirm purity before proceeding to the conjugation step.

Protocol 2: Two-Step Conjugation of this compound to a Protein

This protocol details the activation of the free phosphonic acid and subsequent conjugation to a primary amine-containing biomolecule.

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.0-8.5) cluster_2 Step 3: Quenching & Purification a1 Dissolve this compound in Activation Buffer (MES) a2 Add EDC and Sulfo-NHS (5-10 fold molar excess over PEG) a1->a2 a3 Incubate for 15-30 min at room temperature a2->a3 b2 Immediately add activated PEG solution to the protein solution a3->b2 Activated PEG b1 Prepare protein (1-10 mg/mL) in Coupling Buffer (PBS) b1->b2 b3 Incubate for 2 hours at RT or overnight at 4°C b2->b3 c1 Add Quenching Buffer (e.g., Tris) to terminate the reaction b3->c1 c2 Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis c1->c2

Caption: General workflow for two-step EDC/NHS conjugation.

Materials:

  • This compound (hydrolyzed if starting from ester)

  • Target protein with primary amines (e.g., antibody)

  • Activation Buffer: 50 mM MES, pH 6.0[10]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5[9]

  • EDC and Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting or SEC column)

Procedure:

Part A: Activation of this compound

  • Immediately before use, weigh out EDC and Sulfo-NHS. Prepare stock solutions in the Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly in water.[9]

  • Dissolve the this compound in the Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the PEG solution.[6]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the activated PEG linker.[6]

Part B: Conjugation to Protein

  • While the activation reaction is proceeding, prepare your protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[6]

  • Immediately after the activation incubation, add the activated PEG solution to the protein solution. A starting point of a 10 to 20-fold molar excess of the PEG linker over the protein is recommended.[6]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

Part C: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted activated PEG. Incubate for 30 minutes.

  • Purify the PEGylated protein conjugate from excess reagents and unconjugated PEG using a desalting column, dialysis, or size exclusion chromatography (SEC).[5]

  • Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling and purity.[5]

References

Technical Support Center: m-PEG5-phosphonic acid Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with m-PEG5-phosphonic acid for surface modification. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible surface coverage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the quality of this compound self-assembled monolayers (SAMs)?

A1: The successful formation of a dense and well-ordered this compound SAM is critically dependent on several factors:

  • Substrate Cleanliness: The substrate surface must be meticulously cleaned to remove any organic, inorganic, or particulate contaminants that can hinder uniform monolayer formation.[1][2]

  • Substrate Hydroxylation: The presence of surface hydroxyl (-OH) groups is crucial for the phosphonic acid headgroup to bind to the metal oxide surface.

  • Solvent Selection: The choice of solvent is critical. Anhydrous solvents with low dielectric constants are often preferred as they can promote the formation of more stable and denser monolayers.[2] The solvent must also fully dissolve the this compound.

  • Concentration of this compound: The concentration of the coating solution impacts the rate of SAM formation and the final surface coverage. A typical starting concentration is 1 mM.[2]

  • Incubation Time and Temperature: Sufficient immersion time is necessary for the molecules to adsorb and self-organize into a well-ordered monolayer. This can range from a few hours to 24-48 hours.[2][3] Temperature can also influence the kinetics of SAM formation.

  • Environmental Conditions: The deposition process should ideally be carried out in a controlled environment with low humidity to prevent unwanted side reactions.[1]

Q2: How can I confirm the successful functionalization of my surface with this compound?

A2: Several surface-sensitive analytical techniques can be employed to verify the presence and quality of the this compound monolayer:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of a phosphorus (P 2p) peak and an increased carbon (C 1s) signal are indicative of a successful coating.[4]

  • Contact Angle Goniometry: A successful hydrophilic PEG coating will result in a decrease in the water contact angle compared to the bare substrate.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity and coverage of the monolayer.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the characteristic vibrational modes of the phosphonic acid and PEG components, confirming their presence on the surface.[3]

Q3: What is the expected stability of an this compound monolayer?

A3: Phosphonic acid-based SAMs are known for their robust anchoring to metal oxide surfaces. Multi-phosphonic acid functionalized PEG copolymers have demonstrated long-term stability, lasting for months in biological media.[6][7][8][9] Monofunctionalized PEG-phosphonic acids also offer good stability, though it may be comparatively less than their multi-phosphonic counterparts.[6][7][8][9] The primary degradation pathway in aqueous environments is the hydrolysis of the phosphonate-metal oxide bond.[10]

Troubleshooting Guide: Poor Surface Coverage

This guide addresses common issues encountered during surface functionalization with this compound that may lead to poor coverage.

Problem: Inconsistent or patchy surface coverage observed by AFM or other imaging techniques.

Potential Cause Recommended Solution
Inadequate Substrate Cleaning Implement a rigorous and consistent substrate cleaning protocol. This may involve sonication in a series of solvents (e.g., acetone (B3395972), isopropanol (B130326), deionized water) followed by drying with an inert gas.[1] For some substrates, a piranha solution wash or UV/ozone treatment can be effective in removing stubborn organic contaminants and generating surface hydroxyl groups.[2]
Contaminated this compound or Solvent Use high-purity this compound and anhydrous solvents. Prepare fresh solutions for each experiment to avoid degradation or contamination. The presence of water in the solvent can negatively impact the monolayer formation.[1]
Suboptimal Incubation Time or Concentration Optimize the incubation time and the concentration of the this compound solution. Insufficient time or a too-dilute solution may result in incomplete monolayer formation. Conversely, an overly concentrated solution can lead to the formation of aggregates or multilayers.
Inappropriate Solvent Choice The solvent should fully dissolve the this compound while not negatively interacting with the substrate. For some metal oxides like ZnO, polar solvents can lead to surface dissociation and the formation of undesired byproducts. In such cases, less polar solvents may be more suitable.
High Surface Roughness A very rough substrate surface can lead to a disordered and incomplete monolayer.[2] If possible, use smoother substrates or consider polishing the substrate before cleaning and functionalization.

Problem: Low signal for phosphorus in XPS analysis or weak characteristic peaks in FTIR.

Potential Cause Recommended Solution
Incomplete Monolayer Formation Review and optimize the entire functionalization protocol, including substrate cleaning, solution preparation, and incubation parameters (time and temperature).
Insufficient Surface Hydroxylation For certain substrates, a pre-treatment step to increase the density of surface hydroxyl groups may be necessary. This can include UV/ozone treatment or oxygen plasma treatment.[1]
Degradation of this compound Ensure the this compound is stored correctly and that fresh solutions are used for each experiment.

Quantitative Data Summary

The following tables provide expected quantitative data for well-formed PEG-phosphonic acid monolayers on common substrates. Note that specific values can vary depending on the exact experimental conditions and the specific PEG chain length.

Table 1: Expected Water Contact Angles (°)

SurfaceBare SubstrateAfter this compound Coating
Titanium Dioxide (TiO₂) 60 - 80< 30
Indium Tin Oxide (ITO) 40 - 60[11]< 20
Silicon Dioxide (SiO₂) 30 - 50< 20

Table 2: Expected XPS Atomic Concentration (%)

ElementExpected Range on a Successfully Coated Surface
C 1s Significant increase compared to bare substrate
O 1s Present
P 2p 1 - 5%[4]
Substrate-specific peaks (e.g., Ti 2p, In 3d, Si 2p) Attenuated signal compared to bare substrate

Table 3: Expected Surface Characteristics from AFM

ParameterExpected Outcome
Surface Topography A uniform and continuous film with minimal aggregation.[5]
Root Mean Square (RMS) Roughness A slight increase in RMS roughness may be observed after coating, but the surface should remain relatively smooth.[12]

Experimental Protocols

Protocol 1: Cleaning of Titanium Dioxide (TiO₂) and Indium Tin Oxide (ITO) Substrates

  • Place the substrates in a beaker and sonicate for 15 minutes in acetone.[1]

  • Replace the acetone with isopropanol and sonicate for another 15 minutes.[1]

  • Replace the isopropanol with deionized water and sonicate for a final 15 minutes.[1]

  • Dry the substrates with a stream of high-purity nitrogen or argon gas.

  • For enhanced cleaning and hydroxylation, treat the substrates with UV/ozone or oxygen plasma for 5-10 minutes immediately before functionalization.[1]

Protocol 2: Surface Functionalization with this compound

  • Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran).

  • Immerse the freshly cleaned and dried substrates in the this compound solution in a sealed container to prevent solvent evaporation.

  • Incubate for 12-24 hours at room temperature.

  • Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any non-specifically bound molecules.

  • Dry the functionalized substrates under a stream of high-purity nitrogen or argon gas.

  • (Optional) For some applications, a post-deposition annealing step (e.g., 120-150°C for 1-2 hours in an inert atmosphere) can improve the stability and ordering of the monolayer.[1]

Visualizations

TroubleshootingWorkflow cluster_start Start: Poor Surface Coverage cluster_problem_ID Problem Identification cluster_causes Potential Causes & Solutions cluster_verification Verification start Poor Surface Coverage Observed problem Characterize Surface (AFM, XPS, Contact Angle) start->problem cause1 Inadequate Substrate Cleaning? - Review/optimize cleaning protocol - Use UV/Ozone or Plasma problem->cause1 Patches/Inconsistent Coverage cause2 Contaminated Reagents? - Use fresh, high-purity m-PEG5-PA - Use anhydrous solvent problem->cause2 Low P signal (XPS) cause3 Suboptimal Protocol? - Optimize concentration - Optimize incubation time/temp problem->cause3 Inconsistent Results cause4 Inappropriate Solvent? - Test alternative anhydrous solvents problem->cause4 Unexpected Surface Chemistry verify Re-characterize Surface cause1->verify cause2->verify cause3->verify cause4->verify verify->problem Still Poor Coverage success Successful Coverage verify->success Improved Coverage ExperimentalWorkflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Processing & Verification clean Solvent Cleaning (Acetone, IPA, DI Water) activate Surface Activation (UV/Ozone or Plasma) clean->activate solution Prepare 1mM m-PEG5-PA Solution (Anhydrous Solvent) activate->solution immerse Immerse Substrate (12-24h, Room Temp) solution->immerse rinse Rinse with Anhydrous Solvent immerse->rinse dry Dry with N2/Ar rinse->dry characterize Characterize (XPS, AFM, Contact Angle) dry->characterize

References

how to increase the yield of m-PEG5-phosphonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-phosphonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental success and yield.

Troubleshooting Guide: Maximizing Reaction Yield

This guide addresses specific issues that can lead to low yields during the synthesis of this compound and offers targeted solutions.

Problem 1: Low yield or incomplete conversion during the formation of the phosphonate (B1237965) ester precursor.

  • Possible Cause 1: Inefficient Activation of m-PEG5-OH. The initial conversion of the terminal hydroxyl group of m-PEG5-OH to a good leaving group (e.g., bromide or tosylate) is critical. Incomplete activation will result in unreacted starting material.

    • Solution: Ensure all reagents are anhydrous, as water can quench the activating agents (e.g., p-toluenesulfonyl chloride, carbon tetrabromide). Use a slight excess (1.1-1.2 equivalents) of the activating reagents. Monitor the reaction closely by Thin Layer Chromatography (TLC) until the m-PEG5-OH spot is completely consumed.

  • Possible Cause 2: Suboptimal Michaelis-Arbuzov or Michaelis-Becker Reaction Conditions. The formation of the C-P bond is the core of the synthesis.[1]

    • Solution (Michaelis-Arbuzov): This reaction often requires high temperatures (140-160 °C) to proceed efficiently.[1] Ensure the reaction temperature is maintained consistently. Use a significant excess of triethyl phosphite (B83602), which often serves as both reactant and solvent. Remove the ethyl bromide byproduct by vacuum to drive the reaction forward.[1]

    • Solution (Michaelis-Becker): This method uses a strong base (like sodium hydride) to deprotonate diethyl phosphite. It is crucial to use anhydrous THF and ensure the sodium hydride is fresh and active.[1] Add the m-PEG5-halide slowly to the activated diethyl phosphite solution to control the reaction.

Problem 2: Incomplete hydrolysis of the phosphonate ester to the final phosphonic acid.

  • Possible Cause: Insufficient Acid Concentration or Reaction Time. The dealkylation of the diethyl phosphonate ester requires harsh acidic conditions to go to completion.[2][3]

    • Solution: Use a large excess of concentrated hydrochloric acid (e.g., 10-20 equivalents) and ensure the mixture is heated to reflux (100-110 °C).[4] The reaction can be slow, often requiring 12-24 hours.[4] Monitor the reaction progress by ³¹P NMR spectroscopy; the signal for the phosphonate ester will shift upon conversion to the phosphonic acid.[1][4]

Problem 3: Product loss during purification.

  • Possible Cause 1: Product is sticky and difficult to handle. Phosphonic acids are often hygroscopic and can present as sticky oils or amorphous solids, making quantitative transfer and handling difficult.[5]

    • Solution: After purification, remove all volatile salts (like ammonium (B1175870) bicarbonate from ion-exchange chromatography) by repeated lyophilization (freeze-drying).[4] This will yield a more manageable fluffy solid. Handle the final product in a glove box or under an inert atmosphere to minimize water absorption.

  • Possible Cause 2: Inefficient purification method. Simple column chromatography on silica (B1680970) gel can be ineffective for the highly polar final product.[6]

    • Solution: Anion-exchange chromatography is the most effective method for purifying phosphonic acids.[4] It separates the product based on charge, efficiently removing non-ionic impurities. Elution with a volatile salt gradient (e.g., ammonium bicarbonate) simplifies final product isolation through lyophilization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for synthesizing this compound? A1: The synthesis is generally achieved in two main stages. First, the m-PEG5-OH is converted into a diethyl phosphonate ester intermediate. This is typically done via a Michaelis-Arbuzov or Michaelis-Becker reaction after activating the terminal hydroxyl group.[1][4] The second step is the acid-catalyzed hydrolysis (dealkylation) of the diethyl ester to yield the final this compound.[2][4]

Q2: How can I monitor the progress of my reactions? A2: For the first step (formation of the phosphonate ester), Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting m-PEG5-halide. For both the ester formation and the final hydrolysis step, ³¹P NMR spectroscopy is an excellent tool. You will observe a distinct chemical shift as the phosphorus environment changes from a phosphonate ester to a phosphonic acid.[1][4]

Q3: My final product is a sticky oil, not a solid. How can I isolate it effectively? A3: This is a common issue with phosphonic acids due to their hygroscopic nature.[5] The recommended method for isolation after purification via ion-exchange chromatography is to combine the product-containing fractions and remove the volatile salt buffer (e.g., ammonium bicarbonate) through repeated lyophilization.[4] This should yield a solid, fluffy product.

Q4: What are the critical safety precautions for this synthesis? A4: When working with reagents like p-toluenesulfonyl chloride, pyridine, and sodium hydride, always use a fume hood and appropriate personal protective equipment (PPE), including gloves and safety glasses. The hydrolysis step involves refluxing concentrated hydrochloric acid, which is highly corrosive and requires extreme care.

Q5: Are there alternatives to acid hydrolysis for the dealkylation step? A5: Yes, a common alternative is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.[3][6] This method often proceeds under milder conditions than strong acid reflux and can be advantageous if your molecule contains acid-sensitive functional groups.[7]

Data Presentation

Table 1: Typical Reaction Conditions for m-PEG5-phosphonate Diethyl Ester Synthesis
ParameterMethod A: Michaelis-Arbuzov[1]Method B: Michaelis-Becker[1]
PEG Precursor m-PEG5-bromidem-PEG5-bromide
Phosphorus Reagent Triethyl phosphiteDiethyl phosphite
Base / Catalyst None (thermal)Sodium Hydride (NaH)
Solvent Triethyl phosphite (neat)Anhydrous Tetrahydrofuran (THF)
Temperature 140-160 °CReflux (approx. 66 °C)
Reaction Time 4-6 hours12-18 hours
Molar Equivalents m-PEG5-Br (1.0 eq), Triethyl phosphite (large excess)m-PEG5-Br (1.0 eq), Diethyl phosphite (1.2 eq), NaH (1.2 eq)
Expected Yield 60-80%70-85%
Table 2: Reaction Conditions for Hydrolysis of Phosphonate Ester
ParameterAcid Hydrolysis Protocol[4]
Starting Material m-PEG5-phosphonate diethyl ester
Reagent Concentrated Hydrochloric Acid (HCl)
Solvent Dioxane or neat HCl
Temperature Reflux (100-110 °C)
Reaction Time 12-24 hours
Molar Equivalents Phosphonate Ester (1.0 eq), HCl (10-20 eq)
Expected Yield >90% (for the hydrolysis step)

Experimental Protocols

Protocol 1: Synthesis of m-PEG5-phosphonate Diethyl Ester (via Michaelis-Arbuzov)
  • Precursor Synthesis (m-PEG5-Br):

    • Dissolve m-PEG5-OH (1.0 eq) and triphenylphosphine (B44618) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of carbon tetrabromide (CBr₄, 1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC for complete consumption of m-PEG5-OH.

    • Concentrate the mixture and purify by column chromatography on silica gel to obtain m-PEG5-Br.

  • Michaelis-Arbuzov Reaction:

    • Place m-PEG5-Br (1.0 eq) and a large excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 140-160 °C and maintain for 4-6 hours.

    • Monitor the reaction by ³¹P NMR.

    • After completion, cool the mixture to room temperature.

    • Remove excess triethyl phosphite and ethyl bromide byproduct by vacuum distillation.

    • The resulting residue is the crude m-PEG5-phosphonate diethyl ester, which can be purified by column chromatography.

Protocol 2: Acid Hydrolysis to this compound
  • Dissolve the crude m-PEG5-phosphonate diethyl ester (1.0 eq) in dioxane.

  • Add concentrated hydrochloric acid (10-20 equivalents).

  • Heat the mixture to reflux (100-110 °C) for 12-24 hours.

  • Monitor for completion by ³¹P NMR.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.

Protocol 3: Purification by Ion-Exchange Chromatography
  • Dissolve the crude this compound in a minimal amount of deionized water.

  • Load the solution onto a prepared anion-exchange column (e.g., Dowex 1x8, acetate (B1210297) form).[4]

  • Wash the column with deionized water to remove non-ionic impurities.

  • Elute the product using a linear gradient of 0 to 1 M aqueous ammonium bicarbonate.

  • Collect fractions and monitor for the presence of the product (e.g., by TLC with a phosphorus-specific stain or by a phosphate (B84403) assay).

  • Combine the pure fractions and lyophilize repeatedly until all ammonium bicarbonate is removed to yield the final product as a white solid.[4]

Visualizations

Synthesis_Pathway Overall Synthesis Pathway for this compound start m-PEG5-OH (Starting Material) activation Step 1a: Activation (e.g., Bromination) start->activation intermediate m-PEG5-Br (Activated Intermediate) activation->intermediate cp_bond Step 1b: C-P Bond Formation (Michaelis-Arbuzov Reaction) intermediate->cp_bond ester m-PEG5-phosphonate diethyl ester (Ester Precursor) cp_bond->ester hydrolysis Step 2: Acid Hydrolysis (Dealkylation) ester->hydrolysis crude Crude this compound hydrolysis->crude purification Step 3: Purification (Ion-Exchange & Lyophilization) crude->purification product Pure this compound (Final Product) purification->product

Overall synthesis workflow for this compound.

Troubleshooting_Flowchart Troubleshooting Guide for Low Yield start Low Final Yield check_ester Check Purity/Yield of Phosphonate Ester Intermediate start->check_ester ester_ok Ester Yield is Good? check_ester->ester_ok check_hydrolysis Issue is in Hydrolysis or Purification ester_ok->check_hydrolysis Yes ester_low Issue is in Ester Synthesis ester_ok->ester_low No hydrolysis_actions Troubleshoot Hydrolysis: • Increase HCl concentration • Extend reflux time (12-24h) • Confirm temperature (100-110°C) check_hydrolysis->hydrolysis_actions purification_actions Troubleshoot Purification: • Use anion-exchange chromatography • Ensure complete salt removal via lyophilization check_hydrolysis->purification_actions check_activation Check Activation Step (TLC): m-PEG5-OH consumed? ester_low->check_activation activation_incomplete Troubleshoot Activation: • Use anhydrous reagents/solvents • Increase activating agent (1.1-1.2 eq) check_activation->activation_incomplete No cp_bond_issue Troubleshoot C-P Formation: • Confirm reaction temp (140-160°C) • Use excess phosphite reagent • Ensure anhydrous conditions check_activation->cp_bond_issue Yes

A logical workflow for troubleshooting low-yield reactions.

References

common issues with m-PEG5-phosphonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: My this compound is not dissolving properly in my aqueous buffer. What could be the issue and how can I improve its solubility?

A1: While the PEG component of this compound enhances water solubility, several factors can influence its dissolution.[1] Here are some common causes and troubleshooting steps:

  • Initial Solvent Choice: It is often more effective to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution into your desired aqueous buffer.[2]

  • High Concentration: Your target concentration might be above the solubility limit in the chosen buffer. Try preparing a more dilute solution.

  • Precipitation upon Dilution: It is common for a PEGylated compound to dissolve in an organic solvent but precipitate when diluted into an aqueous buffer. To troubleshoot this:

    • Slow, Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer.

    • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This prevents localized high concentrations that can lead to precipitation.

  • Temperature: Gentle warming to 40-50°C with constant stirring can aid dissolution. However, be cautious with temperature-sensitive conjugates.

  • Sonication: A bath sonicator can help break up aggregates and improve solvent interaction with the solid material.

Q2: What is the expected aqueous solubility of this compound?

Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSoluble (Exact limit to be determined experimentally)Solubility can be pH-dependent.
DMSOSoluble[2]Often used to prepare concentrated stock solutions.
DMFSolubleAnother option for preparing stock solutions.
Stability and Storage

Q3: How stable is this compound in aqueous solutions, and what factors can affect its stability?

A3: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The phosphonic acid group itself is generally stable. However, if you are working with an esterified form (e.g., this compound ethyl ester), it will be susceptible to hydrolysis to the parent phosphonic acid. This hydrolysis is catalyzed by both acidic and basic conditions and its rate increases with temperature. For optimal stability of the phosphonic acid form, it is recommended to work in neutral to slightly acidic conditions.

pH-Dependent Stability of Phosphonic Acids

pH RangeStabilityNotes
< 4Generally StableExtreme acidic conditions might affect other parts of a conjugate.
4 - 7Optimal Stability Recommended range for storage of aqueous solutions.
> 7StableBinding to some metal oxide surfaces may be reduced at higher pH.[6]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound should be stored at -20°C as a solid.[4][7] If you have prepared an aqueous stock solution, it is recommended to store it at 2-8°C for short-term use or in aliquots at -20°C for longer-term storage to minimize freeze-thaw cycles.

Aggregation

Q5: I am observing aggregation or precipitation of my this compound-containing conjugate in solution. What causes this and how can I prevent it?

A5: Aggregation of PEGylated molecules in aqueous solutions can occur, although the PEG chain generally helps to prevent this.[8] Factors that can contribute to aggregation include:

  • High Concentrations: At high concentrations, intermolecular interactions can lead to aggregation.

  • Presence of Salts: High concentrations of certain salts can lead to "salting out" and cause aggregation of PEGylated compounds.[9]

  • Temperature: Changes in temperature can affect the hydration of the PEG chain and potentially lead to aggregation.[10]

  • pH: The pH of the solution can affect the charge of the phosphonic acid group and any conjugated molecule, influencing intermolecular electrostatic interactions.

To prevent aggregation:

  • Work at lower concentrations.

  • Optimize buffer conditions: Screen different buffers and salt concentrations to find conditions that minimize aggregation.

  • Control temperature: Avoid excessive temperature fluctuations.

  • PEG Chain Length: Longer PEG chains generally provide better protection against aggregation.[11]

Surface Functionalization

Q6: I am having trouble functionalizing my metal oxide nanoparticles (e.g., iron oxide, TiO2) with this compound. What are the key parameters for successful surface modification?

A6: The phosphonic acid group of this compound forms strong bonds with metal oxide surfaces.[1] However, the efficiency of this process can be influenced by several factors:

  • pH of the Solution: The binding of phosphonic acids to metal oxide surfaces is pH-dependent. Generally, acidic to neutral pH conditions are favorable for binding. At higher pH, deprotonation of the phosphonic acid can lead to repulsion and reduced binding.

  • Surface Hydroxylation: The phosphonic acid reacts with hydroxyl groups on the metal oxide surface. Pre-treating the nanoparticles to ensure a well-hydroxylated surface can improve functionalization efficiency.

  • Solvent: Anhydrous solvents are often used during the functionalization step to prevent unwanted side reactions with water.

  • Reaction Time: Allow sufficient time for the phosphonic acid to bind to the surface. This can range from several hours to overnight.

Binding Affinity of Phosphonic Acids to Metal Oxide Surfaces

Metal OxideBinding StrengthNotes
Iron Oxide (Fe₃O₄)Strong[12][13]Phosphonic acids are excellent anchoring groups for iron oxide nanoparticles.
Titanium Dioxide (TiO₂)Strong[14][15]Forms stable Ti-O-P bonds.
Aluminum Oxide (Al₂O₃)Strong[6]Stability of the monolayer can depend on the crystalline structure of the oxide.

Troubleshooting Guides

Troubleshooting Poor Solubility

This guide provides a step-by-step workflow to address solubility issues with this compound and its conjugates.

G start Start: Poor Solubility Observed check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc Yes dissolve_organic Was an initial organic solvent used? check_conc->dissolve_organic No success Success: Soluble reduce_conc->success use_dmso Action: Dissolve in minimal DMSO/DMF first dissolve_organic->use_dmso No check_dilution How was it diluted into aqueous buffer? dissolve_organic->check_dilution Yes use_dmso->check_dilution slow_dilution Action: Use slow, stepwise dilution with vigorous mixing check_dilution->slow_dilution Rapidly heat_sonicate Have you tried gentle heating or sonication? check_dilution->heat_sonicate Slowly slow_dilution->success apply_heat Action: Gently warm to 40-50°C or sonicate heat_sonicate->apply_heat No fail Issue Persists: Consider buffer optimization heat_sonicate->fail Yes apply_heat->success

Caption: Troubleshooting workflow for solubility issues.

Troubleshooting Low Surface Functionalization Efficiency

This guide outlines a logical approach to diagnosing and resolving issues with low surface functionalization efficiency on metal oxide nanoparticles.

G start Start: Low Functionalization Efficiency check_ph What is the pH of the reaction? start->check_ph adjust_ph Action: Adjust pH to acidic/neutral (e.g., pH 4-7) check_ph->adjust_ph Basic (>7) check_surface Was the nanoparticle surface pre-treated? check_ph->check_surface Acidic/Neutral success Success: Improved Functionalization adjust_ph->success pretreat_surface Action: Clean and hydroxylate the nanoparticle surface check_surface->pretreat_surface No check_solvent Was an anhydrous solvent used? check_surface->check_solvent Yes pretreat_surface->success use_anhydrous Action: Use an anhydrous solvent to minimize water interference check_solvent->use_anhydrous No check_time What was the reaction time? check_solvent->check_time Yes use_anhydrous->success increase_time Action: Increase reaction time (e.g., to 24 hours) check_time->increase_time < 12 hours fail Issue Persists: Re-evaluate characterization methods check_time->fail > 24 hours increase_time->success

Caption: Troubleshooting low surface functionalization.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Initial Dissolution (if necessary): Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the solid to create a concentrated stock solution. Vortex or gently sonicate until fully dissolved.

  • Aqueous Dilution:

    • Bring the stock solution and the desired aqueous buffer to room temperature.

    • In a separate tube, place the required volume of the aqueous buffer.

    • While vigorously vortexing the aqueous buffer, add the stock solution dropwise to the buffer.

    • Continue vortexing for a few minutes after the addition is complete to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, you may need to prepare a more dilute solution.

Protocol 2: General Method for Surface Functionalization of Iron Oxide Nanoparticles
  • Nanoparticle Preparation: Disperse the iron oxide nanoparticles in an anhydrous solvent (e.g., ethanol (B145695) or toluene) at a concentration of approximately 1 mg/mL. Sonicate the dispersion for 15-30 minutes to ensure it is homogeneous.

  • Ligand Solution Preparation: Prepare a solution of this compound in the same anhydrous solvent at a concentration of 5-10 mg/mL.

  • Functionalization Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution to the nanoparticle dispersion.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • Collect the functionalized nanoparticles by centrifugation or using a strong magnet.

    • Discard the supernatant.

    • Resuspend the nanoparticles in fresh anhydrous solvent and sonicate briefly.

    • Repeat the washing step 2-3 times to remove any unbound this compound.

  • Drying: Dry the functionalized nanoparticles under vacuum.

  • Characterization: Confirm successful functionalization using techniques such as FTIR, TGA, DLS, and TEM.

Protocol 3: Stability Assessment of this compound in Aqueous Solution by HPLC
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Incubation Solutions: Dilute the stock solution into a series of buffers at different pH values (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions at a desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation solution.

  • HPLC Analysis:

    • Inject the samples onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Use a suitable mobile phase to elute the compound.

    • Monitor the elution profile using a suitable detector (e.g., a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometer (MS), as PEG compounds have poor UV absorbance).

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.

References

Technical Support Center: Enhancing the Stealth Properties of PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize the "stealth" characteristics of your nanoparticle formulations and achieve desired in vivo outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Clearance of Nanoparticles Upon Repeated Administration

Q1: My PEGylated nanoparticles show good circulation time in the first injection, but are cleared rapidly upon the second injection. What is happening?

A: You are likely observing the Accelerated Blood Clearance (ABC) phenomenon . This is a common issue where repeated administration of PEGylated nanoparticles leads to a significantly shortened circulation half-life for subsequent doses.[1][2][3] The primary mechanism behind this is the production of anti-PEG antibodies, specifically Immunoglobulin M (IgM), by the immune system in response to the first dose.[1][3] These anti-PEG IgM antibodies then bind to the PEG chains of the nanoparticles in subsequent injections, leading to their rapid recognition and clearance by the Mononuclear Phagocyte System (MPS), particularly by Kupffer cells in the liver and macrophages in the spleen.[1][4][5]

Troubleshooting Steps:

  • Confirm Anti-PEG IgM Production: Measure the levels of anti-PEG IgM in the plasma or serum of your experimental animals before and after the first injection. An increase in anti-PEG IgM levels is a strong indicator of the ABC phenomenon.[2][6]

  • Vary the Dosing Interval: The time between injections can influence the magnitude of the ABC phenomenon. An interval of 7 days between the first and second injections has been shown to be optimal for inducing this effect in some models.[6] Experiment with different time intervals to see if this mitigates the rapid clearance.

  • Modify Nanoparticle Physicochemical Properties: The properties of the nanoparticles themselves can impact the ABC phenomenon. Consider the following modifications:

    • Increase PEG Surface Density: A higher density of PEG chains on the nanoparticle surface can sometimes reduce the extent of clearance of a subsequent dose.[7]

    • Use Cleavable PEG-Lipids: Incorporating cleavable PEG-lipids can be an innovative strategy. These lipids allow for the shedding of the PEG head groups after cell penetration, which may reduce the severity of the ABC phenomenon upon repeated administration.[4]

    • Optimize Nanoparticle Size: Smaller particle sizes have been shown to induce a lesser anti-PEG IgM response in some cases.[6]

  • Consider Alternative Polymers: If the ABC phenomenon persists and is detrimental to your application, you may need to explore alternative stealth polymers to PEG, such as polysarcosine (pSar) or poly(hydroxypropyl methacrylamide) (PHPMA), which have been investigated to minimize immunogenicity.[8]

dot

cluster_induction Induction Phase cluster_effectuation Effectuation Phase First Injection First Injection Splenic B-cells Splenic B-cells First Injection->Splenic B-cells Primes Second Injection Second Injection Anti-PEG IgM Production Anti-PEG IgM Production Splenic B-cells->Anti-PEG IgM Production Stimulates IgM Binding IgM Binding Anti-PEG IgM Production->IgM Binding Second Injection->IgM Binding Complement Activation Complement Activation IgM Binding->Complement Activation MPS Uptake MPS Uptake Complement Activation->MPS Uptake Opsonization Rapid Clearance Rapid Clearance MPS Uptake->Rapid Clearance

Caption: Workflow of the Accelerated Blood Clearance (ABC) Phenomenon.

Issue 2: Sub-optimal Circulation Time and High MPS Uptake

Q2: My PEGylated nanoparticles are being cleared from circulation faster than expected, with significant accumulation in the liver and spleen. How can I improve their "stealth" properties?

A: Achieving optimal stealth properties is a balancing act of several key parameters. If you're experiencing rapid clearance, it's crucial to evaluate the physicochemical characteristics of your PEGylated nanoparticles. The main factors to consider are PEG surface density, PEG chain length, and the properties of the nanoparticle core.[9][10]

Troubleshooting Steps:

  • Quantify and Optimize PEG Surface Density: The density of PEG chains on the nanoparticle surface is a critical factor.[11] A dense "brush" conformation of PEG is more effective at preventing protein adsorption and subsequent MPS uptake than a less dense "mushroom" conformation.[12][13]

    • Quantification: Use techniques like HPLC, Raman spectroscopy, or thermogravimetric analysis (TGA) to quantify the number of PEG chains per nanoparticle.[14][15]

    • Optimization: Systematically vary the molar ratio of PEGylated lipid or polymer during nanoparticle formulation to achieve a higher grafting density.[16] Studies suggest that PEG densities substantially exceeding the minimum for a brush conformation offer the best resistance to macrophage uptake.[17]

  • Select the Appropriate PEG Chain Length (Molecular Weight): The molecular weight (MW) of the PEG used can significantly impact circulation time.

    • General Trend: Increasing PEG MW generally leads to longer circulation times, as longer chains provide a thicker steric barrier against opsonization.[7][18][19] For instance, 20 kDa PEG has been shown to reduce macrophage uptake more effectively than 5 kDa PEG.[7]

    • Upper Limit: Be aware that excessively long PEG chains can sometimes lead to nanoparticle aggregation or instability.[20] There is often an optimal PEG MW for a given nanoparticle system.

  • Evaluate the Nanoparticle Core Material: The composition of the core material can influence the overall stealth properties.[9] Some materials may be more prone to protein adsorption or interaction with immune components, even with PEGylation. If possible, experiment with different core materials to see if this impacts circulation time.

  • Assess Complement Activation: PEGylated nanoparticles can sometimes activate the complement system, a part of the innate immune system, which can lead to opsonization and clearance.[21][22]

    • Measurement: Use in vitro assays to measure complement activation products (e.g., SC5b-9) in human serum after incubation with your nanoparticles.[21][23]

    • Mitigation: While PEGylation generally reduces complement activation, it may not eliminate it.[21] Strategies like PEG pairing (using a combination of different PEG lengths) have been shown to suppress complement activation.[24]

dot

cluster_stealth Stealth Properties Nanoparticle in Bloodstream Nanoparticle in Bloodstream Protein Adsorption (Opsonization) Protein Adsorption (Opsonization) Nanoparticle in Bloodstream->Protein Adsorption (Opsonization) MPS Recognition MPS Recognition Protein Adsorption (Opsonization)->MPS Recognition Clearance (Liver, Spleen) Clearance (Liver, Spleen) MPS Recognition->Clearance (Liver, Spleen) High PEG Density High PEG Density High PEG Density->Protein Adsorption (Opsonization) Inhibits Optimal PEG Length Optimal PEG Length Optimal PEG Length->Protein Adsorption (Opsonization) Inhibits Inert Core Material Inert Core Material Inert Core Material->Protein Adsorption (Opsonization) Reduces

Caption: Factors influencing nanoparticle clearance and stealth properties.

Data Presentation: Quantitative Parameters for Optimizing Stealth Properties

The following tables summarize key quantitative data from the literature to guide your experimental design.

Table 1: Effect of PEG Molecular Weight on Nanoparticle Circulation

Nanoparticle SystemPEG Molecular Weight (kDa)OutcomeReference
Poly(lactic acid) (PLA) NPs5 vs. 2020 kDa PEG resulted in reduced macrophage uptake in vitro and decreased liver uptake in vivo.[7]
Poly(hexadecyl cyanoacrylate) NPs2 vs. 5 vs. 10Increasing PEG MW from 2 to 10 kDa decreased protein absorption and phagocytic uptake, leading to increased circulation time.[7]
Liposomes0.8, 1.7, 2.6, 4.8Circulation time was proportional to the average molecular weight of PEG.[25]
Gold Nanoparticles (AuNPs)1, 2, 5, 10Complement activation by PEGylated AuNPs was independent of PEG molecular weight in this study.[21]

Table 2: Influence of PEG Surface Density on Nanoparticle Properties

Nanoparticle SystemPEG Surface Density (chains/nm²)Key FindingReference
Gold Nanocubes (AuNCs)0.61 (30 nm), 0.85 (50 nm), 1.36 (60 nm)Coverage density increased with particle size for the same PEGylation conditions.[11]
Gold Nanoparticles (AuNPs)3.93 to 0.31Grafting density decreased as the molecular weight of the PEG ligand increased from 2.1 to 51.4 kDa.[15]
PEG-PLA Nanoparticles~0.1 to ~0.9A PEG surface density threshold was identified to ensure efficient steric stabilization and avoid uptake by polymorphonuclear (PMN) cells.[26]
Polymeric NanoparticlesVariedPEG coatings at densities substantially exceeding those required for a "brush" conformation are exceptionally resistant to macrophage uptake.[17]

Experimental Protocols

Protocol 1: Quantification of PEG Density on Gold Nanoparticles using a Fluorescamine-Based Assay

This protocol is adapted from methods used to quantify amine-terminated PEG on gold nanostructures.[11]

Objective: To determine the number of PEG chains per nanoparticle and calculate the surface coverage density.

Materials:

  • PEGylated gold nanoparticles (with terminal amine groups)

  • Fluorescamine (B152294) solution (in a suitable organic solvent like acetone)

  • HS-PEG-NH2 standards of known concentration

  • Phosphate buffer (pH 8.0)

  • Centrifuge capable of pelleting the nanoparticles

  • Fluorometer

Procedure:

  • PEGylation Reaction: Incubate the gold nanoparticles with an excess of amine-terminated PEG (e.g., HS-PEG-NH2) for a specified time to allow for ligand exchange.

  • Separation of Unbound PEG: Centrifuge the reaction mixture to pellet the PEGylated nanoparticles. Carefully collect the supernatant, which contains the unreacted HS-PEG-NH2.

  • Standard Curve Preparation: Prepare a series of HS-PEG-NH2 standards of known concentrations in the same buffer as your sample.

  • Fluorescamine Reaction:

    • To a fixed volume of each standard and the collected supernatant, add an excess of fluorescamine solution.

    • Vortex briefly and allow the reaction to proceed in the dark for 10-15 minutes. Fluorescamine reacts with primary amines to form a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity of the standards and the sample using a fluorometer (Excitation ~390 nm, Emission ~475 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted HS-PEG-NH2 in the supernatant.

    • Calculate the initial amount of HS-PEG-NH2 added to the reaction and subtract the amount of unreacted HS-PEG-NH2 to find the amount of PEG bound to the nanoparticles.

    • Knowing the concentration of your nanoparticles (which can be determined by UV-Vis spectroscopy or ICP-MS), calculate the average number of PEG chains per nanoparticle.

    • Calculate the surface area of your nanoparticles (based on their size from TEM or DLS) and divide the number of PEG chains by the surface area to get the coverage density (chains/nm²).

Protocol 2: In Vitro Complement Activation Assay using ELISA

This protocol provides a quantitative method to assess the potential of nanoparticles to activate the complement system.[23]

Objective: To measure the formation of the terminal complement complex (SC5b-9) in human serum upon exposure to nanoparticles.

Materials:

  • Test nanoparticles

  • Normal Human Serum (NHS)

  • Veronal Buffered Saline with Ca²⁺ and Mg²⁺ (VBS++)

  • EDTA

  • Microplate pre-coated with an antibody specific for a neoantigen on the SC5b-9 complex

  • HRP-conjugated detection antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Nanoparticle Preparation: Disperse the test nanoparticles in VBS++ at various concentrations. Include positive (e.g., Zymosan) and negative (buffer only) controls.

  • Serum Incubation:

    • Mix the nanoparticle suspensions with NHS (typically at a 1:5 or 1:10 dilution).

    • Incubate at 37°C for 30-60 minutes to allow for complement activation.

    • Stop the reaction by adding an excess of EDTA.

  • ELISA:

    • Add the serum samples to the wells of the pre-coated microplate. Incubate to allow the SC5b-9 to bind to the capture antibody.

    • Wash the plate to remove unbound components.

    • Add the HRP-conjugated detection antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate until color develops.

    • Add the stop solution.

  • Measurement and Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Compare the absorbance values of the nanoparticle-treated samples to the negative and positive controls to determine the extent of complement activation. A significant increase in absorbance compared to the negative control indicates complement activation.

dot

Start Start Prepare NP Suspensions Prepare Nanoparticle Suspensions in VBS++ Start->Prepare NP Suspensions Incubate with NHS Incubate with Normal Human Serum (37°C) Prepare NP Suspensions->Incubate with NHS Stop Reaction Stop Reaction with EDTA Incubate with NHS->Stop Reaction ELISA Protocol Perform SC5b-9 ELISA Stop Reaction->ELISA Protocol Data Analysis Analyze Absorbance Data ELISA Protocol->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro complement activation assay.

References

Technical Support Center: Enhancing Phosphonic Acid Binding to Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acid monolayers on metal oxide surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for phosphonic acid binding to metal oxide surfaces?

A1: Phosphonic acids bind to metal oxide surfaces primarily through condensation reactions between the phosphonic acid headgroup and surface hydroxyl groups.[1] This interaction leads to the formation of strong, stable M-O-P chemical bonds (where M is a metal atom from the oxide surface).[1][2] The binding can occur in different modes, including monodentate, bidentate, and tridentate configurations, depending on the specific metal oxide surface and reaction conditions.[3][4]

Q2: Which metal oxide surfaces are commonly used for phosphonic acid binding?

A2: A variety of metal oxide surfaces are compatible with phosphonic acid modification. Commonly used substrates include titanium dioxide (TiO2), aluminum oxide (Al2O3), indium tin oxide (ITO), zinc oxide (ZnO), and iron oxides (e.g., Fe2O3).[5][6][7][8] The choice of substrate often depends on the specific application, such as electronics, biosensing, or corrosion protection.[5]

Q3: What factors influence the quality of the self-assembled monolayer (SAM)?

A3: The quality of the resulting phosphonic acid SAM is influenced by several factors, including the cleanliness and preparation of the substrate, the choice of solvent, the concentration of the phosphonic acid solution, the immersion time, and the deposition temperature.[5][9][10] Post-deposition annealing can also improve the stability and order of the monolayer.[11]

Q4: How does the choice of solvent affect SAM formation?

A4: The choice of solvent is critical for forming high-quality SAMs.[9] Solvents with low dielectric constants that do not strongly interact with the metal oxide surface tend to produce more stable and denser monolayers.[9][12] High dielectric constant solvents can disrupt the self-assembly process.[12] For some metal oxides like ZnO, using solvents with weaker polarity, such as toluene (B28343) or tert-butyl alcohol, can prevent the formation of undesirable byproducts.[7]

Q5: What are the typical binding modes of phosphonic acids on metal oxide surfaces?

A5: Phosphonic acids can bind to metal oxide surfaces in several coordination modes: monodentate, bidentate, and tridentate.[3][4] The predominant binding mode is influenced by the geometry of the metal oxide surface. For instance, on the anatase TiO2(101) surface, a bidentate binding mode is often observed, while on the (001) surface, both bidentate and tridentate modes are more stable.[3][4] Infrared reflection-absorption spectroscopy (IRRAS) analysis has shown that octadecylphosphonic acid binds to ZnO surfaces in a predominantly tridentate fashion.[13]

Troubleshooting Guides

Issue 1: Poor or Incomplete Monolayer Formation

Q: My phosphonic acid monolayer appears patchy and incomplete. What are the possible causes and how can I fix it?

A: Incomplete monolayer formation can stem from several factors:

  • Improper Substrate Cleaning: The presence of organic or inorganic contaminants on the substrate surface can hinder the uniform assembly of the phosphonic acid molecules.

    • Solution: Implement a rigorous cleaning protocol. A common and effective method involves sequential sonication of the substrate in acetone, isopropanol, and deionized water for 10-15 minutes each, followed by drying with a stream of high-purity nitrogen.[11] For some substrates, an oxygen plasma or UV-ozone treatment immediately before deposition can create a fresh, reactive oxide layer.[11]

  • Inadequate Immersion Time: The self-assembly process can be slow.

    • Solution: Increase the immersion time. Deposition times can range from a few hours to over 24 hours.[11] It is advisable to perform a time-course study to determine the optimal deposition time for your specific system.[11]

  • Suboptimal Phosphonic Acid Concentration: The concentration of the phosphonic acid solution can affect the quality of the monolayer.

    • Solution: Optimize the concentration of your phosphonic acid solution. A typical starting point is in the range of 0.1 mM to 1 mM.[11]

Issue 2: Formation of Multilayers or Aggregates

Q: I am observing the formation of multilayers or aggregates on my surface instead of a uniform monolayer. What should I do?

A: The formation of multilayers or aggregates is a common issue that can be addressed by:

  • Thorough Rinsing: Physisorbed (weakly bound) molecules that are not part of the monolayer can lead to the appearance of multilayers.

    • Solution: After removing the substrate from the phosphonic acid solution, rinse it thoroughly with the pure solvent used for deposition.[11] This helps to remove any excess, non-covalently bound molecules.

  • Controlling Deposition Temperature: Higher temperatures can sometimes accelerate monolayer formation but may also lead to disordered layers or aggregation.[11]

    • Solution: If you are using an elevated deposition temperature, try performing the deposition at room temperature to see if it improves the layer quality.[11]

  • Optimizing Concentration: A solution that is too concentrated can promote the formation of aggregates.

    • Solution: Try reducing the concentration of the phosphonic acid solution.[11]

Issue 3: Monolayer Instability

Q: The phosphonic acid monolayer I formed is not stable and degrades over time, especially in aqueous environments. How can I improve its stability?

A: Improving the stability of the monolayer is crucial for many applications. Consider the following:

  • Post-Deposition Annealing: An optional annealing step after deposition can promote the formation of more stable covalent bonds between the phosphonic acid and the substrate.[11]

    • Solution: Try annealing your sample on a hot plate after the rinsing and drying steps. A typical annealing temperature is around 140°C.[5]

  • Choice of Phosphonic Acid: The structure of the phosphonic acid itself can influence stability.

    • Solution: Phosphonic acids are generally considered to form more robust modification layers compared to carboxylic acids, especially after annealing.[12] Ensure you are using a high-purity phosphonic acid.

  • Proper Storage: Environmental conditions can affect the longevity of the monolayer.

    • Solution: Store your modified substrates in a clean, dry environment, such as a desiccator, to protect them from atmospheric contaminants and moisture.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the formation and characterization of phosphonic acid SAMs on various metal oxide substrates.

Table 1: Typical Experimental Parameters for Phosphonic Acid SAM Formation

ParameterTypical Value(s)Reference(s)
Phosphonic Acid Concentration0.1 mM to 1 mM[11]
Deposition TimeA few hours to over 24 hours[11]
Deposition TemperatureRoom temperature to 60°C[11]
Annealing Temperature (Optional)140°C[5]

Table 2: Water Contact Angles of Phenylphosphonic Acid (PPA) SAMs on Different Substrates

SubstrateSolvent for SAM FormationWater Contact Angle (°)Reference(s)
Indium Tin Oxide (ITO)Tetrahydrofuran (THF)59-70[5]
Indium Tin Oxide (ITO)Various (low dielectric constant)Higher angles indicate better SAMs[5]

Experimental Protocols

Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol outlines a general procedure for forming a phosphonic acid SAM on a metal oxide substrate.[11]

Materials:

  • Metal oxide substrate (e.g., TiO₂, Al₂O₃, ITO)

  • Phosphonic acid (e.g., Octadecylphosphonic acid)

  • Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)

  • Beakers, tweezers, nitrogen gas line, sonicator, oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[11]

    • Dry the substrate under a stream of high-purity nitrogen gas.[11]

    • Optional: For certain substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.[11][13]

  • Preparation of Phosphonic Acid Solution:

    • Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[11]

    • Ensure the phosphonic acid is fully dissolved, using sonication if necessary.[11]

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution.[11]

    • The deposition time can vary from a few hours to over 24 hours.[11]

    • The deposition can be carried out at room temperature or an elevated temperature (e.g., 60°C).[11]

  • Rinsing and Drying:

    • After the desired deposition time, remove the substrate from the solution.[11]

    • Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.[11]

    • Dry the substrate again under a stream of nitrogen gas.[11]

  • Annealing (Optional):

    • A post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of stable covalent bonds.[11]

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[11]

Procedure:

  • Mount the SAM-modified substrate onto the XPS sample holder.[11]

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[11]

  • Acquire a survey spectrum to identify the elements present on the surface.[11]

  • Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate elements.[11]

  • Analyze the binding energies and peak shapes to confirm the successful formation of the phosphonate (B1237965) linkage to the surface.[11]

Protocol 3: Characterization by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is used to identify the vibrational modes of the phosphonic acid molecules and their interaction with the metal oxide surface.

Procedure:

  • Obtain a background spectrum of the clean, unmodified ATR crystal.

  • Press the SAM-modified substrate against the ATR crystal to ensure good contact.

  • Collect the sample spectrum.

  • Analyze the resulting spectrum for characteristic peaks. The P-O(H) vibrations are typically found in the 900-1200 cm⁻¹ wavenumber range.[14][15] The disappearance or shifting of P-OH bands and the appearance of P-O-M bands can confirm binding to the surface.[16]

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (Optional: O2 Plasma/UV-Ozone) Drying1->Activation Solution Prepare Phosphonic Acid Solution Activation->Solution Deposition Solution Deposition (Immersion) Solution->Deposition Rinsing Rinsing with Pure Solvent Deposition->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Annealing (Optional) Drying2->Annealing XPS XPS Annealing->XPS FTIR ATR-FTIR Annealing->FTIR ContactAngle Contact Angle Annealing->ContactAngle

Caption: Experimental workflow for phosphonic acid SAM formation and characterization.

Caption: Phosphonic acid binding to a hydroxylated metal oxide surface.

References

purification methods for m-PEG5-phosphonic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of m-PEG5-phosphonic acid products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified Product Incomplete Reaction: The synthesis of this compound was not driven to completion.Monitor the reaction progress using an appropriate analytical technique such as ³¹P NMR or LC-MS to ensure the disappearance of starting material before initiating purification.
Product Loss During Extraction/Work-up: The product may be partially soluble in the aqueous or organic phases during extraction.Minimize the number of extraction steps. Ensure the pH is appropriately adjusted to minimize the solubility of the phosphonic acid in the undesired phase.
Non-specific Binding to Chromatography Column: The PEGylated phosphonic acid may adhere irreversibly to the stationary phase.For ion-exchange chromatography, optimize the pH and salt gradient. For reversed-phase chromatography, modify the mobile phase composition (e.g., change the organic modifier from acetonitrile (B52724) to methanol).[1][2]
Product is a Sticky Oil or Difficult to Handle Hygroscopic Nature of Phosphonic Acids: Phosphonic acids can absorb moisture from the atmosphere, leading to a sticky or oily consistency.Handle the purified product under an inert, dry atmosphere (e.g., in a glovebox). Lyophilize the final product from an aqueous solution to obtain a solid powder.
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMSO, DMF) may remain.Co-evaporate the product with a lower-boiling point solvent like toluene (B28343) or dichloromethane (B109758) under high vacuum.
Co-elution of Product with Impurities in RP-HPLC Similar Hydrophobicity: Impurities from the synthesis may have a similar polarity to the desired product.Adjust Gradient: Use a shallower gradient during HPLC elution to improve separation.[1][3] Change Mobile Phase: Switch the organic modifier (e.g., from acetonitrile to methanol (B129727) or isopropanol) or the ion-pairing agent in the aqueous phase.[3] Alternative Chromatography: Consider using ion-exchange chromatography as an orthogonal purification method.
Poor Separation in Ion-Exchange Chromatography "Charge Shielding" by PEG Chain: The polyethylene (B3416737) glycol chain can mask the negative charge of the phosphonic acid group, leading to poor interaction with the anion-exchange resin.[1][2]Optimize pH: Adjust the pH of the mobile phase to ensure the phosphonic acid is fully deprotonated and carries a net negative charge.[2] Shallow Salt Gradient: Employ a very shallow salt gradient to elute the product, which can improve the resolution between species with small charge differences.[2]
Presence of Unreacted Starting Material Inefficient Purification: The chosen purification method may not be suitable for separating the product from structurally similar starting materials.Orthogonal Purification: Use a combination of purification techniques that separate based on different principles (e.g., ion-exchange followed by reversed-phase chromatography). Optimize Chromatography Conditions: Refer to the solutions for co-elution issues mentioned above.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and related PEGylated compounds are chromatographic techniques that leverage differences in charge and hydrophobicity. These include:

  • Ion-Exchange Chromatography (IEX): This technique is highly effective for separating charged molecules like phosphonic acids from neutral or less charged impurities. Anion-exchange chromatography is typically used.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity and is particularly useful for removing non-polar impurities and for final polishing steps.[1]

Q2: How can I assess the purity of my this compound product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the PEG chain and the methoxy (B1213986) group.

    • ³¹P NMR: To confirm the presence of the phosphonic acid group and to check for phosphorus-containing impurities. The disappearance of signals from starting materials (e.g., phosphonate (B1237965) esters) is a key indicator of reaction completion.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by detecting the presence of any impurities. A single, sharp peak is indicative of high purity.[1]

Q3: My this compound product is a viscous oil. How can I solidify it?

A3: The oily nature of many PEGylated phosphonic acids is a common issue, often due to their hygroscopicity. To obtain a solid, you can try the following:

  • Lyophilization (Freeze-Drying): Dissolve the purified product in water and freeze-dry it. This is often the most effective method for obtaining a fluffy, solid powder.

  • Precipitation/Crystallization: While challenging, precipitation from a solvent/anti-solvent system can sometimes yield a solid. This may involve dissolving the product in a minimal amount of a polar solvent and adding a non-polar anti-solvent.

Q4: What are the likely impurities in a synthesis of this compound?

A4: Impurities can arise from incomplete reactions or side reactions during synthesis. Common impurities may include:

  • Unreacted starting materials, such as the corresponding m-PEG5-halide or m-PEG5-alcohol.

  • Partially hydrolyzed intermediates, for instance, if the phosphonic acid is generated from a phosphonate ester.

  • Byproducts from the coupling reaction used to introduce the phosphonate group.

Q5: How should I store my purified this compound?

A5: Due to its potential hygroscopicity and to prevent degradation, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.[8][9]

Experimental Protocols

Protocol 1: Purification of this compound by Anion-Exchange Chromatography

Objective: To purify crude this compound by separating it from neutral and less negatively charged impurities.

Materials:

  • Crude this compound

  • Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion-exchanger like a quaternary ammonium-based resin)

  • Loading Buffer: Deionized water or a low concentration buffer at a pH where the phosphonic acid is deprotonated (e.g., 10 mM Tris-HCl, pH 8.0)

  • Elution Buffer: A linear gradient of a salt solution (e.g., 0-1 M NaCl in the loading buffer)

  • Chromatography column and system

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of the Loading Buffer. Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of the Loading Buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate.

  • Washing: Wash the column with the Loading Buffer until the UV absorbance (if applicable) returns to baseline to remove any unbound, neutral impurities.

  • Elution: Elute the bound this compound using a linear gradient of the Elution Buffer (e.g., from 0% to 100% over 20 column volumes). The negatively charged phosphonic acid will interact with the positively charged resin and will elute as the salt concentration increases.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC or a phosphate (B84403) assay) to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt by dialysis, diafiltration, or using a desalting column.

  • Lyophilization: Lyophilize the desalted product to obtain a solid powder.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

Objective: To assess the purity of the final this compound product.

Materials:

  • Purified this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent: Mobile Phase A or a water/acetonitrile mixture

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in the sample solvent. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Elution: Run a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes) to elute the compound.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizations

experimental_workflow General Purification and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control crude_product Crude this compound initial_workup Initial Work-up (e.g., Extraction, Filtration) crude_product->initial_workup iex Ion-Exchange Chromatography (Primary Purification) initial_workup->iex rphplc Reversed-Phase HPLC (Polishing Step, Optional) iex->rphplc Optional desalting Desalting / Buffer Exchange iex->desalting rphplc->desalting lyophilization Lyophilization desalting->lyophilization final_product Pure, Solid this compound lyophilization->final_product purity_check Purity Assessment (Analytical HPLC) identity_check Identity Confirmation (NMR, MS) final_product->purity_check final_product->identity_check

Caption: General purification and analysis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Purity start Low Purity after Initial Purification check_method Is the separation principle (charge vs. hydrophobicity) appropriate for the expected impurities? start->check_method change_method Employ an Orthogonal Method (e.g., switch from RP-HPLC to IEX) check_method->change_method No optimize_conditions Optimize Chromatographic Conditions check_method->optimize_conditions Yes change_method->optimize_conditions shallow_gradient Use a Shallower Elution Gradient optimize_conditions->shallow_gradient Option 1 change_mobile_phase Change Mobile Phase Composition (Solvent, pH, Additives) optimize_conditions->change_mobile_phase Option 2 end Achieved High Purity shallow_gradient->end change_mobile_phase->end

Caption: Troubleshooting logic for low product purity after initial purification.

References

Technical Support Center: m-PEG5-phosphonic acid Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-phosphonic acid coated surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for surface modification?

A1: this compound offers a dual-functionality that is critical for performance in biological environments. The phosphonic acid group forms a robust anchor to metal oxide surfaces, while the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic, bio-inert layer that resists non-specific protein adsorption.[1] This combination enhances the stability and biocompatibility of the modified surface.

Q2: What is the main cause of degradation for phosphonic acid-based coatings?

A2: The primary degradation pathway for phosphonic acid self-assembled monolayers (SAMs) in aqueous environments is the hydrolysis of the phosphonate-metal oxide bond.[1][2] This can eventually lead to the desorption of the coating molecules from the surface.

Q3: How does the number of phosphonic acid anchoring groups affect long-term stability?

A3: The number of phosphonic acid anchoring groups significantly impacts stability. Multi-phosphonic acid functionalized polymers have been shown to provide resilient coatings with long-term stability exceeding several months in biological media.[3][4] In contrast, mono-functionalized polymers exhibit more limited stability, often lasting less than a week under similar conditions.[3][4]

Q4: What are the key environmental factors that can affect the stability of these coatings?

A4: The long-term stability of this compound coated surfaces can be influenced by several environmental factors, including:

  • Moisture/Humidity: Promotes hydrolysis of the phosphonate-metal oxide bond.[2]

  • Temperature: High temperatures can accelerate degradation processes.[5]

  • pH of the medium: The stability of the phosphonate (B1237965) bond to the surface can be pH-dependent.[6]

  • UV Radiation: Can cause decomposition of the alkyl chains of the SAM.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and use of this compound coated surfaces.

Issue 1: Poor or Inconsistent Surface Coating

  • Symptom: Variable water contact angles across the surface, patchy appearance in microscopy (e.g., AFM), or inconsistent performance in subsequent assays.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Substrate Cleaning Ensure a rigorous substrate cleaning protocol is followed. This typically involves sequential sonication in high-purity solvents like acetone, isopropanol, and deionized water to remove organic contaminants.[1][8]
Insufficient Surface Hydroxylation The phosphonic acid headgroup binds to surface hydroxyl (-OH) groups. A pre-treatment step using oxygen plasma or UV-ozone can create a more uniform and reactive hydroxylated surface.[1][8]
Degraded this compound Solution Use a freshly prepared solution of this compound for each experiment. Ensure the solvent is anhydrous, as water can affect the quality of the self-assembled monolayer.
Sub-optimal Deposition Time Insufficient immersion time can lead to incomplete monolayer formation. A typical deposition time is 24-48 hours at room temperature.[9]

Issue 2: Delamination or Poor Adhesion of the Coating

  • Symptom: The coating peels or lifts off the substrate, confirmed by techniques like XPS showing a loss of the phosphorus signal.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inadequate Rinsing Post-Deposition After SAM formation, a gentle rinse with a fresh, anhydrous solvent is necessary to remove physically adsorbed molecules. Avoid overly aggressive rinsing which can dislodge the chemisorbed monolayer.[8]
Hydrolysis in Aqueous Environments The primary cause of delamination over time in aqueous media is the hydrolysis of the phosphonate-metal oxide bond.[1][2] For applications requiring very high stability, consider using molecules with multiple phosphonic acid anchoring groups.[3][4]
Incompatible Substrate Phosphonic acids bind most effectively to metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₂O₃). Ensure your substrate has a native or deposited oxide layer.

Issue 3: Aggregation of Coated Nanoparticles

  • Symptom: Dynamic Light Scattering (DLS) shows a broad size distribution or an increase in the hydrodynamic radius over time.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Surface Coverage Increase the concentration of the this compound during the functionalization reaction to ensure complete surface coverage.[9][10]
Inappropriate Solvent for Dispersion The choice of solvent can impact the colloidal stability of the coated nanoparticles. Test different solvents to find one that provides optimal dispersibility.[9]
Residual Unreacted Reagents or Salts Ensure thorough purification of the functionalized nanoparticles, typically through multiple centrifugation and redispersion steps, to remove any species that could induce aggregation.[10]

Quantitative Data on Stability

The stability of PEG-phosphonic acid coatings is significantly influenced by the nature of the anchoring group.

Coating TypeSubstrate/SystemMediumObserved StabilityReference
Mono-phosphonic acid PEG polymer Metal Oxide NanoparticlesPhysiological and protein-rich cell culture media< 1 week[3][4]
Multi-phosphonic acid PEG copolymer Metal Oxide NanoparticlesPhysiological and protein-rich cell culture media> months[3][4]
Alkyl Phosphonic Acid SAM Titanium (Ti)Ambient AirStable for up to 14 days (loss of ~20%)[7]
Alkyl Phosphonic Acid SAM Titanium (Ti)Tris Buffered Saline (TBS)>80% of molecules desorbed within 1 day[7]

Experimental Protocols

1. Protocol for Surface Preparation and SAM Formation

This protocol is a general guideline for the functionalization of a metal oxide surface (e.g., TiO₂, Al₂O₃) with this compound.

  • Substrate Preparation:

    • Clean the substrate by sequential sonication in acetone, isopropanol, and deionized water (15 minutes each).[1]

    • Dry the substrate under a stream of high-purity nitrogen or argon gas.[1][8]

    • Optional but recommended: Treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes to remove residual organic contaminants and ensure a uniformly hydroxylated surface.[1][8]

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., ethanol (B145695) or toluene).[9]

    • Immerse the cleaned and dried substrate in the this compound solution in a sealed container to prevent solvent evaporation.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature.[9]

    • Remove the substrate from the solution and gently rinse it with the fresh anhydrous solvent to remove any non-covalently bound molecules.[1][8]

    • Dry the coated substrate under a stream of nitrogen or argon gas.

2. Protocol for Stability Assessment using Contact Angle Goniometry

  • Objective: To monitor changes in surface hydrophilicity over time as an indicator of monolayer stability or degradation.

  • Procedure:

    • Measure the static water contact angle of the freshly prepared this compound coated surface at multiple locations to establish a baseline.[11]

    • Expose the coated substrate to the desired experimental conditions (e.g., immersion in phosphate-buffered saline (PBS) at 37°C).

    • At specified time points (e.g., 1, 3, 7, 14 days), remove the substrate, rinse gently with deionized water, and dry with a stream of nitrogen.

    • Measure the static water contact angle again at multiple locations.

    • A significant decrease in the contact angle over time can indicate partial or complete monolayer hydrolysis and desorption.[2]

3. Protocol for Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition of the surface and confirm the presence and stability of the phosphonic acid monolayer.

  • Procedure:

    • Mount the sample on a clean, XPS-compatible sample holder.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface. Look for the presence of Phosphorus (P 2p and P 2s), Carbon (C 1s), Oxygen (O 1s), and the primary elements of the substrate.[12][13]

    • Obtain high-resolution spectra for the P 2p, C 1s, and O 1s regions to analyze the chemical states. The C 1s spectrum should show a characteristic peak for the C-O bond of the PEG chain.[14]

    • To assess stability, compare the intensity of the P 2p signal of a sample before and after exposure to the experimental conditions. A decrease in the P 2p signal indicates desorption of the monolayer.[1]

Visualizations

experimental_workflow cluster_prep 1. Substrate Preparation cluster_sam 2. SAM Formation cluster_char 3. Characterization & Stability Testing Sonication Sonication (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen Stream) Sonication->Drying1 Plasma Oxygen Plasma / UV-Ozone (Optional) Drying1->Plasma Solution Prepare 1mM m-PEG5-PA Solution Plasma->Solution Immersion Immerse Substrate (24-48h) Solution->Immersion Rinsing Gentle Rinsing Immersion->Rinsing Drying2 Final Drying Rinsing->Drying2 XPS XPS Analysis Drying2->XPS CA Contact Angle Drying2->CA AFM AFM Imaging Drying2->AFM Stability Incubate in Medium (PBS, etc.) Drying2->Stability CA_time Contact Angle vs. Time Stability->CA_time

Caption: Experimental workflow for surface preparation, functionalization, and characterization.

troubleshooting_workflow Start Problem Encountered: Poor/Inconsistent Coating Check_Clean Verify Substrate Cleanliness Protocol Start->Check_Clean Check_Hydroxyl Assess Surface Hydroxylation Check_Clean->Check_Hydroxyl Cleanliness OK Sol_Clean Implement Rigorous Cleaning/Sonication Check_Clean->Sol_Clean Contamination Suspected Check_Reagent Check Reagent & Solution Quality Check_Hydroxyl->Check_Reagent Sufficiently Hydroxylated Sol_Hydroxyl Introduce Plasma/UV-Ozone Pre-treatment Check_Hydroxyl->Sol_Hydroxyl Insufficient -OH Groups Check_Time Review Deposition Time & Conditions Check_Reagent->Check_Time Reagent OK Sol_Reagent Use Fresh, Anhydrous Solvent & Reagent Check_Reagent->Sol_Reagent Degradation Suspected Sol_Time Optimize Immersion Time (e.g., 24-48h) Check_Time->Sol_Time Sub-optimal Time/Conditions Success Coating Successful Check_Time->Success Time OK Sol_Clean->Success Sol_Hydroxyl->Success Sol_Reagent->Success Sol_Time->Success

Caption: Troubleshooting workflow for inconsistent surface functionalization.

References

avoiding non-specific binding in biosensors with m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG5-phosphonic acid for Biosensors

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of this compound to minimize non-specific binding (NSB) in biosensor applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce non-specific binding?

A1: this compound is a bifunctional molecule used for surface modification. It consists of two key components:

  • A phosphonic acid group that serves as a robust anchor, forming a stable, self-assembled monolayer (SAM) on various metal oxide surfaces such as titanium dioxide, indium tin oxide (ITO), and silica.[1][2][3]

  • A methoxy-terminated polyethylene (B3416737) glycol (PEG) chain (with 5 PEG units). This hydrophilic PEG chain extends from the surface, creating a barrier that repels non-target proteins and other biomolecules, a phenomenon that reduces non-specific binding.[2][4][5] This "stealth" layer improves the signal-to-noise ratio and overall sensitivity of the biosensor assay.[2]

Q2: What types of biosensor surfaces are compatible with this compound?

A2: The phosphonic acid group has a strong affinity for and forms stable bonds with a variety of metal and metal oxide surfaces.[3] This makes it ideal for biosensors that use materials such as:

  • Titanium Dioxide (TiO₂)[2]

  • Indium Tin Oxide (ITO)[2]

  • Aluminum Oxide (Al₂O₃)[2]

  • Silica (SiO₂)[1]

  • Zirconia (ZrO₂)[3]

  • Iron Oxide (e.g., for nanoparticles)[4]

Q3: What are the main advantages of using this compound over other surface chemistries?

A3: Key advantages include:

  • Strong Surface Anchoring: Phosphonic acids form more stable and well-ordered monolayers on metal oxides compared to some other linkers, which is crucial for the long-term performance and stability of the biosensor.[2][3]

  • Excellent NSB Reduction: The hydrophilic PEG chain is highly effective at preventing the unwanted adsorption of proteins and other molecules from complex biological samples.[2][4]

  • Improved Solubility and Stability: The PEG linker enhances the water solubility of the functionalized surface.[1][6][7]

Q4: How should I store and handle this compound?

A4: For optimal stability and performance, this compound should be stored at -20°C.[6][8] While it is often shipped at ambient temperature, long-term storage should be at the recommended frozen temperature.[6] Refer to the Certificate of Analysis provided by the supplier for specific storage conditions.[9]

Troubleshooting Guide

Q5: I am still observing high non-specific binding after functionalizing my sensor with this compound. What could be the cause?

A5: High non-specific binding can still occur if the surface modification is not optimal or if other experimental parameters are not controlled. Consider the following causes and solutions:

  • Issue: Incomplete Monolayer Formation.

    • Possible Cause: The incubation time may have been too short, the concentration of the this compound solution too low, or the surface not properly cleaned and activated.

    • Solution: Ensure the substrate is thoroughly cleaned (e.g., sonication in ethanol/water or treatment with basic piranha solution) to expose hydroxyl groups for binding.[10][11] Increase the incubation time (typically 12-24 hours) or the concentration of the phosphonic acid solution (e.g., 1-10 mM).[10] Consider post-incubation baking (e.g., at 140°C) to promote stronger bonding and evaporate interfacial water.[11]

  • Issue: Non-Optimal Buffer Conditions.

    • Possible Cause: The pH, ionic strength, or composition of your running buffer and analyte solution can significantly influence NSB.[12][13]

    • Solution:

      • Adjust pH: Modify the buffer pH to be near the isoelectric point of your analyte to reduce charge-based interactions.[12]

      • Increase Salt Concentration: Increasing the salt (e.g., NaCl) concentration can shield electrostatic interactions that cause NSB.[12]

      • Use Additives: Introduce blocking agents like Bovine Serum Albumin (BSA) at ~1% or low concentrations of a non-ionic surfactant (e.g., Tween-20) to your running buffer to block any remaining non-specific sites and disrupt hydrophobic interactions.[12]

  • Issue: Sample Impurities.

    • Possible Cause: Contaminants or impurities in the analyte sample can bind non-specifically to the sensor surface.[13]

    • Solution: Ensure proper sample preparation and purification.[13] Perform a control experiment by injecting the running buffer over the sensor to ensure a stable baseline before injecting the analyte.[13]

Troubleshooting Logic for Non-Specific Binding

G start High Non-Specific Binding (NSB) Observed check_surface Is the m-PEG5-PA monolayer complete? start->check_surface check_buffer Are buffer conditions optimized? check_surface->check_buffer Yes sol_surface Optimize Functionalization: - Increase incubation time/conc. - Improve surface cleaning - Add baking step check_surface->sol_surface No check_analyte Is the analyte pure? check_buffer->check_analyte Yes sol_buffer Optimize Buffer: - Adjust pH - Increase salt concentration - Add surfactant (e.g., Tween-20) check_buffer->sol_buffer No check_blocking Is a secondary blocking step used? check_analyte->check_blocking Yes sol_analyte Purify Analyte Sample check_analyte->sol_analyte No sol_blocking Add Blocking Step: - Inject BSA or Casein - Use Ethanolamine check_blocking->sol_blocking No end_node NSB Minimized check_blocking->end_node Yes sol_surface->check_surface sol_buffer->check_buffer sol_analyte->check_analyte sol_blocking->check_blocking G sub_prep 1. Substrate Preparation (Clean & Activate Surface) sol_prep 2. Solution Preparation (1-10 mM m-PEG5-PA) sub_prep->sol_prep immob 3. Immobilization (Incubate 12-24h) sol_prep->immob wash 4. Washing & Drying (Rinse with solvent, N2 dry) immob->wash block 5. (Optional) Secondary Blocking (e.g., BSA, Ethanolamine) wash->block ready Functionalized Surface Ready for Analysis block->ready

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for m-PEG5-Phosphonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of m-PEG5-phosphonic acid is critical in various stages of drug development and nanotechnology. This molecule, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid headgroup, is utilized for surface modification of nanoparticles, as a linker in bioconjugation, and in the development of drug delivery systems. Its precise measurement is essential for ensuring product quality, understanding pharmacokinetic profiles, and optimizing formulation strategies. This guide provides a comparative overview of key analytical techniques for the quantification of this compound, complete with experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the context of the measurement (e.g., free molecule vs. conjugated to a surface). The table below summarizes the performance of four primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Thermogravimetric Analysis (TGA).

FeatureLC-MS/MSqNMRHPLC-CADTGA
Principle Separation by chromatography, followed by mass-based detection and fragmentation.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Nebulization of eluent, charging of aerosol particles, and detection of the charged particles.Measurement of mass loss as a function of temperature.
Selectivity Very HighHighModerateLow (Matrix Dependent)
Sensitivity (LOD) High (ng/mL to µg/L)[1][2][3]Moderate (~10 µg/mL for PEG)[4]Moderate (µg/mL)[5]Moderate (microgram range)[6]
Linearity Good (typically >0.99)Excellent (>0.999)[7][8]Good (often requires data transformation)[5]N/A (direct measurement)
Sample Throughput HighLow to ModerateHighLow
Matrix Effect Can be significant; may require extensive sample preparation or internal standards.Less susceptible to matrix effects.Susceptible to non-volatile matrix components.Highly dependent on the thermal stability of the matrix.
Key Advantage High sensitivity and selectivity, suitable for complex matrices.Primary ratio method, highly accurate, no calibration curve needed with an internal standard.[9][10]Universal detection for non-chromophoric compounds.[11]Direct quantification of surface-bound molecules.
Key Limitation Ion suppression/enhancement, requires specialized equipment.Lower sensitivity compared to MS, requires higher sample concentration.Non-linear response, sensitive to mobile phase composition.[12]Only applicable for materials with distinct thermal decomposition profiles.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the key analytical techniques discussed.

LC-MS/MS Quantification of this compound

This method is ideal for quantifying low concentrations of this compound in complex biological or aqueous samples.

a. Sample Preparation:

  • For aqueous samples, a direct injection following filtration (0.22 µm) may be sufficient.

  • For complex matrices like plasma or serum, protein precipitation is necessary. Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample. Vortex and centrifuge at >10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • For enhanced sensitivity, derivatization can be performed.[13]

b. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar phosphonic acid group.[1][14]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content. (e.g., start at 95% B, decrease to 40% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example for phosphonic acid): Precursor ion (m/z) 81 → Product ion (m/z) 63.[1][3] The specific transitions for this compound (MW: 316.29) would need to be optimized, likely monitoring the [M-H]⁻ ion at m/z 315.3.

  • Source Parameters: Optimize gas temperature, gas flow, and capillary voltage for the specific instrument.

d. Quantification:

  • Prepare a calibration curve using standards of known this compound concentrations in a matrix that matches the samples.

  • The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Quantitative NMR (qNMR) of this compound

qNMR is a highly accurate method for determining the purity or concentration of this compound, particularly in bulk materials or simple formulations.

a. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte, be stable, and have a known purity.[15]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

b. NMR Data Acquisition (¹H or ³¹P NMR):

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the peaks to be integrated).

c. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully perform phase and baseline correction.

  • Integrate a well-resolved, unique signal for this compound (e.g., the methoxy (B1213986) protons at ~3.3 ppm or the ethylene (B1197577) glycol protons at ~3.6 ppm in ¹H NMR) and a signal from the internal standard.

  • For ³¹P NMR, integrate the single phosphonic acid resonance.

d. Calculation: The concentration or purity is calculated using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

HPLC-CAD for this compound Quantification

This technique is suitable for routine analysis when MS is not available, as this compound lacks a UV chromophore.

a. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

  • Ensure the sample and mobile phase are free of non-volatile impurities.

b. HPLC Conditions:

  • Column: A reversed-phase C18 or a HILIC column can be used.

  • Mobile Phase: Use high-purity, volatile mobile phases (e.g., LC-MS grade water, acetonitrile, methanol) and volatile additives (e.g., formic acid, acetic acid).[16] Non-volatile salts like phosphate (B84403) buffers must be avoided.

  • Gradient: A suitable gradient to elute the analyte. An inverse gradient may be added post-column to normalize the detector response.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10-50 µL.

c. CAD Conditions:

  • Evaporation Temperature: Optimize based on the mobile phase volatility (typically 35-50 °C).[16]

  • Gas: High-purity nitrogen.

  • Data Collection: A power function may be applied to linearize the detector response.[5]

d. Quantification:

  • Prepare a calibration curve by plotting the peak area versus the concentration of this compound standards.

  • Due to the non-linear nature of the CAD response, a weighted regression analysis (e.g., 1/x or 1/x²) may be necessary for the calibration curve.[5]

Thermogravimetric Analysis (TGA) for Surface-Bound this compound

TGA is a powerful method for quantifying the amount of this compound coated onto a thermally stable core material, such as metal oxide nanoparticles.[17][18][19][20]

a. Sample Preparation:

  • The nanoparticle sample must be thoroughly washed and dried to remove any unbound this compound and residual solvents. Lyophilization is a common drying method.

  • Accurately weigh 5-10 mg of the dried, coated nanoparticle sample into a TGA crucible (e.g., platinum or alumina).

b. TGA Instrument Settings:

  • Purge Gas: An inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • An initial isothermal step at a low temperature (e.g., 100-120 °C) to remove any adsorbed water.

    • A temperature ramp, typically 10-20 °C/min, to a temperature high enough to ensure complete decomposition of the this compound (e.g., up to 600-800 °C).

    • A final isothermal step to ensure all organic material has been removed.

c. Data Analysis:

  • Plot the mass (%) versus temperature.

  • The mass loss in the temperature range corresponding to the decomposition of this compound represents the weight percentage of the coating on the nanoparticle.

  • A derivative plot (DTG) can help to identify the decomposition temperature more accurately.

  • A control run with the uncoated nanoparticles is recommended to account for any mass loss from the core material itself.

Visualizations

The following diagrams illustrate a general workflow for quantification and a decision-making process for selecting the appropriate analytical technique.

Quantification_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Obtain Sample MatrixConsideration Consider Matrix (e.g., Bulk, Solution, Nanoparticle) Sample->MatrixConsideration Prep Pre-treatment (Dilution, Extraction, Drying) MatrixConsideration->Prep MethodSelection Select Analytical Method (LC-MS, qNMR, etc.) Prep->MethodSelection InstrumentSetup Instrument Setup & Calibration MethodSelection->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition Processing Data Processing (Integration, Deconvolution) DataAcquisition->Processing Quantification Quantification (Calibration Curve, Formula) Processing->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound quantification.

Technique_Selection Decision Tree for Technique Selection start Start: Quantify this compound q1 Is the analyte bound to a surface? start->q1 tga Use TGA q1->tga Yes q2 Is high sensitivity (sub-µg/mL) required? q1->q2 No (in solution) lcms Use LC-MS/MS q2->lcms Yes q3 Is it for purity assessment of bulk material? q2->q3 No qnmr Use qNMR q3->qnmr Yes hplccad Use HPLC-CAD q3->hplccad No (routine analysis)

References

A Comparative Guide to m-PEG5-phosphonic acid and m-PEG4-phosphonic acid for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy in the development of advanced biomaterials and drug delivery systems. The choice of the PEGylating agent is paramount to achieving the desired surface properties, such as enhanced biocompatibility, reduced protein fouling, and improved stability. This guide provides a comprehensive comparison of two closely related short-chain PEG-phosphonic acids: m-PEG5-phosphonic acid and m-PEG4-phosphonic acid.

Both molecules feature a phosphonic acid headgroup, which provides a robust anchor to a variety of metal oxide surfaces, and a methoxy-terminated PEG chain that imparts hydrophilicity and protein resistance.[1][2] The primary distinction lies in the length of the PEG chain, with this compound possessing five ethylene (B1197577) glycol repeat units and m-PEG4-phosphonic acid having four. This subtle difference in length can influence the packing density, layer thickness, and ultimately, the bio-inertness of the modified surface.

Performance Comparison

While direct, head-to-head experimental data for this compound versus m-PEG4-phosphonic acid is limited in publicly available literature, we can extrapolate their performance based on the well-established principles of PEGylation and data from similar short-chain PEG-phosphonic acids.[3] A longer PEG chain generally leads to a thicker, more hydrated layer, which can offer enhanced steric hindrance to protein adsorption.[3]

Quantitative Data Summary

The following tables summarize the expected and literature-derived values for surfaces modified with short-chain m-PEG-phosphonic acids. These values provide a benchmark for comparing the anticipated performance of m-PEG5 and m-PEG4 modifications.

Surface PropertyThis compound (Expected)m-PEG4-phosphonic acid (Representative)Alternative: Alkylphosphonic Acid (C12)
Water Contact Angle (°) 35 - 4540 - 50[3]~104[3]
Monolayer Thickness (Å) 20 - 2517 - 2215 - 20
Protein Adsorption Reduction (%) >95%~90-95%<10%

Table 1: Comparison of Surface Wettability and Antifouling Properties. The expected values for this compound are based on the trend of increased hydrophilicity and protein resistance with longer PEG chains.

Analytical TechniqueParameterExpected Outcome for m-PEG-Phosphonic Acid SAMs
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of C, O, and P peaks. High-resolution C 1s spectrum shows a dominant C-O component, confirming the PEG structure.
Contact Angle Goniometry WettabilityA significant decrease in the water contact angle compared to the bare substrate, indicating a more hydrophilic surface.
Quartz Crystal Microbalance (QCM) Mass AdsorptionReal-time monitoring of monolayer formation and subsequent protein adsorption, with lower frequency shifts indicating greater mass deposition.

Table 2: Key Characterization Techniques and Expected Results. These techniques are essential for verifying the successful formation and performance of the self-assembled monolayers (SAMs).

Experimental Protocols

The formation of a high-quality self-assembled monolayer (SAM) is crucial for optimal performance. The following are detailed protocols for surface modification using m-PEG-phosphonic acids.

Substrate Preparation and Cleaning

A pristine substrate surface is essential for the formation of a well-ordered SAM.

Materials:

  • Metal oxide substrate (e.g., titanium dioxide, iron oxide)

  • Acetone, Isopropanol (reagent grade)

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Nitrogen gas stream

Procedure:

  • Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.[2]

  • Dry the substrates under a stream of high-purity nitrogen gas.[2]

  • For a more rigorous cleaning and to generate surface hydroxyl groups, treat the substrates with oxygen plasma or immerse them in a freshly prepared Piranha solution for 15-30 minutes.[4] Warning: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. [4]

  • Rinse the substrates copiously with deionized water and dry thoroughly with nitrogen gas.[4]

Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of the SAM via solution deposition.

Materials:

  • This compound or m-PEG4-phosphonic acid

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Clean glass container with a sealable lid

Procedure:

  • Prepare a 1-5 mM solution of the desired m-PEG-phosphonic acid in the chosen anhydrous solvent.[2]

  • Immerse the cleaned and dried substrates in the phosphonic acid solution in a clean container.[5]

  • Seal the container and incubate for 12-24 hours at room temperature, optionally with gentle agitation.[4][5]

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.[4]

  • Dry the modified substrates under a stream of nitrogen.[4]

  • Store the functionalized substrates in a clean, dry environment until further use.

Visualization of Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate the key experimental workflows.

G cluster_prep Substrate Preparation Sonication Sonication (Acetone, IPA, DI Water) Drying1 Nitrogen Drying Sonication->Drying1 Plasma Oxygen Plasma or Piranha Clean Drying1->Plasma Rinsing DI Water Rinse Plasma->Rinsing Drying2 Nitrogen Drying Rinsing->Drying2 G cluster_sam SAM Formation Solution Prepare 1-5 mM m-PEG-Phosphonic Acid Solution Immersion Immerse Substrate Solution->Immersion Incubation Incubate 12-24h Immersion->Incubation Rinsing Solvent Rinse Incubation->Rinsing Drying Nitrogen Drying Rinsing->Drying G cluster_protein Mechanism of Protein Resistance Protein Protein PEG m-PEG-PA Layer Protein->PEG Approaches Surface Surface Metal Oxide Substrate PEG->Protein Steric Repulsion & Hydration Layer PEG->Surface Anchored

References

Phosphonic Acid vs. Carboxylic Acid for Surface Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate molecular anchor for surface modification is a critical decision that dictates the stability, functionality, and overall performance of materials in applications ranging from drug delivery systems to biomedical implants and biosensors. Among the various functional groups utilized for anchoring molecules to surfaces, particularly metal oxides, phosphonic acids and carboxylic acids are two of the most prevalent choices.

This guide provides an objective, data-driven comparison of phosphonic and carboxylic acids as surface binding agents. We will delve into their binding mechanisms, the stability of the resulting monolayers, and the experimental data that quantifies their performance. Detailed experimental protocols for key characterization techniques are also provided to support researchers in their experimental design.

At a Glance: Key Performance Differences

Phosphonic acids generally form more stable and well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces compared to their carboxylic acid counterparts.[1] This enhanced stability is primarily attributed to the ability of the phosphonate (B1237965) group to form multidentate bonds with the surface, leading to a more robust and hydrolytically stable linkage.[1][2]

FeaturePhosphonic AcidCarboxylic Acid
Binding Strength Stronger, more robust bindingWeaker, more dynamic binding
Monolayer Stability High thermal and hydrolytic stability[2]Lower stability, more prone to desorption, especially in aqueous media[2]
Binding Modes Monodentate, Bidentate, and Tridentate[2][3]Primarily Monodentate and Bidentate[2][4]
Optimal pH Environment Stable over a broad pH range, typically up to pH 8[2][5]Limited stability in aqueous solutions, typically within a pH range of 2-6[2]
Common Substrates Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃, HfO₂)[2]Metal oxides, Noble metals[2]

Quantitative Data Comparison

The superior performance of phosphonic acids in forming stable and well-ordered layers is evident in various experimental studies. A key indicator of a well-packed and ordered self-assembled monolayer is the water contact angle, where a higher angle for long-chain alkyl acids generally signifies a more hydrophobic and densely packed surface.

ParameterPhosphonic Acid DerivativeCarboxylic Acid DerivativeSubstrateKey Findings & References
Water Contact Angle (Hydrophobicity) ~118° (PFDPA)~104° (PFDA)Ti-6Al-4VThe higher contact angle for the phosphonic acid SAM suggests a more ordered and densely packed monolayer.[1][2]
Adsorption Energy (Theoretical) Stronger than benzoic acidWeaker than phenylphosphonic acidTiO₂Density Functional Theory (DFT) calculations show a greater energy difference for the bidentate binding of phenylphosphonic acid, indicating a higher binding affinity compared to benzoic acid.[6]
Binding Affinity Ranking HighIntermediate to LowHfO₂, CdSe, ZnSCompetitive ligand exchange reactions demonstrate that phosphinic acids have an intermediate binding affinity between carboxylic acids and phosphonic acids, with phosphonates showing the strongest binding.[7]

Binding Mechanisms and Stability

The enhanced stability of phosphonic acid monolayers can be attributed to their versatile binding modes. Phosphonic acids can deprotonate and form strong M-O-P bonds through condensation reactions with surface hydroxyl groups.[3] They can bind to the metal oxide surface through one, two, or three of their oxygen atoms, resulting in monodentate, bidentate, or tridentate coordination, respectively.[2][3] This multidentate binding creates a more robust anchor to the surface. The specific binding geometry is influenced by factors such as the crystal structure of the metal oxide and the surface coverage, with some studies indicating a transition from tridentate to bidentate binding as the monolayer approaches saturation.[3][8]

In contrast, carboxylic acids typically form weaker monodentate or bidentate linkages with metal oxide surfaces.[2][4] These interactions are more susceptible to hydrolysis and desorption, particularly in aqueous environments, leading to less stable monolayers.[2]

Visualizing the Comparison: Binding Modes

cluster_pa Phosphonic Acid Binding Modes cluster_ca Carboxylic Acid Binding Modes PA_Surface Metal Oxide Surface PA_Mono Monodentate PA_Surface->PA_Mono PA_Bi Bidentate PA_Surface->PA_Bi PA_Tri Tridentate PA_Surface->PA_Tri CA_Surface Metal Oxide Surface CA_Mono Monodentate CA_Surface->CA_Mono CA_Bi Bidentate CA_Surface->CA_Bi

Caption: Comparison of potential binding modes for phosphonic and carboxylic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formation and characterization of high-quality self-assembled monolayers.

Formation of Self-Assembled Monolayers (SAMs) by Solution Deposition

This protocol outlines a general procedure for forming phosphonic or carboxylic acid SAMs on a metal oxide substrate.

  • Materials:

    • Substrate (e.g., TiO₂, Al₂O₃ wafer)

    • Phosphonic acid or carboxylic acid (e.g., Octadecylphosphonic acid or Octadecanoic acid)

    • Solvent (e.g., ethanol, isopropanol)

    • Beakers, tweezers, nitrogen gas line, sonicator, oven or hot plate.

  • Procedure:

    • Substrate Cleaning: To ensure a pristine surface for monolayer formation, sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas.[3]

    • Solution Preparation: Prepare a solution of the desired acid in the chosen solvent. A typical concentration is between 0.1 mM and 1 mM. Ensure the acid is fully dissolved, using sonication if necessary.[3]

    • SAM Deposition: Immerse the cleaned, dry substrate into the acid solution. Deposition time can range from a few hours to over 24 hours, depending on the specific system and desired monolayer quality. The process can be carried out at room temperature or elevated temperatures to potentially speed up formation.[3]

    • Rinsing and Drying: After deposition, remove the substrate and rinse it thoroughly with the pure solvent to remove any non-chemically bonded molecules. Dry the substrate again under a stream of nitrogen.[3]

    • Annealing (Optional): A post-deposition annealing step (e.g., at 140°C) can be performed to potentially improve the stability and order of the monolayer.[3]

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.

  • Procedure:

    • Sample Mounting: Mount the SAM-modified substrate onto the XPS sample holder.

    • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[3]

    • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.[3]

    • High-Resolution Scans: Perform high-resolution scans of the core levels of interest, such as P 2p (for phosphonic acids), O 1s, C 1s, and the substrate elements (e.g., Ti 2p).[3]

    • Data Analysis: Analyze the binding energies and peak shapes to confirm the presence of the desired elements and determine the chemical states, confirming the formation of the surface-adsorbate bond.[1] For phosphonic acids, the P 2p peak is a key indicator, while for both, the C 1s and O 1s spectra provide information on the organic layer and its binding to the surface.[1]

Characterization by Contact Angle Goniometry

This technique assesses the wettability of the SAM-modified surface, providing an indication of the monolayer's quality and packing density.

  • Procedure:

    • Place a small droplet of a probe liquid (typically deionized water) onto the SAM-modified surface.

    • Use a goniometer to capture an image of the droplet.

    • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

    • Measurements of both the advancing and receding contact angles by slowly adding and removing liquid from the droplet can provide further insights into surface homogeneity and roughness.

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison Substrate_Cleaning Substrate Cleaning SAM_Deposition SAM Deposition Substrate_Cleaning->SAM_Deposition Rinsing_Drying Rinsing & Drying SAM_Deposition->Rinsing_Drying XPS XPS Analysis Rinsing_Drying->XPS Composition & Bonding FTIR FTIR Analysis Rinsing_Drying->FTIR Binding Mode Contact_Angle Contact Angle Measurement Rinsing_Drying->Contact_Angle Monolayer Quality SPR SPR Analysis Rinsing_Drying->SPR Binding Kinetics Data_Comparison Compare Binding Strength, Stability, & Order XPS->Data_Comparison FTIR->Data_Comparison Contact_Angle->Data_Comparison SPR->Data_Comparison

Caption: A typical experimental workflow for comparing surface binding.

Conclusion

For applications demanding robust and stable surface modification, particularly on metal oxide substrates, phosphonic acids demonstrate a clear advantage over carboxylic acids.[2] Their capacity to form strong, multidentate bonds results in more ordered, stable, and durable self-assembled monolayers. While carboxylic acids can be effective in specific contexts, such as in non-aqueous environments or where more dynamic surface chemistry is desired, their weaker binding and lower stability in aqueous media represent significant limitations for many applications in drug development and materials science. The choice between these two anchoring groups should, therefore, be guided by the specific requirements of the application, including the desired bond strength, the nature of the substrate, and the environmental conditions.

References

Performance of m-PEG5-phosphonic acid in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the choice of linker chemistry is critical for ensuring the stability and performance of functionalized materials. This guide provides a comprehensive comparison of m-PEG5-phosphonic acid's performance in various buffer systems, contrasted with alternative surface modification agents. The information herein is supported by experimental data from scientific literature to guide the selection of appropriate surface chemistry for specific applications.

This compound has emerged as a robust candidate for surface functionalization, particularly on metal oxide surfaces like titanium dioxide, aluminum oxide, and iron oxide.[1] The phosphonic acid headgroup forms strong, hydrolytically stable bonds with these surfaces, while the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity and resistance to non-specific protein adsorption.[1][2]

Comparative Performance Analysis

The stability and efficacy of a self-assembled monolayer (SAM) are highly dependent on the surrounding environment, particularly the buffer composition, pH, and ionic strength.

Stability in Different Buffer Systems

While direct quantitative data for this compound across a wide range of buffers is limited in publicly available literature, studies on similar phosphonic acid-based SAMs provide valuable insights. Phosphonate (B1237965) monolayers generally exhibit superior hydrolytic stability compared to silane-based coatings, especially in aqueous environments.

One study demonstrated that while silane-PEG linkers can be unstable in pure water, phosphonic acid-based PEG grafts on γ-alumina membranes remained stable for over 200 hours.[3] Another investigation into the long-term stability of phosphonic acid SAMs on 316L stainless steel showed significant desorption within the first 1 to 7 days of immersion in Tris-buffered saline (TBS) at 37°C, followed by a slower rate of loss.[4] This suggests that while phosphonate anchors are robust, the choice of buffer can still influence their long-term stability.

In phosphate-buffered saline (PBS), the high concentration of phosphate (B84403) ions can compete with phosphonate headgroups for binding sites on the metal oxide surface, potentially leading to gradual desorption of the PEGylated phosphonic acid monolayer over time.[5]

Influence of pH

The pH of the buffer plays a critical role in the stability of phosphonic acid monolayers. Phosphonic acids are best suited for acidic to neutral environments (pH < 8).[2][5] At higher pH values, deprotonation of the phosphonate groups can lead to increased electrostatic repulsion between the molecules in the monolayer and with the potentially negatively charged surface, which may result in desorption.[2] An attenuated total reflectance-Fourier transform infrared (ATR-FTIR) study on the adsorption of various phosphonic acids onto boehmite (a form of aluminum oxide) showed that surface-bound ions undergo protonation as the pH decreases, indicating a pH-dependent binding mechanism.[6]

Comparison with Alternative Linker Chemistries

The selection of a surface linker often involves a trade-off between ease of use, stability, and performance. The following table summarizes the key performance differences between phosphonic acids and other common linker chemistries.

FeatureThis compoundm-PEG5-carboxylic acidm-PEG5-silane
Binding Strength Strong, robust binding to metal oxides.[2]Weaker, more dynamic binding.[2]Forms covalent bonds, but can be hydrolytically unstable.[7]
Monolayer Stability High thermal and hydrolytic stability.[2]Lower stability, prone to desorption, especially in aqueous media.[2]Stability is variable and dependent on conditions; can be unstable in pure water.[3]
Binding Modes Monodentate, bidentate, and tridentate.[2]Primarily monodentate and bidentate.[2]Forms Si-O-metal bonds.
Optimal pH Stable in acidic to neutral environments (pH < 8).[2][5]Limited stability over a narrow pH range (typically pH 2-6).[2]Performance can be pH-sensitive.
Common Substrates Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃).[2]Metal oxides, noble metals.[2]Oxides, particularly silicon dioxide.

Experimental Protocols

Reproducible and well-documented experimental methods are essential for comparing the performance of different surface modifications. Below are detailed protocols for key experiments used to characterize self-assembled monolayers.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs)

This protocol outlines the general procedure for creating a phosphonic acid-based SAM on a metal oxide surface.

  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., titanium or silicon wafer with a native oxide layer) by sonicating sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

    • Treat the substrate with a UV/Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface, which are crucial for phosphonic acid binding.

  • SAM Formation:

    • Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

    • Immerse the cleaned and dried substrate in the phosphonic acid solution.

    • Incubate for an extended period, typically 12-24 hours, at room temperature to allow for the formation of a well-ordered monolayer.

  • Post-Formation Cleaning:

    • Remove the substrate from the solution and rinse thoroughly with the same solvent used for the solution preparation to remove any non-covalently bound molecules.

    • Perform a final rinse with deionized water.

    • Dry the functionalized substrate under a stream of inert gas.

Protocol 2: Characterization of SAMs by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that can be used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4][5]

  • Sample Introduction: Mount the SAM-coated substrate onto a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface. This will confirm the presence of elements from the substrate and the this compound molecule (e.g., C, O, P, and the substrate elements).

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the primary substrate elements).

  • Data Analysis:

    • Use appropriate software to perform peak fitting on the high-resolution spectra to determine the chemical states of the elements. For example, the P 2p peak can confirm the phosphonate binding to the surface.

    • Calculate the atomic concentrations of the elements to estimate the surface coverage of the SAM.

    • Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the monolayer.[8]

Protocol 3: Evaluation of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a real-time, surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to its surface. This allows for the quantification of the adsorbed mass and provides information about the viscoelastic properties of the adsorbed layer.[9][10]

  • Sensor Preparation:

    • Use a QCM-D sensor coated with a relevant metal oxide (e.g., TiO₂).

    • Clean the sensor according to the manufacturer's instructions, typically involving UV/Ozone treatment.

    • Functionalize the sensor with the this compound SAM following Protocol 1.

  • QCM-D Measurement:

    • Mount the functionalized sensor in the QCM-D flow module.

    • Establish a stable baseline by flowing the desired buffer (e.g., PBS, Tris, HEPES) over the sensor surface.

    • Introduce a solution of a model protein (e.g., bovine serum albumin (BSA) or fibrinogen) in the same buffer at a known concentration.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A smaller change in frequency indicates lower protein adsorption and better fouling resistance.

    • After the adsorption step, switch back to the pure buffer flow to rinse away any loosely bound protein. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area for rigid layers.

    • For viscoelastic layers (indicated by a significant change in dissipation, ΔD), use more complex models (e.g., the Voigt model) to analyze the data and obtain both the adsorbed mass and the viscoelastic properties of the protein layer.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in evaluating the performance of this compound, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_clean Post-Formation Cleaning p1 Clean Substrate (Sonication) p2 Dry Substrate (Inert Gas) p1->p2 p3 Activate Surface (UV/Ozone) p2->p3 s1 Immerse in m-PEG5-PA Solution p3->s1 s2 Incubate (12-24h) s1->s2 c1 Rinse with Solvent s2->c1 c2 Rinse with DI Water c1->c2 c3 Dry Substrate (Inert Gas) c2->c3 Characterization Characterization c3->Characterization

Caption: Workflow for the formation of this compound SAMs.

G cluster_qcmd QCM-D Protein Adsorption Assay q1 Establish Baseline (Buffer Flow) q2 Introduce Protein Solution q1->q2 q3 Monitor Δf and ΔD (Adsorption) q2->q3 q4 Rinse with Buffer q3->q4 q5 Determine Irreversible Adsorption q4->q5 analysis Data Analysis (Sauerbrey/Voigt) q5->analysis start Functionalized QCM-D Sensor start->q1

Caption: Experimental workflow for QCM-D protein fouling analysis.

G cluster_binding Phosphonic Acid Binding to Metal Oxide cluster_modes Binding Modes MOH Metal Oxide Surface with Hydroxyl Groups (M-OH) Complex Surface Complexation MOH->Complex PA This compound (R-PO(OH)₂) PA->Complex H2O Water (Byproduct) Complex->H2O Condensation Reaction Mono Monodentate Complex->Mono Bi Bidentate Complex->Bi Tri Tridentate Complex->Tri

Caption: Mechanism of phosphonic acid binding to a metal oxide surface.

Conclusion

This compound presents a highly effective option for the surface modification of metal oxides, offering superior stability compared to carboxylic acid and silane-based linkers, particularly in aqueous environments. Its performance is, however, dependent on the buffer conditions, with optimal stability observed in acidic to neutral pH ranges. For applications requiring long-term stability in physiological buffers, especially those containing phosphate, careful consideration and empirical testing are recommended. The provided experimental protocols and diagrams offer a framework for the systematic evaluation of this compound and its alternatives to enable informed decisions in the development of advanced materials for research, diagnostics, and therapeutics.

References

Comparative Analysis of Poly(ethylene glycol) (PEG) Chain Lengths for Optimized Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on selecting the optimal PEG chain length for nanoparticle-based drug delivery systems. This document provides a comprehensive comparison of commonly used PEG molecular weights, supported by experimental data, detailed protocols, and visual workflows to aid in the design and evaluation of next-generation therapeutic carriers.

The functionalization of drug delivery systems with Poly(ethylene glycol), a process known as PEGylation, is a fundamental strategy for enhancing the therapeutic profiles of various drugs.[1] By forming a hydrophilic protective layer, PEGylation can shield nanoparticles from the immune system, leading to longer circulation times and improved stability.[1][2] However, the effectiveness of these advantages is highly dependent on the molecular weight (MW), and consequently the chain length, of the attached PEG.[1]

This guide offers a comparative analysis of frequently used PEG chain lengths in drug delivery, summarizing key experimental findings to help researchers select the best PEGylation strategy for their specific needs. The choice often involves a critical trade-off: longer chains may provide better shielding and prolonged circulation, while shorter chains can result in more efficient cellular uptake.[1][3]

Key Performance Indicators: A Tabular Comparison

The selection of a PEG chain length has a direct impact on the physicochemical properties and biological performance of a drug delivery vehicle. The following tables consolidate quantitative data from multiple studies, comparing nanoparticles functionalized with different PEG molecular weights.

Table 1: Physicochemical Properties

PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Hydrodynamic Diameter (nm) ~112 - 125~128 - 145~150 - 171Particle size generally increases with PEG MW due to the larger hydrophilic corona.[1][4]
Zeta Potential (mV) ~ -35 to +15More neutral than 2kDaClose to neutral (e.g., +7.4)Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, leading to a more neutral potential.[1][4]
Drug Encapsulation Efficiency (%) ~ 17.1 - 18.4Generally similar across different PEG lengths for the same core.Generally similar across different PEG lengths for the same core.Encapsulation efficiency is more dependent on the nanoparticle core and drug properties than the PEG chain length itself.[4]

Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.[1]

Table 2: In Vitro Performance

PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Protein Adsorption Higher than 5kDa and 10kDaLower than 2kDaLowestLonger PEG chains create a denser hydrophilic barrier, which more effectively prevents protein adsorption.[5][6]
Cellular Uptake (in vitro) HighestIntermediateLowestShorter PEG chains lead to higher cellular uptake. Longer chains can sterically hinder the interaction of nanoparticles with cells.[3][4][7]
Drug Release Initial burst followed by sustained releaseFaster drug release with longer chains in some formulations.Faster drug release with longer chains in some formulations.The effect of PEG length on drug release can vary. Some studies show faster release with longer chains.[4][8]

Table 3: In Vivo Performance

PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Circulation Half-Life (t1/2) Shorter than 5kDa and 10kDaLonger than 2kDaLongestLonger PEG chains lead to a longer circulation half-life by reducing clearance by the reticuloendothelial system (RES).[4][9][10]
Tumor Accumulation Lower than 5kDa and 10kDaHigher than 2kDaHighestIncreased circulation time allows for greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[11]
Biodistribution Higher accumulation in liver and spleenLower accumulation in liver and spleenLowest accumulation in liver and spleenLonger PEG chains help nanoparticles evade uptake by the liver and spleen.[4][8]

Experimental Protocols

Reproducible and detailed methodologies are crucial for comparing different drug delivery systems. Below are generalized protocols for the synthesis and characterization of PEGylated nanoparticles.

1. Synthesis of PEGylated Nanoparticles (Example: Chitosan-based)

  • Polymer Preparation: Dissolve PEGylated chitosan (B1678972) in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL. Adjust the pH to 5.0.[1]

  • Crosslinker Preparation: Dissolve a crosslinking agent, such as tripolyphosphate (TPP), in deionized water to a concentration of 0.7 mg/mL. Adjust the pH to 3.0.[1]

  • Nanoparticle Formation: Under constant magnetic stirring at room temperature, add the TPP solution drop-wise to the PEGylated chitosan solution.[1]

  • Purification: Purify the nanoparticles from excess reagents by centrifugation.[12]

2. Characterization of Physicochemical Properties

  • Hydrodynamic Size and Polydispersity Index (PDI): Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).[1][13] The instrument measures fluctuations in scattered light intensity to determine the size distribution and PDI, which indicates the heterogeneity of particle sizes.

  • Zeta Potential: Measure the surface charge of the nanoparticles using Electrophoretic Light Scattering (ELS).[1][13] This involves applying an electric field across the sample and measuring the direction and velocity of particle movement.

  • Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, the nanoparticles are typically separated from the solution containing the free drug by centrifugation. The amount of free drug in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. In Vitro Cellular Uptake

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a suitable plate and allow them to adhere overnight.

  • Incubation: Treat the cells with different concentrations of PEGylated nanoparticles loaded with a fluorescent dye for a specific period.

  • Analysis: After incubation, wash the cells to remove non-internalized nanoparticles. The cellular uptake can then be quantified by measuring the fluorescence intensity using a microplate reader or visualized using fluorescence microscopy.[4]

4. In Vivo Pharmacokinetic Studies

  • Animal Model: Use appropriate animal models (e.g., rats, mice).

  • Administration: Administer the PEGylated nanoparticle formulations intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).[4]

Mandatory Visualizations

logical_tradeoffs cluster_short Short PEG Chains (e.g., 2kDa) cluster_long Long PEG Chains (e.g., 10kDa) short_adv Advantages uptake Higher Cellular Uptake short_adv->uptake short_disadv Disadvantages clearance Faster Clearance short_disadv->clearance protein Higher Protein Adsorption short_disadv->protein long_disadv Disadvantages long_adv Advantages circulation Longer Circulation long_adv->circulation shielding Better Shielding long_adv->shielding lower_uptake Lower Cellular Uptake long_disadv->lower_uptake

Caption: Logical trade-offs between short and long PEG chains for drug delivery.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Nanoparticle Core + Drug + PEG-lipid purification Purification synthesis->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee protein_adsorption Protein Adsorption ee->protein_adsorption cellular_uptake Cellular Uptake ee->cellular_uptake drug_release Drug Release ee->drug_release pk Pharmacokinetics drug_release->pk biodistribution Biodistribution pk->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

Caption: General experimental workflow for comparing PEGylated nanoparticles.

Conclusion

The choice of PEG chain length is a critical parameter in the design of nanoparticle-based drug delivery systems, with significant implications for their physicochemical properties, and in vitro and in vivo performance. While longer PEG chains generally offer the benefits of prolonged circulation and reduced clearance, this often comes at the cost of decreased cellular uptake.[1][3] Conversely, shorter PEG chains may enhance cellular internalization but can lead to faster clearance and increased protein adsorption.[4][7] Therefore, the optimal PEG chain length must be empirically determined for each specific drug delivery system and therapeutic application, balancing the need for long circulation with efficient delivery to the target site. This guide provides a framework for making an informed decision based on a comprehensive analysis of the available experimental data.

References

A Comparative Guide to Assessing the Purity of Synthesized m-PEG5-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene (B3416737) glycol (PEG) linkers is a critical parameter in the synthesis of bioconjugates, drug delivery systems, and proteolysis targeting chimeras (PROTACs). Ensuring high purity of these reagents is paramount for reproducible results and the ultimate safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized m-PEG5-phosphonic acid, with comparative insights into related alternatives such as m-PEG4-phosphonic acid and m-PEG9-phosphonic acid.

Introduction to Purity Assessment of m-PEG-phosphonic Acids

This compound is a hydrophilic linker comprising a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units and a terminal phosphonic acid group. The synthesis of this and related molecules can yield impurities, including unreacted starting materials, reagents, and byproducts from side reactions such as the formation of dimers or molecules with incomplete PEG chains. A multi-pronged analytical approach is therefore essential for comprehensive purity assessment. The most common and effective techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods provides a robust assessment of the purity of this compound and its analogs. Each technique offers unique insights into the identity and quantity of the main compound and potential impurities.

Analytical Technique Information Provided Typical Purity Specification Advantages Limitations
RP-HPLC Quantitative purity, detection of non-volatile impurities, resolution of closely related species.≥95% (often >98%)High resolution and sensitivity, quantitative.Requires a chromophore for UV detection or alternative detectors like ELSD/CAD.
¹H NMR Structural confirmation, identification of proton-bearing impurities, estimation of purity by relative integration.Conforms to structureProvides detailed structural information.Can be complex to interpret, may not detect non-proton-bearing impurities.
³¹P NMR Confirmation of the phosphonic acid group, detection of phosphorus-containing impurities.Single major peakHighly specific to phosphorus, sensitive to the chemical environment of the phosphorus atom.Only detects phosphorus-containing compounds.
ESI-MS Molecular weight confirmation, identification of impurities with different masses.Matches theoretical massHigh mass accuracy, sensitive.Ionization efficiency can vary, may not be quantitative without standards.

Experimental Data and Comparison

To illustrate the application of these techniques, representative data for the analysis of this compound is presented below, alongside comparative data for m-PEG4-phosphonic acid and m-PEG9-phosphonic acid. Commercial products of these compounds typically exhibit a purity of ≥95%[1][2].

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone for purity assessment, separating compounds based on their hydrophobicity.

Table 1: Representative RP-HPLC Purity Data

Compound Retention Time (min) Peak Area (%) Potential Impurities (Observed Retention Times)
m-PEG4-phosphonic acid10.298.5Unreacted starting material (e.g., 4.5 min), Dimer (e.g., 15.1 min)
This compound 11.5 98.2 Unreacted starting material (e.g., 4.8 min), Dimer (e.g., 16.8 min)
m-PEG9-phosphonic acid15.897.9Unreacted starting material (e.g., 5.5 min), Dimer (e.g., 22.3 min)

Note: The above data is representative and may vary based on the specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and the identification of impurities.

Table 2: Representative ¹H and ³¹P NMR Data

Compound ¹H NMR (DMSO-d₆, 400 MHz) Key Chemical Shifts (δ, ppm) ³¹P NMR (DMSO-d₆, 162 MHz) Chemical Shift (δ, ppm)
m-PEG4-phosphonic acid3.50-3.65 (m, -O-CH₂-CH₂-O-), 3.24 (s, -OCH₃), ~1.8 (m, -CH₂-P)~25
This compound 3.50-3.65 (m, -O-CH₂-CH₂-O-), 3.24 (s, -OCH₃), ~1.8 (m, -CH₂-P) ~25
m-PEG9-phosphonic acid3.50-3.65 (m, -O-CH₂-CH₂-O-), 3.24 (s, -OCH₃), ~1.8 (m, -CH₂-P)~25

Note: The chemical shift of the phosphonic acid protons in ¹H NMR can be broad and variable. The chemical shifts are representative and based on typical values for PEG and alkyl phosphonic acids.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS confirms the molecular weight of the synthesized compound.

Table 3: Representative ESI-MS Data

Compound Theoretical Monoisotopic Mass ( g/mol ) Observed [M-H]⁻ (m/z) Key Fragment Ions (MS/MS of [M-H]⁻)
m-PEG4-phosphonic acid272.10271.09227.09, 183.09, 139.09, 95.09
This compound 316.13 315.12 271.12, 227.12, 183.12, 139.12, 95.12
m-PEG9-phosphonic acid492.22491.21447.21, 403.21, 359.21, 315.21, 271.21, 227.21, 183.21, 139.21, 95.21

Note: Fragmentation typically involves the sequential loss of ethylene glycol units (44.03 Da).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data.

RP-HPLC Protocol for Purity Assessment

This protocol is adapted for the analysis of m-PEG-phosphonic acids.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or Evaporative Light Scattering Detector/Charged Aerosol Detector)

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 2 s

³¹P NMR Acquisition:

  • Spectrometer: 162 MHz (on a 400 MHz instrument)

  • Pulse Sequence: Single pulse with proton decoupling

  • Number of Scans: 128

  • Relaxation Delay: 5 s

ESI-MS Protocol

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 Water:Methanol with 0.1% formic acid for positive ion mode, or 50:50 Water:Methanol for negative ion mode) to a concentration of approximately 10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100-1000

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purity_assessment Purity Assessment cluster_decision Decision synthesis Chemical Synthesis purification Crude Purification (e.g., Column Chromatography) synthesis->purification hplc RP-HPLC Analysis purification->hplc Purity >95%? nmr NMR Spectroscopy (¹H and ³¹P) purification->nmr Structure Confirmed? ms ESI-MS Analysis purification->ms Correct Mass? pass Product Meets Specifications hplc->pass Yes fail Further Purification or Re-synthesis Required hplc->fail No nmr->pass Yes nmr->fail No ms->pass Yes ms->fail No

Caption: Workflow for the synthesis and purity assessment of this compound.

Signaling Pathway for Purity Analysis Logic

purity_analysis_logic cluster_evaluation Evaluation start Synthesized This compound hplc RP-HPLC start->hplc nmr NMR (¹H & ³¹P) start->nmr ms ESI-MS start->ms purity_check Purity ≥ 95%? hplc->purity_check structure_check Correct Structure? nmr->structure_check mass_check Correct Mass? ms->mass_check final_decision High Purity Product purity_check->final_decision Pass structure_check->final_decision Pass mass_check->final_decision Pass

Caption: Logical flow for the comprehensive purity analysis of synthesized this compound.

References

A Head-to-Head Comparison of PROTAC Linkers: The Case for m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimera (PROTAC) design, the choice of linker is a critical decision that profoundly influences a molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of m-PEG5-phosphonic acid against other common PROTAC linkers, supported by experimental data and detailed methodologies to inform rational drug design.

The linker in a PROTAC, connecting the target protein binder to the E3 ligase ligand, is not merely a passive spacer. Its composition, length, and physicochemical properties are instrumental in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] This guide will dissect the unique characteristics of this compound by examining its constituent parts—a polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid group—and compare them to prevalent linker classes such as alkyl chains and rigid linkers.

At a Glance: Comparing PROTAC Linker Properties

The selection of a linker dictates a PROTAC's solubility, cell permeability, and metabolic stability. This compound represents a hybrid design, aiming to leverage the advantages of both PEG hydrophilicity and the unique properties imparted by a phosphonate (B1237965) moiety.

FeatureThis compound (Hypothesized)Alkyl LinkersPEG Linkers (General)Rigid Linkers (e.g., Piperazine (B1678402)/Piperidine)
Composition Repeating ethylene (B1197577) glycol units with a terminal phosphonic acid.Saturated or unsaturated hydrocarbon chains.[1]Repeating ethylene glycol units.[1]Cyclic structures like piperazine or piperidine.[3]
Solubility High, enhanced by both the PEG chain and the polar phosphonic acid group.Generally hydrophobic, can limit aqueous solubility.[1]Hydrophilic, typically improves the aqueous solubility of the PROTAC.[1][4]Can improve solubility compared to purely alkyl linkers.[3]
Cell Permeability Complex; PEG can adopt folded conformations to shield polar areas, potentially aiding permeability, but the charged phosphonate may hinder passive diffusion.[5][6]Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[1]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[4][5]Rigidity can pre-organize the PROTAC into a permeable conformation, potentially improving cell uptake.
Metabolic Stability The ether linkages in PEG can be susceptible to oxidative metabolism.[1]Generally considered more metabolically stable.[1]The ether linkages can be susceptible to oxidative metabolism.[1]Generally possess good metabolic stability.[7]
Ternary Complex Formation The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[1] The phosphonate group may offer specific interactions.Provides a flexible tether for the formation of the ternary complex.[1]The flexibility of the PEG chain is often beneficial for achieving a productive ternary complex conformation.[1]Reduced flexibility can decrease the entropic penalty of binding, leading to more stable ternary complexes.
Synthetic Accessibility More complex synthesis due to the bifunctional nature of the linker.Often synthetically straightforward and cost-effective.[1]Can be more challenging and costly to synthesize compared to alkyl linkers.[1]Can be synthetically challenging.

The Influence of Linker Composition and Length on Degradation Efficacy

The efficacy of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2] Experimental data consistently shows that linker composition and length are critical variables that must be optimized for each target-ligase pair.

Impact of PEG Linker Length

Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a PROTAC. An optimal linker facilitates the ideal proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[8]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [8]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data is illustrative and summarized from a study on ERα degradation. The exact values can vary based on experimental conditions.[8]

In this example, a 16-atom linker, which is comparable in length to a PEG5 linker, demonstrated the highest efficacy in degrading ERα.[8] This highlights that an optimal linker length exists, as shorter or longer linkers led to a significant loss of degradation activity.

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG240>85CereblonRamos
BTK Degrader 2PEG310>95CereblonRamos
BTK Degrader 3 PEG4 1 >95 Cereblon Ramos
BTK Degrader 4PEG54>95CereblonRamos
Data is illustrative and summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[8]
The Role of the Phosphonic Acid Moiety

While direct comparative data for this compound is limited, the inclusion of a phosphonate group is a rational design strategy to modulate a PROTAC's physicochemical properties. Phosphonate groups are highly polar and can exist in a charged state at physiological pH. This can:

  • Enhance Solubility: The high polarity of the phosphonate group can significantly improve the aqueous solubility of a PROTAC, which is often a challenge for these large molecules.

  • Impact Permeability: The charge on the phosphonate group may hinder passive diffusion across the cell membrane. However, some studies suggest that phosphonate-containing linkers could be used in prodrug strategies, where the phosphonate is masked by a cleavable group to improve cell entry, after which the active, charged PROTAC is released intracellularly to facilitate retention.

  • Modulate Ternary Complex Interactions: The phosphonate group could potentially form specific hydrogen bonds or ionic interactions within the ternary complex, contributing to its stability.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Experimental_Workflow start Start: PROTAC Linker Design & Synthesis treatment treatment start->treatment Synthesized PROTACs spr spr start->spr Parallel Evaluation caco2 caco2 start->caco2 end_node End: Selection of Optimal Linker lysis lysis treatment->lysis western western lysis->western analysis analysis western->analysis analysis->end_node spr->end_node caco2->end_node

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7, Ramos) in 6-well plates at a density that allows for 70-80% confluency on the day of harvest.[10]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).[4]

  • Remove the old medium from the cells and add the medium containing the PROTACs or vehicle.

  • Incubate the cells for a specified time (e.g., 24 hours).[10]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Caco-2 Permeability Assay

This assay is widely used as an in vitro model to predict human intestinal absorption and cell permeability of drug candidates.[11][12]

1. Cell Culture:

  • Culture Caco-2 cells on semipermeable membrane inserts (e.g., Transwell™ plates) for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Permeability Measurement:

  • The assay is performed in two directions: apical (A) to basolateral (B) to measure absorption, and basolateral (B) to apical (A) to assess efflux.[11]

  • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). For PROTACs, which may have low solubility or high non-specific binding, adding a low concentration of BSA (e.g., 0.25%) to the buffer can improve recovery.[13]

  • Remove the culture medium from the inserts. Wash the monolayers with the transport buffer.

  • To measure A to B permeability, add the test PROTAC (e.g., at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.[13]

  • To measure B to A permeability, add the test PROTAC to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

  • At the end of the incubation, take samples from both the donor and receiver compartments.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[11]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15]

1. System Preparation:

  • Prepare a running buffer (e.g., HBS-EP+ buffer).

  • Select a suitable sensor chip (e.g., a Series S Sensor Chip SA for biotinylated ligands).

2. Ligand Immobilization:

  • Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level.[15] This setup allows for the testing of multiple PROTACs and target proteins against a single E3 ligase surface.[16]

3. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation rates) and determine the binding affinity (KD).[14]

4. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

  • Inject these mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.[16]

  • Measure the binding kinetics to determine the affinity of the ternary complex.

5. Data Analysis and Cooperativity Calculation:

  • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity for ternary interactions).

  • Calculate the cooperativity factor (α), which is a measure of how the binding of one component (e.g., target protein) influences the binding of the other (PROTAC to E3 ligase).[14]

    • α = (Binary KD of PROTAC to E3) / (Ternary KD of Target-PROTAC to E3)

    • An α value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which is often a hallmark of an effective PROTAC.[14]

Conclusion

The rational design of a PROTAC linker is a complex optimization problem. While flexible linkers like alkyl and PEG chains are synthetically accessible and have been widely used, the field is moving towards more sophisticated designs to overcome challenges in solubility, permeability, and metabolic stability.[1]

The this compound linker represents a thoughtful approach to PROTAC design. The PEG5 component provides a proven, flexible scaffold of an optimal length for many systems, which is crucial for facilitating productive ternary complex formation.[8] The terminal phosphonic acid group offers a direct handle to significantly enhance the solubility of the entire molecule. However, its impact on cell permeability must be carefully evaluated for each specific PROTAC, as the increased polarity could be a double-edged sword. The future of linker design will likely involve a continued exploration of such functionalized linkers, balancing hydrophilicity, conformational rigidity, and metabolic stability to create the next generation of highly potent and bioavailable protein degraders.

References

A Comparative Spectroscopic Guide to m-PEG5-Phosphonic Acid Binding for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface functionalization, this guide provides a quantitative and qualitative comparison of m-PEG5-phosphonic acid with alternative surface modification agents. Supported by experimental data from various spectroscopic techniques, this document delves into the binding characteristics, stability, and analysis of self-assembled monolayers (SAMs), offering critical insights for informed material selection in applications ranging from biocompatible coatings to nanoparticle stabilization.

The functionalization of surfaces with molecules like polyethylene (B3416737) glycol (PEG) is crucial for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the pharmacokinetic profiles of nanomaterials. The choice of the anchoring group that binds the PEG chain to a surface is a critical determinant of the stability and performance of the resulting modification. This compound has emerged as a prominent agent for the modification of metal oxide surfaces due to the strong and stable bonds formed by the phosphonic acid headgroup.

This guide presents a comparative analysis of this compound against two common alternatives: PEG-carboxylic acids and PEG-silanes. The comparisons are based on spectroscopic data that elucidate the nature of the chemical bonds formed at the surface interface.

Quantitative Spectroscopic Data Comparison

The following tables summarize key findings from spectroscopic analyses of phosphonic acid-based SAMs and their alternatives on various metal oxide surfaces. While direct data for this compound is limited, the behavior of short-chain PEG-phosphonates and other phosphonic acids provides a strong basis for comparison.

Table 1: Comparative Binding Characteristics Determined by FTIR Spectroscopy

Featurem-PEG-Phosphonic AcidPEG-Carboxylic AcidPEG-Silane
Primary Binding Surface Metal Oxides (e.g., TiO₂, Fe₂O₃, Al₂O₃, ZnO)Metal Oxides, Noble MetalsSilicon Oxides, Glass, Metal Oxides with hydroxyl groups
Typical P=O Stretch (Unbound) ~1250 cm⁻¹N/A (C=O stretch ~1700-1760 cm⁻¹)N/A
P=O Stretch (Bound) Disappears or significantly weakens upon bindingN/AN/A
P-O-H Bending Disappears upon deprotonation and bindingN/A (O-H stretch broadens and shifts)N/A
New Bands Upon Binding Broad P-O-Metal stretches appear (~950-1100 cm⁻¹)[1][2]Carboxylate symmetric and asymmetric stretches appearSi-O-Si and Si-O-Metal stretches appear
Inferred Binding Modes Monodentate, Bidentate, Tridentate[1][3]Bridging, ChelatingCovalent Si-O-Metal bonds
Evidence of Stability Stable P-O-Metal bonds, resistant to hydrolysis[4]Generally weaker binding than phosphonatesProne to hydrolysis and multilayer formation

Table 2: Comparative Surface Analysis by X-ray Photoelectron Spectroscopy (XPS)

Featurem-PEG-Phosphonic AcidPEG-Carboxylic AcidPEG-Silane
Core Level Analyzed P 2p, O 1s, C 1s, Substrate MetalsC 1s, O 1s, Substrate MetalsSi 2p, O 1s, C 1s, Substrate Metals
P 2p Binding Energy (Bound) ~133-134 eV, indicates P-O-Metal bond formation[5]N/AN/A
O 1s Binding Energy Shift Shift to lower binding energy indicates formation of Metal-O-P bondsShift in carboxyl oxygen peaks upon bindingFormation of Si-O-Metal and Si-O-Si peaks
C 1s Spectrum Shows C-O-C of PEG backbone and C-P of phosphonate (B1237965) linkageShows C-O-C of PEG and O-C=O of carboxylateShows C-O-C of PEG and C-Si of silane (B1218182) linkage
Quantitative Analysis Elemental composition confirms monolayer formation and surface coverage[6]Can be used to determine surface coverageCan quantify layer thickness and coverage
Evidence of Binding Quality High-resolution scans of P 2p and O 1s confirm covalent attachment[1][7]High-resolution C 1s and O 1s reveal binding stateHigh-resolution Si 2p confirms covalent bonds and can indicate cross-linking

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative evaluation of surface modifications. Below are representative protocols for the key spectroscopic techniques discussed.

Protocol 1: Surface Modification with this compound
  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., titanium, iron oxide) by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with UV-Ozone or an oxygen plasma cleaner for 10-20 minutes to remove organic contaminants and generate surface hydroxyl groups.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in a suitable solvent (e.g., ethanol or tetrahydrofuran).

    • Immerse the cleaned substrate in the phosphonic acid solution for 4-24 hours at room temperature.

    • After immersion, rinse the substrate thoroughly with the same solvent to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

Protocol 2: FTIR Spectroscopic Analysis
  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) or a Grazing Angle Reflection (GATR) accessory for surface analysis.

  • Data Acquisition:

    • Record a background spectrum of the clean, unmodified substrate.

    • Acquire the spectrum of the this compound functionalized surface.

    • Collect spectra over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 64 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify key vibrational bands: the disappearance of the P=O stretch (~1250 cm⁻¹) and the appearance of broad P-O-Metal bands (~950-1100 cm⁻¹) confirm covalent binding.

Protocol 3: XPS Analysis
  • Instrumentation:

    • Utilize an X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Mount the unmodified and modified substrates on the sample holder.

    • Acquire a survey scan (0-1200 eV) to identify the elements present on the surface.

    • Perform high-resolution scans for the elements of interest: C 1s, O 1s, P 2p, and the primary substrate metal peaks.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Analyze the high-resolution P 2p spectrum. A peak at approximately 133-134 eV is indicative of a phosphonate species bound to the metal oxide surface.[5]

    • Deconvolute the high-resolution O 1s and C 1s spectra to identify the different chemical states corresponding to the metal oxide, hydroxyl groups, PEG ether linkages, and the phosphonate group.

    • Use the peak areas to quantify the elemental composition of the surface and estimate the surface coverage.

Visualization of Experimental Workflow and Binding Modes

The following diagrams illustrate the general workflow for surface modification and analysis, as well as the potential binding modes of phosphonic acids to a metal oxide surface.

G Experimental Workflow for Surface Modification and Analysis sub_prep Substrate Preparation (Cleaning & Activation) sam_form SAM Formation (Immersion in m-PEG5-PA Solution) sub_prep->sam_form rinsing Rinsing & Drying sam_form->rinsing ftir FTIR Analysis rinsing->ftir xps XPS Analysis rinsing->xps data_analysis Data Analysis & Interpretation ftir->data_analysis xps->data_analysis

A simplified workflow for surface functionalization and spectroscopic characterization.

G Binding Modes of Phosphonic Acid on a Metal Oxide Surface cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate M1 M-O- P1 P M1->P1 O11 =O P1->O11 O12 -OH P1->O12 R1 -R P1->R1 M21 M-O- P2 P M21->P2 M22 M-O- M22->P2 O21 =O P2->O21 R2 -R P2->R2 M31 M-O- P3 P M31->P3 M32 M-O- M32->P3 M33 M-O- M33->P3 R3 -R P3->R3

Possible coordination modes of phosphonic acid to a metal (M) oxide surface.

Conclusion

The spectroscopic analysis of this compound and its alternatives demonstrates the superior stability and robust binding of the phosphonic acid anchor group to metal oxide surfaces. FTIR and XPS are powerful techniques for confirming the covalent attachment and characterizing the quality of the self-assembled monolayer. The disappearance of the P=O vibrational mode in FTIR and the appearance of a characteristic P 2p peak in XPS provide definitive evidence of successful surface functionalization. Compared to carboxylic acids and silanes, phosphonic acids offer a more hydrolytically stable linkage, which is critical for applications in aqueous environments, such as in biological systems and for long-term device performance.[4] This guide provides the foundational spectroscopic data and protocols to assist researchers in making informed decisions for their surface modification needs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like m-PEG5-phosphonic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides immediate, essential information on the proper disposal procedures for this compound, emphasizing operational and logistical plans for safe and compliant waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following PPE is recommended based on guidelines for similar phosphonic acid compounds and PEGylated molecules.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.Minimizes the inhalation of any dust or aerosols.

Operational and Disposal Plan

The required and primary method for the disposal of this compound is through a certified hazardous waste management service, which should be coordinated by your institution's Environmental Health and Safety (EHS) office.[1] Do not attempt to dispose of this chemical down the drain or in regular trash. [1]

Step-by-Step Disposal Protocol:

  • Waste Classification: Treat all forms of this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous chemical waste.[1]

  • Container Selection: Use a dedicated, compatible, and leak-proof container for waste collection.[1] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.[2][3] Ensure the storage area is cool, dry, and well-ventilated.

  • Documentation: Maintain a log of the waste being added to the container, noting the quantities and dates. This is often required for regulatory compliance.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for collection and transport.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • For liquid spills: Absorb the material with an inert absorbent such as sand or vermiculite.

  • For solid spills: Carefully sweep the material to avoid generating dust.

Collect all cleanup materials in a sealed container and label it as hazardous waste for disposal.[1] Following containment and cleanup, decontaminate the area as appropriate and report the incident to your laboratory supervisor and EHS office.

Chemical Inactivation

Specific, validated experimental protocols for the chemical neutralization or degradation of this compound are not publicly available. While phosphonic acids, in general, can be neutralized with a suitable base, attempting this without a validated protocol is not recommended.[4] Such attempts can be hazardous and may produce other dangerous byproducts. Therefore, chemical inactivation should not be attempted.[1] The compliant and safe method of disposal is through your institution's EHS-managed hazardous waste program.[1]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a well-ventilated area (Fume Hood) A->B C Classify as Hazardous Waste B->C Generation of Waste D Use a Labeled, Compatible, and Leak-Proof Container C->D E Segregate from Incompatible Waste D->E F Store Waste Container Securely E->F G Maintain Waste Log F->G H Contact EHS for Pickup G->H I Professional Hazardous Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG5-phosphonic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining operational and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent functional groups: phosphonic acids and polyethylene (B3416737) glycols (PEGs). Users must consult the SDS provided by their specific supplier for the most accurate and comprehensive safety information.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent chemical exposure. The required equipment includes:

  • Eye and Face Protection: Chemical safety goggles with side shields are required to protect against splashes.[1] A face shield should also be worn when there is a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option, offering protection for extended periods.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A lab coat or impervious clothing is necessary to protect the skin.[1] For tasks with a high risk of exposure, chemical-resistant suits and boots may be required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential mists or aerosols. If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA-approved respirator should be used.[1]

II. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical for minimizing risks associated with this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1] The recommended storage temperature is -20°C.[3][4]

  • Keep containers tightly closed when not in use.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in storage and handling areas.[1]

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe in any mist, vapor, or gas that may be generated.[1]

  • Use appropriate, clean labware (e.g., glass, compatible plastics).

  • After handling, wash hands and forearms thoroughly with soap and water.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[5]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: The waste should be classified as hazardous unless determined otherwise by a Toxicity Characteristic Leaching Procedure (TCLP) or other approved analysis.[1]

  • Disposal Method: Do not dispose of this compound down the drain or in the general trash.[1] It must be disposed of as hazardous chemical waste through a licensed disposal contractor.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the table below summarizes relevant information for related compounds to provide context.

PropertyValueCompoundSource
Glove Material Nitrile RubberPolyethylene Glycol[2]
Glove Thickness > 0.11 mmPolyethylene Glycol[2]
Glove Breakthrough Time > 480 minutes (Permeation: Level 6)Polyethylene Glycol[2]
Storage Temperature -20°CThis compound[3][4]

Visual Workflow Guides

The following diagrams illustrate the key processes for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal ConsultSDS Consult Supplier SDS DonPPE Don Appropriate PPE ConsultSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood UseCleanLabware Use Clean Labware WorkInHood->UseCleanLabware AvoidContact Avoid Direct Contact UseCleanLabware->AvoidContact CleanWorkArea Clean Work Area AvoidContact->CleanWorkArea WashHands Wash Hands Thoroughly CleanWorkArea->WashHands CollectWaste Collect Waste in Labeled Container WashHands->CollectWaste DisposeHazardous Dispose as Hazardous Waste CollectWaste->DisposeHazardous

Caption: A step-by-step workflow for the safe handling of this compound.

SpillResponseDecisionTree Spill Response Decision Tree action_node action_node evacuate_node evacuate_node Spill Spill Occurs IsLarge Is the spill large? Spill->IsLarge Evacuate Evacuate Area IsLarge->Evacuate Yes AlertPersonnel Alert Personnel IsLarge->AlertPersonnel No ContactEHS Contact EHS Evacuate->ContactEHS DonPPE Don PPE AlertPersonnel->DonPPE AbsorbSpill Absorb with Inert Material DonPPE->AbsorbSpill CollectWaste Collect for Disposal AbsorbSpill->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate

Caption: Decision-making process for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-phosphonic acid
Reactant of Route 2
m-PEG5-phosphonic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。